2-(Ethylthio)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHPPDODTUEXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343715 | |
| Record name | 2-(Ethylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27868-76-4 | |
| Record name | 2-(Ethylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Ethylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic protocols for 2-(ethylthio)nicotinic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. This document outlines two principal, field-proven synthetic pathways, offering detailed, step-by-step methodologies. The guide delves into the underlying chemical principles, providing a rationale for experimental choices and addressing potential challenges. The content is structured to empower researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.
Introduction: The Significance of this compound
This compound, a derivative of nicotinic acid (Vitamin B3), belongs to a class of sulfur-containing pyridine carboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The introduction of an ethylthio- group at the 2-position of the nicotinic acid scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
This guide will focus on the two most prevalent and practical synthetic routes to this compound:
-
Route A: Nucleophilic Aromatic Substitution of a 2-halonicotinic acid precursor.
-
Route B: S-Alkylation of 2-mercaptonicotinic acid.
Each route will be discussed in detail, including the synthesis of necessary precursors and the critical parameters for successful execution.
Synthetic Pathways and Core Principles
The synthesis of this compound hinges on the strategic introduction of the ethylthio- moiety onto the pyridine ring. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Figure 1: Overview of the primary synthetic routes to this compound.
Route A: Nucleophilic Aromatic Substitution Pathway
This is often the preferred industrial route due to the commercial availability of 2-chloronicotinic acid. The strategy involves the displacement of the chloride at the electron-deficient 2-position of the pyridine ring by a sulfur nucleophile.
Principle of the Reaction
The electron-withdrawing nitrogen atom in the pyridine ring, along with the carboxyl group, activates the 2-position for nucleophilic aromatic substitution (SNA_r). Ethanethiolate, a potent nucleophile, readily attacks this position, displacing the chloride ion. To prevent unwanted side reactions with the carboxylic acid moiety, it is often protected as an ester prior to the substitution reaction.
Synthesis of Precursors
2-Chloronicotinic acid is a crucial starting material and can be synthesized from nicotinic acid. One common method involves the N-oxidation of nicotinic acid followed by chlorination.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid
-
N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., glacial acetic acid), add an oxidizing agent such as hydrogen peroxide. Heat the mixture to facilitate the formation of nicotinic acid N-oxide.
-
Chlorination: Treat the resulting nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). The reaction is typically heated to drive the chlorination and deoxygenation, yielding 2-chloronicotinic acid.
-
Work-up and Purification: Carefully quench the reaction mixture with ice water. The product will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or water can be performed for further purification.
Protecting the carboxylic acid as an ethyl ester prevents its interference in the subsequent nucleophilic substitution step and often improves the solubility of the starting material in organic solvents.
Experimental Protocol: Synthesis of Ethyl 2-Chloronicotinate [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-chloronicotinate, which can be further purified by column chromatography or distillation.
Nucleophilic Aromatic Substitution and Hydrolysis
Experimental Protocol: Synthesis of this compound
-
Formation of Ethyl Thiolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. To this, add ethanethiol dropwise at 0 °C to form sodium ethanethiolate.
-
Substitution Reaction: To the freshly prepared sodium ethanethiolate solution, add a solution of ethyl 2-chloronicotinate in a suitable solvent like ethanol or DMF. Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material.
-
Hydrolysis: Upon completion of the substitution, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester.
-
Work-up and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed for further purification.
Route B: S-Alkylation of 2-Mercaptonicotinic Acid
This route offers an alternative approach, particularly if 2-mercaptonicotinic acid is readily available or can be synthesized efficiently.
Principle of the Reaction
This pathway involves the deprotonation of the thiol group of 2-mercaptonicotinic acid to form a thiolate anion, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, in a classic S-alkylation reaction.
Synthesis of 2-Mercaptonicotinic Acid
2-Mercaptonicotinic acid can be prepared from 2-chloronicotinic acid.
Experimental Protocol: Synthesis of 2-Mercaptonicotinic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid in a suitable solvent, such as ethanol or water.
-
Thiolation: Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. When using NaSH, the reaction is typically heated to facilitate the displacement of the chloride.
-
Work-up and Purification: After the reaction is complete, cool the mixture and acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the 2-mercaptonicotinic acid. Collect the product by filtration, wash with water, and dry.
S-Alkylation
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve 2-mercaptonicotinic acid in a suitable solvent, such as ethanol or DMF. Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and the carboxylic acid groups.
-
Alkylation: To this solution, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise. Stir the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with an appropriate acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Nucleophilic Aromatic Substitution | Route B: S-Alkylation |
| Starting Materials | 2-Chloronicotinic Acid | 2-Mercaptonicotinic Acid |
| Key Steps | Esterification, Nucleophilic Substitution, Hydrolysis | Thiol Synthesis, S-Alkylation |
| Advantages | - Readily available starting material. - Generally high yielding. | - Fewer steps if 2-mercaptonicotinic acid is available. - Milder conditions for the final step. |
| Disadvantages | - Requires protection of the carboxylic acid. - Use of potentially hazardous chlorinating agents for precursor synthesis. | - 2-Mercaptonicotinic acid is less common than 2-chloronicotinic acid. - Thiol precursors can be odorous. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic aromatic substitution of 2-chloronicotinic acid (or its ester) and S-alkylation of 2-mercaptonicotinic acid. The choice between these pathways will be dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations. Both routes, when executed with precision and adherence to the principles outlined in this guide, provide reliable methods for obtaining this valuable compound for further research and development.
References
An In-depth Technical Guide to 2-(Ethylthio)nicotinic Acid: Properties, Reactivity, and Pharmacological Context
Introduction
2-(Ethylthio)nicotinic acid is a sulfur-containing heterocyclic compound belonging to the pyridinecarboxylic acid family. As a derivative of nicotinic acid (Niacin, Vitamin B3), it holds significant interest for researchers in medicinal chemistry and drug development. The introduction of an ethylthio- group at the 2-position of the pyridine ring modifies the electronic and steric properties of the parent molecule, potentially altering its reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive technical overview of the core chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and potential therapeutic context, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Core Physical Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, from solubilization to purification and analysis.
Chemical Structure:
Key Identifiers and Physicochemical Data
The essential properties of this compound are summarized below. These values are crucial for laboratory handling, formulation, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Ethylsulfanyl)pyridine-3-carboxylic acid | |
| CAS Number | 27868-76-4 | [1][2] |
| Molecular Formula | C₈H₉NO₂S | [1][2][3] |
| Molecular Weight | 183.23 g/mol | [1][3] |
| Appearance | Solid, white to off-white powder or crystals | [4][5] |
| Purity | Typically ≥95-97% | [1] |
| Storage | Store in a dry, cool, and well-ventilated place | [6][7] |
Note: Properties such as melting point and solubility can vary based on purity and crystalline form. Data for close analogs like 2-(Methylthio)nicotinic acid show a melting point in the range of 213-219°C.[4][5]
Synthesis and Purification Workflow
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The choice of starting material is critical; 2-chloronicotinic acid is a common and commercially available precursor.
Causality of Experimental Choice: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. A chlorine atom at the 2-position serves as an excellent leaving group. Ethanethiol is deprotonated by a base (e.g., sodium hydride or potassium carbonate) to form the potent nucleophile, sodium ethanethiolate. This nucleophile then displaces the chloride ion to form the desired thioether linkage. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation without interfering with the nucleophile.
Diagram: General Synthesis Workflow
Caption: General workflow for synthesizing this compound.
Protocol: Synthesis and Purification
This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend 2-chloronicotinic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.
-
Nucleophile Addition: Add ethanethiol (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~3-4 using 1M HCl. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.3-1.5 ppm and a quartet around 3.1-3.3 ppm) and three distinct aromatic protons on the pyridine ring.
-
¹³C NMR: Signals will correspond to the eight unique carbon atoms, including the carboxyl carbon (~165-170 ppm), the thioether-linked aromatic carbon (~155-160 ppm), and the two aliphatic carbons of the ethyl group.
-
IR Spectroscopy: Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 184.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may involve the loss of CO₂ or the ethyl group.[8][9]
Protocol: HPLC-MS for Purity Assessment and Identification
This self-validating system ensures both the purity and identity of the final compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.[9]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI+):
-
Data Analysis: Assess purity by integrating the peak area at a relevant UV wavelength (e.g., 260 nm). Confirm identity by extracting the ion chromatogram for m/z 184.2 and verifying it aligns with the UV peak retention time.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the pyridine ring nitrogen, and the thioether sulfur.
Diagram: Key Reactivity Sites
Caption: Functional groups governing the reactivity of the molecule.
-
Carboxylic Acid Group: This site is amenable to standard transformations such as esterification (with an alcohol under acidic conditions) or amide formation (via activation with reagents like thionyl chloride followed by reaction with an amine).[10]
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated in acidic media, undergo N-oxidation with oxidizing agents like m-CPBA, or be alkylated to form a quaternary pyridinium salt.
-
Thioether Sulfur: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) can convert the thioether to a sulfoxide, while stronger agents (e.g., KMnO₄) can yield the corresponding sulfone. This transformation is significant as it dramatically increases the polarity and hydrogen bonding potential of the molecule.
Stability and Storage: The compound is generally stable under normal laboratory conditions.[3] However, it should be protected from strong oxidizing agents to prevent unwanted modification of the thioether group. It is best stored in a tightly sealed container in a cool, dry place away from direct light.[7]
Pharmacological Context: A Derivative of Nicotinic Acid
While specific pharmacological data for this compound is limited, its structural similarity to nicotinic acid (Niacin) allows for informed hypotheses about its potential biological activity. Nicotinic acid is a well-established, broad-spectrum lipid-modifying drug.[11]
Mechanism of Action of Nicotinic Acid:
Nicotinic acid exerts its primary lipid-lowering effects by acting as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[12][13] This receptor is highly expressed in adipocytes (fat cells).
-
Inhibition of Lipolysis: Activation of HCA₂ in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and reducing the release of free fatty acids (FFAs) into the bloodstream.[11][14]
-
Reduction of VLDL/LDL: The liver uses circulating FFAs as a primary substrate for synthesizing triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). By reducing the FFA supply to the liver, nicotinic acid decreases hepatic VLDL production, which in turn leads to lower levels of low-density lipoprotein (LDL) cholesterol.[12][14][15]
-
Increase in HDL: The mechanism for increasing high-density lipoprotein (HDL) cholesterol is less direct but is thought to involve reduced hepatic uptake and breakdown of ApoA-I, the main protein component of HDL.[14]
The ethylthio- substitution in this compound may modulate its affinity for the HCA₂ receptor or alter its pharmacokinetic properties (absorption, distribution, metabolism, excretion), potentially leading to a modified efficacy or side-effect profile compared to the parent compound.
Diagram: Nicotinic Acid Signaling Pathway in Adipocytes
Caption: Simplified signaling pathway of nicotinic acid in fat cells.
Safety, Handling, and Hazard Information
Proper handling of this compound is crucial for laboratory safety. The following information is derived from safety data sheets (SDS) for this compound and structurally related chemicals.[3][16]
GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source:[3]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3][16]
-
Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved respirator.[16]
-
Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[3][7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If irritation persists, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. If eye irritation persists, seek medical attention.[3][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]
Conclusion
This compound is a versatile heterocyclic building block with a rich chemical profile. Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure can be definitively confirmed using modern analytical techniques. The molecule's reactivity is centered around its carboxylic acid, pyridine nitrogen, and thioether sulfur moieties, offering multiple avenues for further chemical modification. While its specific pharmacology remains to be fully elucidated, its structural relationship to the potent lipid-modifier nicotinic acid provides a strong rationale for its investigation as a potential modulator of lipid metabolism. This guide serves as a foundational resource for researchers aiming to explore the chemical and biological potential of this intriguing compound.
References
- 1. a1prolab.com [a1prolab.com]
- 2. 27868-76-4|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-(Methylthio)nicotinic acid, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. lookchem.com [lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.accentuate.io [cdn.accentuate.io]
- 8. bevital.no [bevital.no]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
2-(Ethylthio)nicotinic acid CAS number and molecular structure
This guide provides a comprehensive technical overview of 2-(Ethylthio)nicotinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing available data with insights from related compounds, this document offers a detailed exploration of its chemical properties, potential biological activities, and methodologies for its study.
Core Molecular Identity
This compound, also known as 2-(ethylthio)pyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and an ethylthio group at position 2.
Chemical Abstract Service (CAS) Number and Molecular Formula
The definitive identifier for this compound is its CAS number, which provides a unique entry in chemical literature and databases.
| Property | Value | Reference |
| CAS Number | 27868-76-4 | [1][2] |
| Molecular Formula | C₈H₉NO₂S | [1][2] |
| Molecular Weight | 183.23 g/mol | [1][2] |
| SMILES Code | O=C(O)C1=C(SCC)N=CC=C1 | [2] |
Molecular Structure
The structural arrangement of this compound is foundational to its chemical behavior and biological interactions.
Caption: 2D structure of this compound.
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for analogous nicotinic acid derivatives.
Proposed Synthesis Workflow
A common strategy for synthesizing thioether derivatives of nicotinic acid involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with an appropriate thiol. A likely precursor is 2-chloronicotinic acid or 2-mercaptonicotinic acid.
Caption: Proposed synthesis workflow for this compound.
Representative Protocol:
-
Reaction Setup: To a solution of 2-chloronicotinic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add sodium ethanethiolate.
-
Reaction Conditions: The reaction mixture is stirred, typically at an elevated temperature (e.g., 60-100 °C), to facilitate the nucleophilic aromatic substitution. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The pH is then adjusted to an acidic value (e.g., pH 3-4) using an acid like HCl to precipitate the carboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization (Predicted)
Based on the analysis of closely related structures like nicotinic acid and 2-(methylthio)nicotinic acid, the following spectral characteristics are anticipated for this compound.
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic protons in the 7.5-9.0 ppm range with characteristic splitting patterns for the pyridine ring. - A quartet around 2.8-3.2 ppm (CH₂) coupled to the methyl protons. - A triplet around 1.2-1.5 ppm (CH₃) from the ethyl group. - A broad singlet for the carboxylic acid proton (>10 ppm), which may be absent if a deuterated solvent like D₂O is used. | The chemical shifts and coupling patterns are predictable based on the electronic environment and neighboring protons of the pyridine and ethyl groups[3]. |
| ¹³C NMR | - Aromatic carbons in the 120-160 ppm range. - A carbonyl carbon (C=O) signal around 165-175 ppm. - Aliphatic carbons for the ethyl group (CH₂ and CH₃) in the upfield region (e.g., 15-35 ppm). | The carbon skeleton provides a unique fingerprint, with the electronegativity of adjacent atoms influencing the chemical shifts. |
| FT-IR | - A broad O-H stretch from the carboxylic acid dimer at ~2500-3300 cm⁻¹. - A sharp C=O stretch from the carbonyl group at ~1700 cm⁻¹. - C-H stretching from aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=N and C=C stretching from the pyridine ring in the 1400-1600 cm⁻¹ region. | These vibrational frequencies are characteristic of the functional groups present in the molecule[4]. |
| Mass Spec | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (183.23). - Fragmentation patterns showing loss of the carboxyl group (-45 Da) or parts of the ethylthio side chain. | Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis[5]. |
Potential Biological and Pharmacological Profile
The biological activities of this compound have not been extensively reported. However, its structural similarity to nicotinic acid (Vitamin B3) and other 2-thio-substituted derivatives allows for informed hypotheses regarding its potential pharmacological roles.
Lipid-Modifying and Cardiovascular Effects
Nicotinic acid is a well-established broad-spectrum lipid-modifying drug[6]. It is known to lower LDL cholesterol and triglycerides while increasing HDL cholesterol[7]. The primary mechanism for these effects is believed to be mediated through the activation of the G-protein coupled receptor GPR109A, which is highly expressed in adipose tissue[7]. This activation leads to the inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing VLDL production[8].
It is plausible that this compound could act as an agonist at the GPR109A receptor, though the ethylthio substitution at the 2-position would likely modulate its potency and efficacy compared to the parent compound.
Furthermore, studies on related thionicotinic acid derivatives have demonstrated potent vasorelaxant properties. For instance, 2-(1-adamantylthio)nicotinic acid was shown to induce dose-dependent vasorelaxation, a mechanism partially mediated by endothelium-induced nitric oxide (NO) and prostacyclin[1]. This suggests a potential for this compound in cardiovascular research beyond lipid modification.
References
- 1. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Potential Therapeutic Applications of 2-(Ethylthio)nicotinic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Charting a Course from a Known Moiety to a Novel Candidate
In the landscape of drug discovery, the exploration of novel chemical entities often begins with the structural modification of a known pharmacophore. This guide delves into the therapeutic potential of 2-(Ethylthio)nicotinic acid, a derivative of the well-established therapeutic agent, nicotinic acid (also known as niacin or vitamin B3). While direct preclinical and clinical data on this compound are not yet prevalent in published literature, its structural relationship to nicotinic acid provides a robust scientific foundation upon which to hypothesize its potential applications and design a comprehensive research and development program.
This document is intended for researchers, scientists, and drug development professionals. It will not only explore the theoretical therapeutic avenues for this compound based on the known mechanisms of its parent compound but will also provide actionable, detailed experimental protocols to rigorously evaluate its potential. Our approach is grounded in established scientific principles, providing a self-validating framework for investigation.
Unveiling the Candidate: Chemical and Physical Properties
This compound is a pyridinecarboxylic acid derivative. Its core structure is the nicotinic acid scaffold, with an ethylthio group substituted at the 2-position.
| Property | Value | Source |
| CAS Number | 27868-76-4 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂S | [1][2][3] |
| Molecular Weight | 183.23 g/mol | [1][2][3] |
| Purity (Typical) | ≥95% | [1][3] |
| MDL Number | MFCD00051680 | [1][2][3] |
The introduction of the ethylthio group is a key modification that may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets compared to nicotinic acid. These differences form the basis of the rationale for investigating its therapeutic potential.
The Mechanistic Blueprint: Extrapolating from Nicotinic Acid
Nicotinic acid exerts its primary therapeutic effects, particularly in the management of dyslipidemia, through several well-characterized mechanisms.[4][5][6] It is hypothesized that this compound may share some of these mechanisms of action.
Modulation of Lipid Metabolism
Nicotinic acid is a potent modulator of lipid profiles, known to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[4][7][8] The primary mechanisms behind these effects include:
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid activates the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[4][5] This activation leads to a decrease in the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the substrate available for triglyceride and VLDL synthesis.[6][9]
-
Direct Hepatic Effects: Nicotinic acid directly inhibits the diacylglycerol O-acyltransferase 2 (DGAT2) enzyme in hepatocytes, a key enzyme in triglyceride synthesis.[4][6] This leads to decreased VLDL production and secretion from the liver.
-
Effects on HDL Metabolism: The mechanism for increasing HDL is not fully elucidated but is thought to involve the inhibition of HDL-apo A-I catabolism in the liver.[6]
The ethylthio substitution in this compound may alter its affinity and selectivity for GPR109A or its ability to modulate hepatic enzymes like DGAT2.
Hypothesized Signaling Pathway for this compound in Adipocytes
Caption: Hypothesized GPR109A-mediated inhibition of lipolysis by this compound in adipocytes.
Potential Therapeutic Landscapes
Based on the established therapeutic profile of nicotinic acid, we can delineate several potential applications for this compound that warrant investigation.
Dyslipidemia and Cardiovascular Disease
The most prominent application of nicotinic acid is in the treatment of dyslipidemia to reduce the risk of cardiovascular disease.[5][10] Clinical trials have demonstrated that nicotinic acid can significantly reduce major coronary events and stroke.[10] It has also been shown to promote the regression of coronary atherosclerosis.[10][11]
Rationale for this compound: The ethylthio derivative could potentially offer an improved therapeutic window by:
-
Enhanced Efficacy: The modification may lead to more potent activation of GPR109A or inhibition of DGAT2.
-
Reduced Side Effects: A significant limitation of nicotinic acid therapy is the common side effect of flushing, which is mediated by the release of prostaglandins D2 and E2.[9][12] The structural change in this compound might reduce its interaction with the cells responsible for this effect, such as Langerhans cells, while retaining its therapeutic lipid-modulating properties.
-
Improved Pharmacokinetics: The ethylthio group could alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, potentially allowing for less frequent dosing or more consistent plasma concentrations.
Neurodegenerative Disorders
Emerging research suggests a potential role for nicotinic acid in neuroprotection. Increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline.[13][14] Clinical trials are underway to investigate the effects of niacin in Alzheimer's disease and Parkinson's disease.[13][14] The proposed mechanisms involve the modulation of microglial response and supporting neuronal energy metabolism through its role as a precursor to NAD+.[14][15]
Rationale for this compound:
-
Blood-Brain Barrier Penetration: The increased lipophilicity from the ethylthio group may enhance the ability of the compound to cross the blood-brain barrier, leading to higher concentrations in the central nervous system and potentially greater efficacy in treating neurodegenerative conditions.
Mitochondrial Myopathies
Recent clinical trials have explored the use of niacin to boost NAD+ levels in patients with mitochondrial myopathies, showing improvements in muscle performance.[15]
Rationale for this compound:
-
Enhanced NAD+ Production: this compound, as a nicotinic acid derivative, would likely serve as a precursor for NAD+ synthesis. Its modified structure could influence the efficiency of its conversion to NAD+, potentially offering a more potent means of repleting NAD+ levels in conditions of mitochondrial dysfunction.
A Roadmap for Investigation: Experimental Protocols
To systematically evaluate the therapeutic potential of this compound, a phased experimental approach is proposed.
Phase 1: In Vitro Characterization
Objective: To determine the fundamental pharmacological activity of this compound at the molecular and cellular levels.
Experimental Workflow
Caption: In vitro characterization workflow for this compound.
Protocol 1: GPR109A Receptor Binding Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of this compound or unlabeled nicotinic acid (as a positive control) in a binding buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibition constant) for this compound by non-linear regression analysis of the competition binding data.
Protocol 2: Lipolysis Assay in Primary Human Adipocytes
-
Cell Isolation and Culture: Isolate primary human adipocytes from subcutaneous adipose tissue and culture them.
-
Treatment: Treat adipocytes with varying concentrations of this compound, nicotinic acid, or vehicle control in the presence of a lipolytic stimulus (e.g., isoproterenol).
-
Glycerol Measurement: After incubation, collect the culture medium and measure the concentration of glycerol (a byproduct of lipolysis) using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for the inhibition of lipolysis for each compound.
Phase 2: Preclinical In Vivo Evaluation
Objective: To assess the efficacy, pharmacokinetics, and preliminary safety of this compound in animal models.
Experimental Workflow
Caption: Preclinical in vivo evaluation workflow.
Protocol 3: Efficacy in a Dyslipidemic Hamster Model
-
Animal Model: Use male Golden Syrian hamsters fed a high-fat, high-cholesterol diet to induce dyslipidemia.
-
Dosing: Administer this compound, nicotinic acid, or vehicle control orally once daily for 4-8 weeks.
-
Blood Collection: Collect blood samples at baseline and at the end of the study for lipid analysis.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Tissue Analysis (Optional): At the end of the study, harvest the liver to analyze hepatic triglyceride content and gene expression related to lipid metabolism.
-
Data Analysis: Compare the changes in lipid profiles between the treatment groups and the control group using appropriate statistical methods (e.g., ANOVA).
Concluding Remarks and Future Directions
This compound represents a promising, yet unexplored, therapeutic candidate. Its structural similarity to nicotinic acid provides a strong rationale for investigating its potential in treating dyslipidemia, neurodegenerative disorders, and mitochondrial diseases. The ethylthio modification may offer advantages in terms of potency, side effect profile, and pharmacokinetics.
The path forward requires a rigorous and systematic investigation following the experimental roadmap outlined in this guide. The data generated from these studies will be crucial in determining whether this compound can be a valuable addition to the therapeutic armamentarium. This document serves as a foundational guide to stimulate and direct this exciting area of research.
References
- 1. a1prolab.com [a1prolab.com]
- 2. 27868-76-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B3 (therapeutic uses) | Research Starters | EBSCO Research [ebsco.com]
- 8. crnusa.org [crnusa.org]
- 9. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. m.youtube.com [m.youtube.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylthio)nicotinic Acid
Introduction
2-(Ethylthio)nicotinic acid (CAS: 27868-76-4) is a sulfur-containing heterocyclic compound belonging to the pyridinecarboxylic acid family.[1][2] As a derivative of nicotinic acid (Vitamin B3), this class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[3][4] The introduction of an ethylthio group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, influencing its potential as a scaffold for novel therapeutics.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound. While complete, formally published reference spectra for this specific molecule are not abundant in public databases, this document leverages expert analysis and data from closely related structural analogs to present a robust, predictive characterization. We will dissect the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to equip researchers and drug development professionals with the foundational knowledge needed to identify, characterize, and utilize this compound in their work.
Molecular Structure and Spectroscopic Overview
The key to interpreting the spectroscopic data of this compound lies in understanding its constituent functional groups: a pyridine ring, a carboxylic acid, and an ethylthio substituent. Each of these components produces characteristic signals that, when analyzed together, provide a complete structural fingerprint.
-
Pyridine Ring: A heteroaromatic system whose protons and carbons will appear in the aromatic region of the NMR spectra. The substitution pattern dictates the coupling patterns observed in ¹H NMR.
-
Carboxylic Acid: This group is identifiable by a very broad O-H stretch in the IR spectrum, a highly deshielded proton signal in ¹H NMR, and a characteristic carbonyl (C=O) signal in both IR and ¹³C NMR spectra.
-
Ethylthio Group (-S-CH₂-CH₃): This aliphatic chain will produce two distinct signals in the NMR spectra—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons—due to spin-spin coupling. The C-S bond will exhibit a weak stretch in the IR spectrum.
Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on predicting chemical shifts and coupling patterns for both proton (¹H) and carbon-13 (¹³C) nuclei.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on established chemical shift values and analysis of similar structures.[5] The pyridine protons are expected in the aromatic region (7.0-9.0 ppm), with their specific shifts influenced by the electron-donating thioether and electron-withdrawing carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.2 | Doublet of doublets (dd) | J ≈ 7.5, 1.8 | Coupled to both H-5 and H-6. Deshielded by proximity to the carboxylic acid. |
| H-5 | ~7.2 | Doublet of doublets (dd) | J ≈ 7.5, 4.8 | Coupled to H-4 and H-6. Shielded relative to other ring protons. |
| H-6 | ~8.6 | Doublet of doublets (dd) | J ≈ 4.8, 1.8 | Coupled to H-5 and H-4. Deshielded by the adjacent electronegative nitrogen atom. |
| -S-CH₂ -CH₃ | ~3.2 | Quartet (q) | J ≈ 7.4 | Methylene protons adjacent to the sulfur atom and coupled to the three methyl protons. |
| -S-CH₂-CH₃ | ~1.4 | Triplet (t) | J ≈ 7.4 | Methyl protons coupled to the two methylene protons. |
| -COOH | >10 (variable) | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, often exchanges with solvent, leading to broadening. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically appear between 110-160 ppm, while the carboxylic carbonyl carbon is significantly downfield (>165 ppm). Predictions are based on data from nicotinic acid and known substituent effects.[6][7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~158 | Attached to both the sulfur and nitrogen atoms, leading to significant deshielding. |
| C-3 | ~125 | The point of attachment for the carboxylic acid group. |
| C-4 | ~138 | Aromatic CH carbon. |
| C-5 | ~122 | Aromatic CH carbon, shielded relative to C-4 and C-6. |
| C-6 | ~152 | Aromatic CH carbon adjacent to the nitrogen atom, resulting in strong deshielding. |
| C =O | ~168 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
| -S-CH₂ -CH₃ | ~28 | Aliphatic carbon attached to sulfur. |
| -S-CH₂-CH₃ | ~14 | Terminal aliphatic methyl carbon. |
Standard Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to ensure magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel and perform tuning and shimming.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Co-add a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent technique for identifying functional groups. The analysis of this compound is expected to reveal characteristic absorptions for the carboxylic acid and the aromatic ring. Data from the closely related 2-(methylthio)nicotinic acid and 2-(n-propylthio)nicotinic acid provide strong correlative evidence for these predictions.[8][9][10]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | The hydrogen-bonded hydroxyl group of the carboxylic acid dimer gives a very broad and characteristic absorption band. |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850-2980 | Medium | Stretching vibrations of the C-H bonds in the ethyl group. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is one of the most intense and reliable absorptions in the IR spectrum. Its position indicates a conjugated carboxylic acid. |
| C=N, C=C Stretch (Aromatic) | 1550-1610 | Medium-Strong | Ring stretching vibrations of the pyridine nucleus. |
| C-O Stretch (Carboxylic Acid) | 1250-1320 | Medium | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |
| C-S Stretch | 600-700 | Weak | The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively. |
Standard Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.
-
Data Acquisition:
-
Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure. For this compound, the molecular formula is C₈H₉NO₂S, corresponding to a monoisotopic mass of approximately 183.04 Da.[11]
Predicted Mass Spectrum Data (Electron Ionization - EI)
Under EI conditions, the molecule is expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation. The fragmentation pathway can be predicted by considering the weakest bonds and the stability of the resulting fragments. A key fragmentation is often the loss of the ethyl group or the carboxylic acid functionality. The mass spectrum of the homologous 2-(n-propylthio)nicotinic acid shows a clear molecular ion and fragmentation patterns consistent with these predictions.[8]
| m/z (mass-to-charge ratio) | Proposed Fragment | Formula | Notes |
| 183 | [M]⁺˙ | [C₈H₉NO₂S]⁺˙ | Molecular Ion. This should be a prominent peak. |
| 154 | [M - C₂H₅]⁺ | [C₆H₄NO₂S]⁺ | Loss of the ethyl radical from the thioether linkage. |
| 138 | [M - COOH]⁺ | [C₇H₈NS]⁺ | Decarboxylation, loss of the carboxylic acid radical. |
| 122 | [M - C₂H₅ - S]⁺ | [C₆H₄NO₂]⁺ | Subsequent loss of sulfur from the [M - C₂H₅]⁺ fragment. |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives. |
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Standard Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that reliably produces a molecular ion and induces extensive, reproducible fragmentation.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose a fragmentation pathway that is consistent with the known structure of the molecule.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing data from structural analogs and applying fundamental principles of spectroscopy, we have established a clear and reliable spectral signature for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust benchmark for researchers. Adherence to the described experimental protocols will enable scientists to confidently acquire and interpret their own data, confirming the identity and purity of this compound and facilitating its use in further research and development endeavors.
References
- 1. 27868-76-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. a1prolab.com [a1prolab.com]
An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(Ethylthio)nicotinic acid, focusing on its solubility and stability. As a crucial molecule in various research and development pipelines, a thorough understanding of these characteristics is paramount for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their decision-making processes.
Introduction to this compound: A Molecule of Interest
This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique combination of a pyridine carboxylic acid moiety and an ethylthioether group. This structure imparts specific chemical properties that influence its behavior in various environments. The pyridine ring and the carboxylic acid group are key determinants of its aqueous solubility and pH-dependent behavior, while the ethylthioether group is a potential site for oxidative degradation. A comprehensive understanding of these characteristics is the foundation for successful drug development.
Solubility Profile of this compound: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The solubility of this compound is expected to be influenced by the pH of the medium and the nature of the solvent.
Predicted Aqueous Solubility and pH-Dependence
Based on the structure of nicotinic acid, this compound is anticipated to exhibit pH-dependent aqueous solubility.[1][2] The carboxylic acid moiety (with an estimated pKa similar to that of nicotinic acid, around 4.85) will be protonated at low pH, leading to lower aqueous solubility.[3] As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The pyridine nitrogen (with an estimated pKa around 2.0) will be protonated at very low pH.[3] Therefore, the solubility is expected to be lowest around the isoelectric point and increase at both acidic and alkaline pH.
Solubility in Organic Solvents
Nicotinic acid itself shows varied solubility in organic solvents, with good solubility in polar protic solvents like ethanol and polar aprotic solvents like DMSO, and lower solubility in less polar solvents like diethyl ether and acetonitrile.[1][4][5] It is reasonable to predict a similar trend for this compound. The presence of the ethylthio group may slightly increase its lipophilicity compared to nicotinic acid, potentially enhancing its solubility in less polar organic solvents.
Table 1: Predicted Relative Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Relative Solubility | Rationale |
| Aqueous | Water, Buffers (pH 2, 7, 9) | pH-dependent | Ionization of carboxylic acid and pyridine ring. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid and pyridine nitrogen. |
| Polar Aprotic | DMSO, Acetonitrile | High to Moderate | Dipole-dipole interactions. DMSO is an excellent solvent for many organic acids.[4][5][6] |
| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle; the molecule has significant polarity. |
Experimental Protocol for Solubility Determination
A robust determination of solubility is achieved through the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, pH-buffered solutions, ethanol, acetonitrile, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Oxidation: The ethylthioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[9][10][11] This is often the most significant degradation pathway for thioether-containing compounds.
-
Hydrolysis: While the nicotinic acid core is generally stable to hydrolysis, under extreme pH and temperature conditions, the amide bond in related nicotinamide derivatives can hydrolyze.[12][13][14] The stability of the thioether bond to hydrolysis should also be considered.
-
Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[2][15][16]
-
Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation.[17][18][19][20]
Diagram 1: Predicted Degradation Pathways of this compound
A schematic of potential degradation routes for this compound under various stress conditions.
Experimental Protocol for Forced Degradation Studies
The following protocol outlines a systematic approach to investigating the stability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample solution with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm or 366 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) in a calibrated oven.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate the parent drug from its degradation products.[7][21]
Diagram 2: Workflow for Forced Degradation Studies
A systematic workflow for conducting forced degradation studies on this compound.
Recommended Analytical Methodology
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Table 2: Starting HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for polar and moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS detection. |
| Gradient | Start with a low percentage of B and gradually increase. | To elute the parent compound and a range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at an appropriate wavelength (e.g., ~260 nm, based on the chromophore) or Mass Spectrometry (MS) | UV detection is straightforward. MS detection provides higher sensitivity and structural information for degradation products.[7][21] |
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility and stability of this compound, based on established scientific principles and data from analogous compounds. The experimental protocols outlined herein offer a robust framework for researchers to generate specific data for this molecule. A thorough characterization of these properties is a non-negotiable step in the preclinical and formulation development phases, ensuring the development of a safe, stable, and efficacious final product. Further studies should focus on obtaining precise experimental data for this compound and fully elucidating the structures of any identified degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]
- 7. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Organic sulfide - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 15. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. bevital.no [bevital.no]
Thionicotinic Acid Analogs: From Benchtop to Biological Systems
An In-Depth Technical Guide
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation
This guide provides a comprehensive technical overview of the synthesis, in vitro evaluation, and in vivo assessment of thionicotinic acid analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal links behind experimental choices, ensuring a robust and logically sound approach to investigation. We will explore the journey of these compounds from their initial chemical synthesis to the elucidation of their biological effects in cellular and whole-organism models.
Introduction: The Rationale for Thionicotinic Acid Analogs
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in all living cells, playing a critical role as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, it has been used for decades to manage dyslipidemia due to its beneficial effects on the lipid profile.[2][3][4] The development of nicotinic acid analogs is driven by the quest for improved therapeutic profiles, including enhanced efficacy, better target specificity, and reduced side effects.[4]
The introduction of a sulfur atom, typically by replacing an oxygen in the carboxylic acid or an amide group to form a thioamide, is a key strategy in medicinal chemistry known as bioisosterism.[5] Thioamides can offer distinct advantages, such as altered electronic properties, improved metabolic stability, and unique binding interactions with biological targets.[5] Thionicotinic acid analogs, therefore, represent a promising class of compounds with potential applications as antimicrobial, anti-inflammatory, and neuroprotective agents.[6][7][8]
Chemical Synthesis: Building the Molecular Framework
The synthesis of thionicotinic acid analogs often follows a multi-step pathway, starting from the readily available nicotinic acid. A common and effective strategy involves the formation of key intermediates like nicotinoyl chloride and nicotinic acid hydrazide, which can then be diversified to create a library of target compounds.[6][9][10][11]
Caption: Generalized synthetic workflow for thionicotinic acid analogs.
Experimental Protocol: Synthesis of Thiazolidinone Derivatives
This protocol is a representative example adapted from established literature for synthesizing thiazolidinone derivatives of nicotinic acid.[6][9]
-
Step 1: Synthesis of Nicotinoyl Chloride. A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours. The solvent is then distilled off to yield the solid acid chloride, which can be used in the next step without further purification.[9]
-
Step 2: Synthesis of Nicotinic Acid Hydrazide. To the nicotinoyl chloride (0.03 mol), hydrazine hydrate (0.1 mol) is added dropwise at 0°C. The mixture is then stirred for 5 hours at room temperature. The resulting product is filtered, dried, and recrystallized.[9]
-
Step 3: Synthesis of Schiff Bases. Nicotinic acid hydrazide (0.01 mol) is combined with an appropriate aromatic aldehyde (0.01 mol) in ethanol (50 ml) with a few drops of glacial acetic acid. The mixture is gently heated for 1 hour. The reaction mixture is then poured into ice-cold water, and the precipitated solid is filtered and purified.[9]
-
Step 4: Cyclization to Thiazolidinones. The Schiff base (0.01 mol) is dissolved in ethanol containing a catalytic amount of anhydrous zinc chloride. Thioglycolic acid (0.01 mol) is added, and the mixture is refluxed for 8-10 hours. The solvent is evaporated, and the resulting solid is purified.[6][9]
Part 1: In Vitro Studies - Elucidating Cellular and Molecular Interactions
In vitro studies are the cornerstone of analog evaluation, providing a controlled environment to screen for biological activity and dissect the mechanism of action at a molecular level.
A. Antimicrobial Activity Screening
A primary application for novel heterocyclic compounds is in antimicrobial discovery. The initial screening is designed to identify analogs with activity against a panel of clinically relevant bacteria and fungi.
Causality: The choice of the disc diffusion method for initial screening is based on its simplicity and high-throughput nature for qualitatively identifying active compounds. This is followed by the more quantitative agar or broth dilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible microbial growth.[6][9][12]
Data Presentation: Antimicrobial Activity of Nicotinic Acid Acylhydrazones
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5 | Staphylococcus epidermidis | 7.81-15.62 | [12] |
| Compound 13 | Staphylococcus epidermidis | 1.95 | [12] |
| Compound 13 | Staphylococcus aureus (MRSA) | 7.81 | [12] |
| Compound 25 | Bacillus subtilis | 7.81 | [12] |
| Compound 25 | Staphylococcus aureus | 7.81 |[12] |
Experimental Protocol: Disc Diffusion Assay
-
Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a sterile agar plate.
-
Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test analog dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
B. Anti-inflammatory Potential Assessment
Chronic inflammation is a hallmark of many diseases. Thionicotinic acid analogs can be screened for their ability to modulate inflammatory pathways in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the production of inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α, IL-6).[8] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[8] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[8]
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the thionicotinic acid analogs for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Untreated and unstimulated cells serve as controls.
-
Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added.
-
Quantification: After a further 10-minute incubation, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
C. Receptor Binding and Functional Assays
For analogs designed to interact with specific targets, such as nicotinic acetylcholine receptors (nAChRs), binding and functional assays are critical.
Causality: Radioligand binding assays are used to determine the affinity (Ki) of an analog for a specific receptor subtype by measuring its ability to compete with a known high-affinity radiolabeled ligand.[13][14] However, binding does not reveal function. Therefore, subsequent functional assays, such as electrophysiology or calcium imaging, are essential to determine whether the analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[13]
Caption: Workflow for receptor binding and functional analysis.
D. Cytotoxicity Assessment
It is imperative to ensure that the observed biological activity is not a result of general toxicity.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the IC50 (the concentration of drug that inhibits cell growth by 50%).[8][15]
Part 2: In Vivo Studies - Validating Therapeutic Potential in a Systemic Context
Positive in vitro results must be validated in whole-organism models. In vivo studies provide crucial data on efficacy, pharmacokinetics (what the body does to the drug), and safety in a complex physiological environment.
A. Animal Models for Efficacy Evaluation
The choice of animal model is dictated by the therapeutic area of interest identified during in vitro screening.
Causality:
-
Anti-inflammatory: The carrageenan-induced paw edema model in rats is a classic and well-validated model of acute inflammation.[6][8][9] Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume (edema) by the test compound is a direct measure of its anti-inflammatory efficacy.[6]
-
Analgesic: The acetic acid-induced writhing test assesses peripheral analgesic activity. Acetic acid irritates the peritoneal cavity, causing characteristic stretching movements (writhes). An effective analgesic will reduce the number of writhes.[6][9]
-
Neuroprotection: For CNS applications, models like the 3-nitropropionic acid (3-NP) induced neurotoxicity model in rats can be used to mimic some aspects of Huntington's disease.[7] Efficacy is measured by improvements in motor function and reduction in oxidative stress markers.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test group receives the thionicotinic acid analog orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).[8]
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for its development.
Causality: A compound can be highly active in vitro but fail in vivo due to poor bioavailability, rapid metabolism, or failure to reach the target tissue. PK studies, often employing sensitive analytical techniques like LC-MS/MS, quantify the drug and its major metabolites in plasma over time.[16] This data is used to calculate key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). PD studies then correlate these concentrations with the observed biological effect, establishing a dose-response relationship.[17]
Caption: Integrated workflow for a preclinical PK/PD study.
C. Toxicity and Safety Assessment
A crucial component of in vivo testing is the evaluation of the compound's safety profile.
Causality: Acute toxicity studies are performed to determine the potential for adverse effects after a single high dose, while sub-chronic studies assess toxicity over a longer duration. Key areas of concern for nicotinic acid and its derivatives include hepatotoxicity (liver damage), which can be monitored by measuring liver enzymes (AST, ALT) in the blood, and gastrointestinal issues, such as gastric ulceration.[8][18][19] Histopathological examination of major organs is the definitive method for identifying tissue damage.
Conclusion and Future Directions
The systematic evaluation of thionicotinic acid analogs, progressing logically from synthesis through in vitro screening to in vivo validation, provides a robust framework for identifying promising new therapeutic candidates. The studies highlighted in this guide demonstrate that this class of compounds holds significant potential, with analogs showing promising antimicrobial and anti-inflammatory activities.
Future work should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective analogs. Lead compounds identified through these screening funnels will require more extensive preclinical development, including detailed ADME studies, multi-species toxicology, and formulation development, to pave the way for potential clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejournal.um.edu.my [ejournal.um.edu.my]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. media.neliti.com [media.neliti.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nicotinic acid side effects and toxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Comprehensive Guide to 2-(Ethylthio)nicotinic Acid: From Sourcing to Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 2-(Ethylthio)nicotinic Acid in Research
This compound, a sulfur-containing derivative of nicotinic acid (Vitamin B3), is a versatile building block gaining traction in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant pyridine carboxylic acid core with a flexible ethylthio side chain, make it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. Nicotinic acid and its derivatives have a long history in medicine, notably as lipid-lowering agents, and are being explored for their roles in a variety of signaling pathways.[1][2] The introduction of the ethylthio group at the 2-position modifies the electronic and steric properties of the nicotinic acid scaffold, opening new avenues for structure-activity relationship (SAR) studies and the development of targeted therapeutics. This guide provides an in-depth technical overview for researchers, covering commercial sourcing, quality control, and key analytical methodologies for this compound.
Part 1: Sourcing and Procurement of Research-Grade this compound
The primary step in any research endeavor involving a specific chemical compound is securing a reliable source of high-purity material. For this compound (CAS No: 27868-76-4), several reputable chemical suppliers cater to the research and development community. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and responsive technical support.
| Supplier | Typical Purity | Notes |
| A1 Prolaboratory | ≥95% | Offers the compound as a building block for synthesis.[3] |
| Fisher Scientific | Varies by specific product listing | Provides Safety Data Sheets (SDS) and various catalog numbers. |
| Amerigo Scientific | 95% | Specializes in distributing life science research chemicals.[4] |
| BLD Pharm | Varies | Offers the compound for research use only. |
Key Molecular Identifiers:
-
CAS Number: 27868-76-4
-
Molecular Formula: C₈H₉NO₂S
-
Molecular Weight: 183.23 g/mol
It is imperative for researchers to request a lot-specific Certificate of Analysis upon purchase to verify the identity and purity of the supplied material.
Part 2: In-House Quality Control and Analytical Validation
Upon receiving a shipment of this compound, it is crucial to perform in-house quality control (QC) to confirm its identity and purity before use in experiments. This self-validating step ensures the reliability and reproducibility of research outcomes. The following section details standard analytical techniques and protocols for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of organic compounds. For this compound, a C18 column is a suitable stationary phase. The method's principle lies in the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectrum of nicotinic acid derivatives, a wavelength between 260-270 nm should provide good sensitivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is generally acceptable for most research applications.
Caption: Workflow for HPLC-based purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Spectral Interpretation:
-
¹H NMR: The spectrum of this compound is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift. For the closely related 2-(benzylthio)nicotinic acid in DMSO-d6, the aromatic protons of the nicotinic acid ring appear in the 7.0-8.5 ppm region.
-
¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The chemical shifts of the pyridine ring carbons and the ethyl group carbons will further confirm the structure. For 2-(benzylthio)nicotinic acid, the pyridine ring carbons appear between 120-160 ppm, and the carboxylic acid carbon is around 167 ppm.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis:
-
In positive ion mode , the protonated molecule [M+H]⁺ is expected at an m/z of 184.04.
-
In negative ion mode , the deprotonated molecule [M-H]⁻ is expected at an m/z of 182.03.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18) and CO₂ (M-44).[5] For thioether-containing compounds, cleavage of the C-S bond is also a possibility.
-
Caption: A logical workflow for the quality control of incoming this compound.
Part 3: Synthesis and Potential Research Applications
A foundational understanding of the synthesis of this compound provides valuable context for its use. While specific, detailed industrial synthesis routes are often proprietary, the general chemical principles are well-established. A common approach involves the reaction of 2-chloronicotinic acid with ethanethiol in the presence of a base.
The utility of this compound in a research setting lies in its potential to serve as a scaffold for the development of new bioactive molecules. Nicotinic acid derivatives have been investigated for a range of therapeutic areas, including:
-
Anti-inflammatory Agents: By modifying the carboxylic acid group or the pyridine ring, novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles can be synthesized.[6]
-
Analgesics: The nicotinic acid scaffold has been incorporated into molecules with pain-relieving properties.[7]
-
Anticancer Agents: Some nicotinic acid derivatives have shown promise as inhibitors of key signaling pathways in cancer, such as VEGFR-2.
-
Lipid-Modifying Agents: As a derivative of nicotinic acid, this compound can be a starting point for developing novel drugs to treat dyslipidemia.[1][2]
The ethylthio group can be further functionalized, for example, by oxidation to the corresponding sulfoxide or sulfone, to explore additional chemical space and modulate the compound's physicochemical properties.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and medicinal chemistry. By carefully selecting a reputable commercial supplier and performing rigorous in-house quality control using the analytical techniques outlined in this guide, scientists can ensure the integrity of their starting materials and the validity of their experimental results. The foundational knowledge of its synthesis and potential applications provides a strong basis for the rational design of novel and impactful therapeutic agents.
References
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-(Ethylthio)nicotinic Acid in Fungicidal Activity Studies
Introduction: Unveiling the Antifungal Potential of 2-(Ethylthio)nicotinic Acid
The relentless evolution of fungal resistance to existing therapeutic agents and agricultural fungicides presents a formidable challenge to human health and food security. This necessitates a continuous search for novel antifungal compounds with diverse mechanisms of action. Nicotinic acid (niacin) and its derivatives have emerged as a promising class of molecules, exhibiting a broad spectrum of biological activities.[1] The incorporation of a thioether linkage, as seen in this compound, offers an intriguing modification to the nicotinic acid scaffold, potentially enhancing its antifungal efficacy and altering its mode of action.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the fungicidal properties of this compound. This document deviates from a rigid template, instead offering a logically structured, in-depth technical guide that progresses from foundational in vitro characterization to more complex in vivo efficacy and mechanistic studies. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Chemical Profile of this compound
| Property | Value | Source |
| CAS Number | 27868-76-4 | [2] |
| Molecular Formula | C₈H₉NO₂S | [2] |
| Molecular Weight | 183.23 g/mol | [2] |
| Purity | ≥95% | [2] |
Part 1: Foundational In Vitro Fungicidal Characterization
The initial assessment of any potential antifungal agent lies in determining its intrinsic ability to inhibit fungal growth and to kill fungal cells. The following protocols are designed to establish the baseline fungicidal activity of this compound against a panel of clinically and agriculturally relevant fungal species.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental parameter for assessing the potency of a new compound.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Fungal Inoculum:
-
Culture fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida albicans, 28°C for Aspergillus fumigatus).
-
Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL for yeasts.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound that completely inhibits fungal growth.
-
Data Presentation: MIC Values of this compound
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | H99 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | Af293 | [Insert Data] | [Insert Data] |
| Fusarium oxysporum | [Strain ID] | [Insert Data] | [Insert Data] |
| Botrytis cinerea | [Strain ID] | [Insert Data] | [Insert Data] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Determination of Minimum Fungicidal Concentration (MFC)
While MIC indicates growth inhibition (fungistatic activity), the MFC determines the lowest concentration of an agent that kills the fungus (fungicidal activity).
Protocol: MFC Determination
-
Perform the MIC Assay: Follow the protocol for MIC determination as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at the optimal temperature for the fungal species for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates, corresponding to a 99.9% reduction in CFU from the initial inoculum.
Data Presentation: MFC Values and MFC/MIC Ratio
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | [Calculate] | [Fungicidal/Fungistatic] |
| Cryptococcus neoformans | H99 | [Insert Data] | [Insert Data] | [Calculate] | [Fungicidal/Fungistatic] |
| Aspergillus fumigatus | Af293 | [Insert Data] | [Insert Data] | [Calculate] | [Fungicidal/Fungistatic] |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for its development. Based on literature for other nicotinic acid derivatives, inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain is a plausible mechanism.[3][4] The following protocols are designed to investigate this hypothesis.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay directly measures the enzymatic activity of SDH in the presence of this compound. A common method involves monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Protocol: In Vitro SDH Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from a relevant fungal species (e.g., Saccharomyces cerevisiae as a model or the target pathogen) using standard biochemical procedures.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (pH 7.4), sodium succinate (substrate), and DCPIP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation: Add the isolated mitochondria to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.
-
IC₅₀ Determination: Calculate the concentration of this compound that causes 50% inhibition of SDH activity (IC₅₀).
Mitochondrial Membrane Potential (ΔΨm) Assay
Disruption of the electron transport chain often leads to a collapse of the mitochondrial membrane potential. This can be measured using fluorescent dyes that accumulate in energized mitochondria.
Protocol: ΔΨm Measurement with Rhodamine 123
-
Fungal Cell Preparation: Grow fungal cells to the mid-logarithmic phase.
-
Treatment: Treat the fungal cells with this compound at concentrations around its MIC for a defined period. Include an untreated control and a positive control (e.g., CCCP, a known uncoupler).
-
Staining: Add Rhodamine 123 to the cell suspensions and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation ~488 nm, emission ~530 nm). A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Production Assay
Inhibition of the electron transport chain can lead to the leakage of electrons and the formation of ROS.
Protocol: ROS Detection with 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Fungal Cell Preparation: Grow fungal cells as described above.
-
Treatment: Expose the fungal cells to this compound at its MIC.
-
Staining: Load the cells with DCFH-DA. This non-fluorescent probe is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.[5]
-
Fluorescence Quantification: Measure the increase in fluorescence intensity over time using a fluorescence plate reader or fluorescence microscope.
Part 3: In Vivo Efficacy Evaluation
Demonstrating efficacy in a living organism is a critical step in the development of any new therapeutic or agricultural agent. The Galleria mellonella (greater wax moth larva) model is a well-established and ethically sound alternative to mammalian models for preliminary in vivo screening of antifungal compounds.[6][7] For agricultural applications, direct testing on infected plants is necessary.
Galleria mellonella Infection Model
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in G. mellonella.
Protocol: G. mellonella Efficacy Study
-
Inoculum Preparation: Prepare a standardized suspension of the fungal pathogen (e.g., C. albicans) in sterile saline.
-
Infection: Inject a precise volume of the fungal inoculum into the hemocoel of each larva via the last left proleg.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound (dissolved in a non-toxic vehicle) via a separate injection. Control groups should receive the vehicle only.
-
Incubation: Incubate the larvae at 37°C and monitor their survival daily for a set period (e.g., 7 days).
-
Data Analysis:
-
Survival: Plot Kaplan-Meier survival curves and analyze for statistical significance.
-
Fungal Burden: At selected time points, homogenize a subset of larvae, perform serial dilutions, and plate on appropriate agar to determine the CFU per larva.
-
Plant Pathogen Infection Model
For assessing agricultural potential, a detached leaf or whole plant assay is appropriate.
Protocol: Detached Leaf Assay
-
Plant Material: Use healthy, young leaves from a susceptible host plant (e.g., cucumber leaves for Pseudoperonospora cubensis).
-
Treatment: Spray the leaves with different concentrations of this compound. Include a water or vehicle control.
-
Inoculation: After the treatment has dried, inoculate the leaves with a spore suspension of the target plant pathogen.
-
Incubation: Place the leaves in a humid chamber under appropriate light and temperature conditions.
-
Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of leaf area infected. Calculate the effective concentration to reduce disease by 50% (EC₅₀).
Conclusion and Future Directions
These application notes provide a comprehensive, step-by-step guide for the systematic evaluation of the fungicidal activity of this compound. The proposed workflow, from in vitro characterization to in vivo efficacy and mechanistic studies, will enable a thorough assessment of its potential as a novel antifungal agent. Positive results from these studies would warrant further investigation, including toxicity profiling, formulation development, and testing in more advanced preclinical or field models. The exploration of nicotinic acid derivatives like this compound holds significant promise in the ongoing battle against fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. a1prolab.com [a1prolab.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Inflammatory Properties of 2-(Ethylthio)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
I. Introduction: A New Derivative in Anti-Inflammatory Research
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including atherosclerosis, inflammatory bowel disease, and neurodegenerative disorders[1][2]. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Nicotinic acid (NA), a well-established lipid-modifying drug, has garnered significant attention for its "pleiotropic" or lipoprotein-independent anti-inflammatory effects[3][4]. These properties are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages[3][5].
2-(Ethylthio)nicotinic acid, as a derivative of nicotinic acid, presents a promising scaffold for anti-inflammatory research. By leveraging the established mechanisms of its parent compound, researchers can explore its potential to modulate key inflammatory pathways. This guide provides a comprehensive overview of the mechanisms of action and detailed protocols for evaluating the anti-inflammatory activity of this compound in both in vitro and in vivo models.
II. Core Mechanism of Action: GPR109A-Mediated Attenuation of Inflammatory Signaling
The anti-inflammatory effects of nicotinic acid and its derivatives are multifaceted. The primary pathway involves the activation of GPR109A, which initiates a signaling cascade that ultimately suppresses pro-inflammatory gene expression and inflammasome activation.[3][5]
A. GPR109A-Dependent Inhibition of NF-κB Signaling: Upon binding of this compound to GPR109A on immune cells like macrophages, the associated inhibitory G-protein (Gαi) is activated. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Downstream of this event, the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is suppressed.[5][6] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[5] By inhibiting the phosphorylation of key intermediates like IKKβ and IκBα, this compound can prevent the nuclear translocation of the active p65 subunit of NF-κB, thereby halting the expression of these inflammatory mediators.[5][7]
B. Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex crucial for initiating inflammatory responses to cellular stress and damage.[1][8] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[1][9] Nicotinic acid has been shown to inhibit the activation of the NLRP3 inflammasome.[9] This inhibition can occur through multiple mechanisms, including the reduction of reactive oxygen species (ROS) generation and the upregulation of SIRT1, a protein deacetylase with anti-inflammatory functions.[9] Therefore, this compound is hypothesized to suppress the maturation and release of potent inflammatory cytokines like IL-1β by targeting this critical pathway.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Inflammasome Activity of NLRP3 Attenuates HDM-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of ethyl acetate extract and nicotinic acid from Cordyceps neovolkiana DL0004 in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Developing Cell-Based Assays for 2-(Ethylthio)nicotinic Acid
Abstract
2-(Ethylthio)nicotinic acid, an analog of nicotinic acid (Niacin, Vitamin B3), presents a compelling subject for therapeutic research, leveraging the well-established biological activities of its parent compound in lipid metabolism and inflammation.[1][2] The primary molecular target for nicotinic acid is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which mediates its effects on adipocytes and immune cells.[3][4][5] Consequently, robust and reliable cell-based assays are critical for characterizing the pharmacological profile of this compound, quantifying its potency, and elucidating its mechanism of action. This guide provides a comprehensive framework for researchers, detailing the principles and step-by-step protocols for two orthogonal assays: a target-engagement assay measuring GPR109A activation and a functional assay assessing the inhibition of de novo fatty acid synthesis.
Introduction: The Scientific Rationale
Nicotinic acid is a long-standing therapeutic agent used to treat dyslipidemia.[2][6] Its pharmacological effects include reducing circulating triglycerides, very low-density lipoproteins (VLDL), and low-density lipoproteins (LDL), while being the most potent agent available for increasing high-density lipoprotein (HDL) levels.[7][8] These effects are primarily initiated through the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes.[5][9] Receptor activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and subsequent reduction of lipolysis, which in turn decreases the flux of free fatty acids to the liver for VLDL synthesis.[10]
Derivatives like this compound are synthesized to explore potentially improved therapeutic profiles, such as enhanced potency or reduced side effects (e.g., the characteristic "niacin flush").[3] To evaluate such analogs, it is essential to develop a suite of cell-based assays that can:
-
Confirm engagement and activation of the intended GPR109A target.
-
Quantify the functional downstream consequences, such as impact on lipid metabolism.
-
Establish a structure-activity relationship for compound optimization.
This document provides detailed methodologies for two such assays, grounded in established biochemical principles, to provide a comprehensive characterization of this compound.
Assay Principle 1: GPR109A Target Engagement via cAMP Measurement
The most direct method to confirm that this compound acts as an agonist at the GPR109A receptor is to measure the canonical signaling event following receptor activation: the inhibition of cAMP production. Because GPR109A couples to the Gi alpha subunit, its activation inhibits the enzyme adenylyl cyclase.[9] This assay artificially stimulates adenylyl cyclase with forskolin, creating a high basal level of cAMP. An active GPR109A agonist will counteract this stimulation, resulting in a dose-dependent decrease in intracellular cAMP.
Signaling Pathway Overview
References
- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Preclinical Efficacy Evaluation of 2-(Ethylthio)nicotinic Acid as a Novel Anti-Inflammatory Agent
Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of 2-(Ethylthio)nicotinic acid. As a derivative of nicotinic acid, this compound is hypothesized to exert its effects through the G protein-coupled receptor 109A (GPR109A), a known modulator of inflammatory and metabolic pathways.[1][2][] This guide presents a logical, multi-tiered approach, beginning with mechanistic target validation and progressing through robust in vitro and in vivo models of inflammation. The protocols herein are designed with scientific integrity at their core, emphasizing causality, self-validating controls, and data-driven decision-making to rigorously assess the compound's potential as a novel anti-inflammatory therapeutic.
Mechanistic Grounding and Target Validation
1.1. The Rationale: GPR109A as a Therapeutic Target for Inflammation
This compound belongs to the nicotinic acid derivative family, compounds known to interact with the GPR109A receptor (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[][4][5] GPR109A is primarily expressed on adipocytes and various immune cells, including macrophages and Langerhans cells.[1][] Upon activation by an agonist, the receptor couples to a Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade is central to its biological effects.
While historically recognized for its role in lipid metabolism, emerging evidence points to GPR109A's significant role in immunomodulation.[6] Activation of GPR109A can suppress inflammatory pathways, such as the nuclear factor-kappaB (NF-κB) signaling cascade, a master regulator of pro-inflammatory gene expression.[7][8] Therefore, a compound like this compound that potently and selectively activates GPR109A holds therapeutic promise for treating inflammatory conditions.[9]
1.2. Proposed Signaling Pathway
The initial hypothesis for the anti-inflammatory action of this compound is centered on GPR109A-mediated signaling. The diagram below illustrates this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Vasorelaxant Potential of 2-(Ethylthio)nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying the vasorelaxant effects of 2-(Ethylthio)nicotinic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the underlying principles and fostering robust, reproducible research.
Scientific Introduction: The Rationale for Investigating this compound
Nicotinic acid (niacin) and its derivatives are a well-established class of compounds with significant pharmacological effects, including lipid-lowering and vasodilatory properties. The vasodilation associated with nicotinic acid is primarily mediated by the release of prostaglandins, such as prostacyclin (PGI2), which act on vascular smooth muscle to induce relaxation. This effect is often associated with the common side effect of flushing.
Recent research into derivatives of nicotinic acid has aimed to dissociate the therapeutic lipid-modifying effects from the flushing side effect, and to explore other potential cardiovascular benefits. The substitution at the 2-position of the nicotinic acid scaffold has been a key area of interest. Studies on related compounds, such as 2-(1-adamantylthio)nicotinic acid, have revealed potent, endothelium-dependent vasorelaxant activity.[1] This vasorelaxation is mediated by the release of two key endothelial-derived factors: nitric oxide (NO) and prostacyclin.[1]
Given these findings, this compound is a promising candidate for investigation as a novel vasorelaxant agent. Its structural similarity to other 2-thionicotinic acid derivatives suggests it may share a similar mechanism of action, potentially offering a favorable therapeutic profile. Understanding its precise effects on vascular tone and the signaling pathways involved is a critical step in its development as a potential therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and abnormal vasoconstriction.
Core Mechanistic Hypothesis: Endothelium-Dependent Vasorelaxation
The primary hypothesis for the vasorelaxant action of this compound is that it induces endothelium-dependent relaxation of vascular smooth muscle. This is likely mediated through the stimulation of endothelial cells to release nitric oxide (NO) and prostacyclin (PGI2). These signaling molecules then act on the underlying smooth muscle cells to cause relaxation and, consequently, vasodilation.
Signaling Pathway Overview
The proposed signaling cascade for this compound-induced vasorelaxation is depicted below. The compound is hypothesized to interact with receptors on the endothelial cell surface, triggering a downstream cascade that leads to the synthesis and release of NO and PGI2.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Experimental Protocols for Vasorelaxation Studies
To investigate the vasorelaxant properties of this compound, ex vivo studies using isolated arterial rings are the gold standard. Wire myography is a powerful technique for this purpose, allowing for the precise measurement of isometric tension in small blood vessels.[2][3][4]
Protocol 1: Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and preparation of rat thoracic aortic rings for use in wire myography experiments.[5][6]
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Surgical thread
-
Wire myograph system (e.g., DMT)
Procedure:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a midline incision in the chest to expose the thoracic cavity.
-
Carefully dissect out the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove the surrounding connective and adipose tissue.
-
Cut the cleaned aorta into rings of approximately 2-3 mm in width.
-
Mount the aortic rings on the stainless-steel wires of the myograph chamber, which is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the Krebs-Henseleit solution being replaced every 15-20 minutes.
Protocol 2: Assessment of Vasorelaxant Activity of this compound
This protocol details the procedure for evaluating the concentration-dependent vasorelaxant effects of this compound on pre-contracted aortic rings.
Materials:
-
Prepared and mounted aortic rings (from Protocol 1)
-
Phenylephrine (PE) solution (10⁻⁵ M)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Acetylcholine (ACh) solution (10⁻⁵ M)
-
Krebs-Henseleit solution
Procedure:
-
After equilibration, assess the viability of the aortic rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Wash the rings with Krebs-Henseleit solution and allow them to return to baseline tension.
-
Induce a stable submaximal contraction with phenylephrine (approximately 10⁻⁶ M to 10⁻⁵ M).
-
Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath, allowing the response to stabilize at each concentration.
-
Record the relaxation response as a percentage of the initial PE-induced contraction.
-
At the end of the experiment, confirm the presence of a functional endothelium by adding a single dose of acetylcholine (10⁻⁵ M), which should induce significant relaxation.
Protocol 3: Investigating the Role of the Endothelium, NO, and Prostacyclin
To elucidate the mechanism of action, this protocol uses specific inhibitors to probe the involvement of the endothelium, nitric oxide synthase (NOS), and cyclooxygenase (COX).
Materials:
-
Prepared and mounted aortic rings
-
Phenylephrine (PE) solution
-
This compound stock solution
-
L-NAME (Nω-nitro-L-arginine methyl ester), a NOS inhibitor (e.g., 100 µM)
-
Indomethacin, a COX inhibitor (e.g., 10 µM)
-
Control rings with intact endothelium
-
Rings with mechanically removed endothelium (denuded)
Procedure:
-
Prepare four groups of aortic rings:
-
Group 1: Intact endothelium (control)
-
Group 2: Denuded endothelium (mechanically removed by gently rubbing the intimal surface with a fine wire or forceps)
-
Group 3: Intact endothelium pre-incubated with L-NAME for 30 minutes.
-
Group 4: Intact endothelium pre-incubated with Indomethacin for 30 minutes.
-
-
For all groups, induce a stable contraction with phenylephrine.
-
Construct concentration-response curves for this compound as described in Protocol 2.
-
Compare the vasorelaxant responses between the groups. A significant reduction or abolition of relaxation in the denuded, L-NAME-treated, or Indomethacin-treated groups compared to the control group will indicate the involvement of the endothelium, NO, and prostacyclin, respectively.[1][7][8]
Data Presentation and Interpretation
The results from these experiments should be presented as concentration-response curves, plotting the percentage of relaxation against the log concentration of this compound. Key parameters to calculate and compare are the maximum relaxation effect (Emax) and the concentration required to produce 50% of the maximum effect (EC50).
Table 1: Expected Outcomes and Interpretations
| Experimental Condition | Expected Outcome for Endothelium-Dependent Vasorelaxation | Interpretation |
| Intact Endothelium | Concentration-dependent relaxation | This compound induces vasorelaxation. |
| Denuded Endothelium | Significantly reduced or abolished relaxation | The vasorelaxant effect is dependent on the endothelium. |
| + L-NAME | Significantly reduced relaxation | The vasorelaxation is mediated, at least in part, by nitric oxide. |
| + Indomethacin | Significantly reduced relaxation | The vasorelaxation is mediated, at least in part, by prostacyclin. |
Workflow for Vasorelaxation Study
The following diagram illustrates the overall workflow for investigating the vasorelaxant properties of this compound.
Caption: Experimental workflow for vasorelaxation studies of this compound.
Conclusion
These application notes and protocols provide a robust framework for the investigation of this compound as a potential vasorelaxant agent. By following these detailed methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and evaluate its therapeutic potential. The insights gained from these studies will be invaluable for the continued development of novel nicotinic acid derivatives for the treatment of cardiovascular diseases.
References
- 1. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelium-dependent vasorelaxation induced by L-carnitine in isolated aorta from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Multifaceted Therapeutic Potential of Nicotinic Acid Derivatives in Medicinal Chemistry: A Guide to Application and Protocol
Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. However, the therapeutic utility of its derivatives extends far beyond lipid modulation, encompassing a diverse range of applications in modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical laboratory applications of nicotinic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their roles as anti-inflammatory, antimicrobial, and anticancer agents, providing not just protocols, but the scientific rationale behind the experimental designs.
Section 1: The Enduring Legacy and Expanding Horizons of Nicotinic Acid in Therapeutics
Nicotinic acid's primary clinical application has been in the treatment of hyperlipidemia, where it favorably modulates virtually all lipid parameters. It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and very-low-density lipoprotein (VLDL), while being the most potent agent available for increasing high-density lipoprotein (HDL) cholesterol.[1][2] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[3][4]
Beyond its lipid-lowering effects, the activation of GPR109A in various immune and epithelial cells has unveiled a plethora of pharmacological activities. This has spurred the development of a vast array of nicotinic acid derivatives, designed to enhance efficacy, improve tolerability by mitigating the common flushing side effect, and target novel therapeutic areas. These derivatives often involve modifications to the carboxylic acid group or the pyridine ring, leading to compounds with distinct pharmacological profiles.[5]
Section 2: GPR109A Signaling: The Central Hub of Nicotinic Acid's Pleiotropic Effects
A fundamental understanding of the GPR109A signaling pathway is paramount to appreciating the diverse applications of nicotinic acid derivatives. Upon ligand binding, GPR109A, which is predominantly coupled to the inhibitory G-protein (Gi), initiates a cascade of intracellular events.
The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This decrease in cAMP is the primary mechanism behind the antilipolytic effect in adipocytes. Furthermore, GPR109A activation can modulate inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[3][6]
Section 3: Synthesis of a Key Intermediate: 2-Chloronicotinic Acid
Many potent nicotinic acid derivatives utilize 2-chloronicotinic acid as a versatile starting material for further chemical modifications. The following protocol details a common synthetic route.
Protocol 3.1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide
Rationale: This protocol involves the chlorination of nicotinic acid N-oxide using a mixture of phosphorus oxychloride (POCl3) and phosphorus trichloride (PCl3). The N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution at the 2-position.
Materials:
-
Nicotinic acid N-oxide
-
Phosphorus oxychloride (POCl3)
-
Phosphorus trichloride (PCl3)
-
Chlorine gas
-
Water
-
Round-bottom flask with a reflux condenser and gas inlet
-
Heating mantle
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
In a well-ventilated fume hood, carefully charge a round-bottom flask with phosphorus oxychloride and phosphorus trichloride.
-
While stirring, bubble chlorine gas through the solution, maintaining the temperature at approximately 60°C.
-
Continue the chlorine gas addition until saturation is reached and excess chlorine is no longer absorbed.
-
Cool the reaction mixture and add nicotinic acid N-oxide in small portions to control the exothermic reaction.
-
Heat the mixture to 100-105°C and maintain this temperature for 1-1.5 hours, with continuous stirring.
-
After the reaction mixture becomes transparent, continue stirring for an additional 30 minutes.
-
Remove the excess phosphorus oxychloride under reduced pressure using a vacuum distillation setup.[7]
-
Cool the residue to room temperature and cautiously add water to precipitate the 2-chloronicotinic acid.[5][7]
-
Filter the solid product, wash with cold water, and dry to obtain the final product.
Section 4: Nicotinic Acid Derivatives as Anticancer Agents
Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents, with activities demonstrated against a range of cancer cell lines.[8][9][10] The mechanisms are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
In Vitro Evaluation of Anticancer Activity
A crucial first step in assessing the anticancer potential of a novel nicotinic acid derivative is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Protocol 4.1.1: MTT Assay for Cell Viability and Cytotoxicity
Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Nicotinic acid derivative (test compound)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to about 80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nicotinic acid derivative and the positive control in cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds and controls. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
| Compound | Cell Line | IC50 (µM) |
| Nicotinic Acid Derivative X | MCF-7 | 15.2 |
| Nicotinic Acid Derivative Y | HCT-116 | 8.9 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | HCT-116 | 1.2 |
Section 5: Nicotinic Acid Derivatives as Anti-Inflammatory Agents
The anti-inflammatory properties of nicotinic acid derivatives are a promising area of research.[14] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay to screen for acute anti-inflammatory activity.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is associated with the release of prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs). This model allows for the evaluation of a compound's ability to suppress this inflammatory cascade.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Nicotinic acid derivative (test compound)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[16]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100
-
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Nicotinic Acid Derivative Z | 10 | 25.4 |
| Nicotinic Acid Derivative Z | 20 | 48.7 |
| Indomethacin | 5 | 62.1 |
Mechanistic Insights: Western Blot Analysis of NF-κB Pathway
To understand the molecular mechanism behind the anti-inflammatory effects of a nicotinic acid derivative, it is often necessary to investigate its impact on key signaling pathways like NF-κB. Western blotting can be used to assess the expression and phosphorylation status of proteins in this pathway.
Protocol 5.2.1: Western Blot for NF-κB p65 Phosphorylation
Rationale: Activation of the canonical NF-κB pathway involves the phosphorylation of the p65 subunit, which then translocates to the nucleus to initiate gene transcription. Measuring the levels of phosphorylated p65 (p-p65) relative to total p65 can provide a quantitative measure of NF-κB activation.
Materials:
-
Cell or tissue lysates from inflamed and treated samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-p65 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65 and a loading control (GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Section 6: Antimicrobial Applications of Nicotinic Acid Derivatives
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have demonstrated promising activity against a range of pathogenic microbes, including bacteria and fungi.[17][18][19] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Protocol 6.1: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Nicotinic acid derivative (test compound)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a stock solution of the nicotinic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the standardized microbial suspension.
-
Include a growth control well (microorganism in broth without compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
-
| Compound | Microorganism | MIC (µg/mL) |
| Nicotinic Acid Derivative A | Staphylococcus aureus | 8 |
| Nicotinic Acid Derivative B | Escherichia coli | 16 |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 |
| Ciprofloxacin (Control) | Escherichia coli | 0.25 |
Conclusion
The field of medicinal chemistry continues to uncover the vast therapeutic potential of nicotinic acid derivatives. From their well-established role in managing dyslipidemia to their emerging applications as anticancer, anti-inflammatory, and antimicrobial agents, these compounds represent a rich scaffold for drug discovery. The protocols and methodologies outlined in this guide provide a practical framework for researchers to explore and validate the efficacy of novel nicotinic acid derivatives, paving the way for the development of next-generation therapeutics. By understanding the underlying mechanisms and employing robust experimental designs, the scientific community can continue to unlock the full potential of this versatile chemical class.
References
- 1. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. benchchem.com [benchchem.com]
- 4. multispaninc.com [multispaninc.com]
- 5. prepchem.com [prepchem.com]
- 6. clyte.tech [clyte.tech]
- 7. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
- 19. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Production of Nicotinic Acid
Abstract: Nicotinic acid (Niacin, Vitamin B3) is an essential human nutrient and a critical component in the pharmaceutical, food, and animal feed industries. Its industrial-scale production has evolved from classical chemical oxidation routes to more sophisticated and sustainable biocatalytic processes. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the primary industrial methods for nicotinic acid synthesis. It elucidates the underlying chemical and biological principles, offers detailed step-by-step protocols for key methodologies, and presents a comparative analysis to inform process selection and development.
Introduction: The Industrial Synthesis Landscape
The global demand for nicotinic acid is substantial, driven by its use as a vitamin supplement, a treatment for pellagra, and an additive in animal feed.[1][2] Historically, production relied on strong chemical oxidation of pyridine derivatives, processes often associated with harsh conditions and significant environmental drawbacks.[3][4] Modern industrial chemistry has largely converged on two dominant chemical pathways: the oxidation of 5-ethyl-2-methylpyridine (the Lonza process) and, more commonly, the ammoxidation of 3-picoline.[1][3][5] Concurrently, the principles of green chemistry have spurred the development of highly efficient biotechnological routes, which leverage microbial enzymes to achieve cleaner and more specific conversions.[6][7] This guide will dissect these key methodologies, providing both theoretical grounding and practical protocols.
Part 1: Chemical Synthesis Methodologies
Chemical synthesis remains the backbone of global nicotinic acid production. The choice of method is typically a trade-off between raw material cost, process efficiency, and environmental impact.
The Picoline Ammoxidation Route: A Two-Stage Workhorse
This method is one of the most important and widely practiced on an industrial scale.[1][2] It is a two-stage process that first converts 3-picoline (3-methylpyridine) into an intermediate, 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. This staged approach allows for high selectivity and yield at each step.
Causality of Process Design: The ammoxidation step is a gas-phase catalytic reaction designed for high throughput and efficiency. The subsequent hydrolysis step is necessary to convert the nitrile group (-CN) of the intermediate into the carboxylic acid group (-COOH) of the final product.
Workflow: Picoline Ammoxidation to Nicotinic Acid
Caption: Overall workflow for the two-stage production of nicotinic acid from 3-picoline.
Protocol 1: Gas-Phase Ammoxidation of 3-Picoline
This protocol describes the synthesis of the 3-cyanopyridine intermediate. The reaction is highly exothermic, and efficient heat management is critical for catalyst stability and product selectivity.
-
Catalyst Preparation: The catalyst, typically vanadium pentoxide (V₂O₅) supported on a carrier like titanium dioxide (TiO₂) or silica (SiO₂), is loaded into a fixed-bed or fluidized-bed reactor.[8][9] Promoters such as MoO₃ or Sb₂O₅ may be included to enhance performance.[1]
-
Reactant Feed: Gaseous 3-picoline, ammonia, and air are preheated separately to approximately 180-330°C.[10]
-
Reaction: The preheated gases are fed into the reactor. The molar ratio of reactants is critical; a typical ratio is 1 part 3-picoline to 1.5-1.8 parts ammonia and 2.5-3.0 parts oxygen (from air).[9]
-
Temperature Control: The reaction temperature is maintained between 280-500°C using a molten salt bath or other cooling system to manage the exothermic heat release.[2][3] The reactor pressure is typically kept low, up to 0.5 MPa.[2]
-
Product Quenching & Collection: The gaseous effluent from the reactor, containing 3-cyanopyridine, unreacted starting materials, and byproducts like water, is rapidly cooled and passed through absorption towers where the product is captured in water.[10]
-
Purification: The resulting aqueous solution of 3-cyanopyridine is then purified via extraction and distillation to yield the final intermediate product.[10]
Protocol 2: Chemical Hydrolysis of 3-Cyanopyridine
This protocol outlines the conversion of 3-cyanopyridine to nicotinic acid using a basic hydrolysis method.
-
Reactor Charging: An aqueous solution of 3-cyanopyridine (e.g., 700-900 parts) is charged into a stirred-tank reactor with deionized water (e.g., 1600-1800 parts).[11]
-
Hydrolysis: The solution is heated to 90-95°C. A 40% sodium hydroxide (NaOH) solution is added dropwise, maintaining the temperature below 100°C.[11] The reaction proceeds for approximately 60 minutes, converting the nitrile to sodium nicotinate.[11]
-
Decolorization: After the reaction is complete, activated carbon can be added to the hot solution to remove colored impurities, followed by hot filtration.[11]
-
Acidification & Crystallization: The hot filtrate containing sodium nicotinate is cooled. A strong acid, such as hydrochloric or sulfuric acid, is added to adjust the pH to the isoelectric point of nicotinic acid (pH 3.1-3.5), causing it to precipitate out of the solution.[12]
-
Isolation and Drying: The crystalline nicotinic acid is isolated by filtration, washed with cold water to remove residual salts, and dried in an oven at 70-80°C to yield the final product.[13]
| Parameter | Ammoxidation of 3-Picoline | Reference |
| Catalyst System | V₂O₅, often with promoters (MoO₃, TiO₂, Sb₂O₅) | [1][3] |
| Temperature | 280–500 °C | [2] |
| Pressure | Up to 0.5 MPa | [2] |
| 3-Picoline Conversion | >99% | [10] |
| 3-Cyanopyridine Yield | 82% - 95% | [3][10] |
The MEP Oxidation Route (Lonza Process)
Industrially significant, this process involves the direct oxidation of 5-ethyl-2-methylpyridine (MEP) with nitric acid.[3][5] While capable of high yields, its primary drawback is the production of nitrous oxide (N₂O), a greenhouse gas approximately 300 times more potent than CO₂.[3][5]
Protocol 3: Liquid-Phase Oxidation of MEP
-
Reactant Preparation: MEP is produced from acetaldehyde and ammonia.[3]
-
Oxidation: The oxidation is performed in a continuous process where MEP is reacted with nitric acid (HNO₃) at high temperatures (230–270 °C) and pressures.[1]
-
Reactor Design: Due to the highly corrosive nature of nitric acid at these temperatures, the reaction is conducted in specialized tubular reactors made of titanium or titanium-coated steel.[2]
-
NOx Recycling: A key feature of this process is the absorption of nitrogen oxide byproducts (NO) into water to regenerate nitric acid, which is then returned to the process.[2]
-
Product Isolation: The reaction mixture is concentrated, cooled, and crystallized to obtain crude nicotinic acid. This process can achieve a conversion of 96% and a yield of 91%.[2]
Part 2: Biotechnological Production Methodologies
Biocatalysis offers a compelling "green" alternative to traditional chemical synthesis, characterized by mild reaction conditions, high selectivity, and reduced environmental impact.[6][7] The primary biotechnological route mirrors the second stage of the ammoxidation process, replacing chemical hydrolysis with an enzymatic conversion.
Enzymatic Hydrolysis of 3-Cyanopyridine
This approach uses microbial enzymes to catalyze the conversion of 3-cyanopyridine to nicotinic acid. This biotransformation can occur via two main enzymatic pathways.
Causality of Pathway Choice: The direct one-step conversion using nitrilase is highly efficient. The two-step pathway involving nitrile hydratase and amidase is also common, particularly for producing nicotinamide as the primary product, which can then be sold directly or further hydrolyzed to nicotinic acid.[6][14]
Diagram: Enzymatic Pathways from 3-Cyanopyridine
Caption: The two primary enzymatic routes for converting 3-cyanopyridine to nicotinic acid.
Protocol 4: Immobilized Whole-Cell Biocatalysis
This protocol describes a semi-continuous process using immobilized recombinant E. coli cells expressing a nitrilase enzyme for the production of nicotinic acid.[15] Immobilization enhances the stability and reusability of the biocatalyst.
-
Biocatalyst Preparation: Recombinant E. coli cells expressing a nitrilase gene (e.g., from Acidovorax facilis) are cultivated in a suitable fermentation medium.[15]
-
Cell Immobilization: Harvested cells are immobilized using a matrix such as sodium alginate cross-linked with glutaraldehyde and polyethyleneimine to form durable beads with high mechanical strength.[15]
-
Bioreactor Setup: The immobilized cell beads are packed into a packed-bed bioreactor (PBR).
-
Biotransformation: A buffered solution (e.g., 100 mM Tris buffer, pH 7.5) containing the 3-cyanopyridine substrate (up to 1 M concentration) is continuously passed through the PBR.[6] The temperature is maintained at an optimal level for the enzyme, for instance, 37°C.[6]
-
Reaction Monitoring: The effluent from the reactor is collected, and the conversion of 3-cyanopyridine to nicotinic acid is monitored using techniques like HPLC.
-
Product Recovery: The collected product solution is acidified to precipitate the nicotinic acid, which is then purified as described in Protocol 2 (steps 4-5).
-
Biocatalyst Regeneration: The immobilized cells in the PBR can be washed and reused for multiple batches. The stability can be enhanced by including ions like Ca²⁺ in the reaction medium.[15]
| Parameter | Immobilized E. coli Biocatalysis | Reference |
| Biocatalyst | Recombinant E. coli expressing nitrilase | [15] |
| Substrate Conc. | Up to 1.0 M 3-cyanopyridine | [6] |
| Temperature | 37 °C | [6] |
| pH | 7.5 | [6] |
| Conversion Time | 5 hours for 100% conversion of 1M substrate | [6] |
| Biocatalyst Reusability | >40 batches with high stability | [15] |
Part 3: Downstream Processing and Purification
Regardless of the synthesis route, the crude nicotinic acid must be purified to meet the stringent standards of the pharmaceutical (USP grade) and food industries.
Protocol 5: Purification of Crude Nicotinic Acid
This protocol is a general method applicable to crude nicotinic acid from various synthesis routes.[16][17]
-
Melting (Optional, for specific impurities): For crude yellow nicotinic acid produced by nitric acid oxidation, heating the crude product to its melting point (236-250°C) for several minutes can destroy the yellow chromophore.[16]
-
Dissolution: The crude or melt-treated nicotinic acid is dissolved in hot water (e.g., 10 parts water to 1 part acid).[16][17]
-
Decolorization: Activated carbon (e.g., 2% w/w) is added to the hot solution, which is then stirred to adsorb colored impurities and other organic residues.[16]
-
Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble matter.
-
Crystallization: The clear, hot filtrate is slowly cooled, often chilled to below 5°C, to induce crystallization of pure nicotinic acid.[16][17]
-
Isolation and Drying: The white, crystalline product is collected by filtration, washed with small portions of cold water, and dried under vacuum to yield high-purity nicotinic acid.
Comparative Analysis of Industrial Methods
| Metric | Picoline Ammoxidation Route | MEP Oxidation (Lonza Process) | Enzymatic Hydrolysis Route |
| Primary Feedstock | 3-Picoline, Ammonia, Air | 5-Ethyl-2-methylpyridine, Nitric Acid | 3-Cyanopyridine (from Ammoxidation) |
| Key Advantage | High yield, established technology | High conversion and yield in a continuous process[2] | Environmentally friendly, mild conditions, high selectivity[6][7] |
| Key Disadvantage | Multi-step process, requires catalyst | Produces potent greenhouse gas (N₂O)[3][5] | Requires production of biocatalyst, potential for enzyme inhibition |
| Reaction Conditions | High Temperature (280-500°C), Gas Phase | High Temperature & Pressure (230-270°C) | Mild Temperature & Pressure (e.g., 30-50°C) |
| Environmental Impact | Moderate; water is a byproduct, but energy intensive. | High; significant N₂O emissions. | Low; aqueous process, biodegradable waste. |
| Atom Economy | High (87% for gas-phase oxidation)[2] | Low (25%)[2] | Very High (for the hydrolysis step) |
Conclusion and Future Outlook
The industrial production of nicotinic acid is dominated by mature and efficient chemical processes, particularly the ammoxidation of 3-picoline. However, growing environmental concerns, especially regarding greenhouse gas emissions from methods like the Lonza process, are accelerating the adoption of greener technologies. Biotechnological routes using whole-cell or isolated enzymes represent the future of nicotinic acid synthesis. They offer superior selectivity, operate under mild, energy-saving conditions, and generate significantly less hazardous waste. Future research will likely focus on discovering more robust and efficient enzymes, improving biocatalyst stability for continuous manufacturing, and developing integrated processes that combine green synthesis with efficient downstream purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 9. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 11. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 12. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 13. Method of producing nicotinic acid from niacinamide as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 2-(Ethylthio)nicotinic Acid
Welcome to the Technical Support Center for the synthesis of 2-(Ethylthio)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and overcome common challenges. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure the reliability and success of your experiments.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. The successful synthesis of this compound with high yield and purity is crucial for the advancement of research and development projects. This guide will focus on the two most common synthetic routes, providing detailed protocols, troubleshooting for each, and strategies for optimization.
The two primary pathways for the synthesis of this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) of 2-Chloronicotinic Acid: This method involves the displacement of the chloro group with an ethylthiolate nucleophile.
-
S-Alkylation of 2-Mercaptonicotinic Acid: This route entails the alkylation of the thiol group with an ethylating agent.
Below, we present a logical workflow to guide you through the process of optimizing your synthesis.
Caption: A logical workflow for the synthesis and optimization of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reagents: The quality of your starting materials and reagents is critical.
-
Solution: Ensure that your 2-chloronicotinic acid or 2-mercaptonicotinic acid is of high purity. 2-Mercaptonicotinic acid can oxidize over time, so using a fresh batch is recommended. Solvents should be anhydrous, especially for the S-alkylation reaction, as water can interfere with the base and the nucleophile.
-
-
Inefficient Base (for S-Alkylation): The choice and amount of base in the S-alkylation of 2-mercaptonicotinic acid are crucial for deprotonating the thiol.
-
Solution: Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. Ensure you are using a sufficient molar excess of the base to drive the deprotonation to completion.
-
-
Poor Nucleophile Generation (for SNAr): In the reaction of 2-chloronicotinic acid, the in-situ generation of sodium ethanethiolate from ethanethiol and a base (e.g., sodium hydroxide) must be complete.
-
Solution: Ensure the base is fully dissolved and has reacted with the ethanethiol before adding the 2-chloronicotinic acid. The reaction is often performed in a solvent like ethanol to facilitate the formation of the sodium ethanethiolate.
-
Problem 2: Formation of Impurities and Side Products
Q: I have obtained my product, but it is contaminated with impurities. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a significant contributor to low yields and purification challenges.
-
Side Reaction 1: N-Alkylation (in S-Alkylation of 2-Mercaptonicotinic Acid)
-
Causality: The nitrogen atom in the pyridine ring of 2-mercaptonicotinic acid can also be alkylated by the ethylating agent, leading to the formation of a quaternary ammonium salt.
-
Prevention: This side reaction is more likely with highly reactive alkylating agents and under harsh conditions. Using a milder ethylating agent (e.g., ethyl bromide instead of ethyl iodide) and maintaining a moderate reaction temperature can help to minimize N-alkylation. The choice of a less polar, aprotic solvent may also disfavor this side reaction.
-
-
Side Reaction 2: Oxidation of Thiol/Thioether
-
Causality: The thiol group of 2-mercaptonicotinic acid and the resulting thioether in the product are susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of disulfides or sulfoxides.
-
Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] Use degassed solvents and avoid excessive heating.
-
-
Side Reaction 3: Hydrolysis of the Chloro Group (in SNAr from 2-Chloronicotinic Acid)
-
Causality: If water is present in the reaction mixture, the 2-chloronicotinic acid can be hydrolyzed to 2-hydroxynicotinic acid, especially at elevated temperatures and in the presence of a base.
-
Prevention: Use anhydrous solvents and reagents to minimize the presence of water.
-
Problem 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate and purify my this compound from the reaction mixture. What are the best practices?
A: Effective purification is key to obtaining a high-quality product.
-
Work-up Procedure:
-
For SNAr from 2-Chloronicotinic Acid: After the reaction is complete, the reaction mixture is typically acidified to precipitate the product. The crude product can then be collected by filtration.
-
For S-Alkylation from 2-Mercaptonicotinic Acid: The reaction mixture is often diluted with water and then acidified to precipitate the product.
-
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[3]
-
Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallizing nicotinic acid derivatives include water, ethanol, or a mixture of the two.[4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated carbon can be added. Filter the hot solution to remove any insoluble impurities and the activated carbon. Allow the filtrate to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.[3]
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation of the product from any impurities.
-
III. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary synthetic routes to this compound.
Route 1: Synthesis from 2-Chloronicotinic Acid
This protocol is based on the principle of nucleophilic aromatic substitution.
Caption: Experimental workflow for the synthesis of this compound from 2-Chloronicotinic Acid.
Materials:
-
2-Chloronicotinic acid
-
Ethanethiol
-
Sodium hydroxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere. Cool the solution in an ice bath and slowly add ethanethiol (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium ethanethiolate.
-
Reaction: To the freshly prepared sodium ethanethiolate solution, add 2-chloronicotinic acid (1.0 equivalent).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the spot corresponding to 2-chloronicotinic acid has disappeared.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and cool the solution in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is approximately 2-3. A precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[4]
Route 2: Synthesis from 2-Mercaptonicotinic Acid
This protocol is based on the S-alkylation of a thiol.
Caption: Experimental workflow for the synthesis of this compound from 2-Mercaptonicotinic Acid.
Materials:
-
2-Mercaptonicotinic acid
-
Ethyl iodide or Ethyl bromide
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptonicotinic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Addition of Base: Add potassium carbonate (2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes.
-
Addition of Ethylating Agent: Slowly add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.[4]
IV. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, from 2-chloronicotinic acid or 2-mercaptonicotinic acid?
A1: The choice of synthetic route often depends on the availability and cost of the starting materials. The SNAr reaction from 2-chloronicotinic acid is often a reliable method. The S-alkylation of 2-mercaptonicotinic acid is also a good option, but care must be taken to avoid oxidation of the starting material.
Q2: What is the expected yield for the synthesis of this compound?
A2: With optimized conditions, yields for both synthetic routes can be in the range of 70-90%. However, the actual yield will depend on the scale of the reaction, the purity of the reagents, and the efficiency of the purification process.
Q3: How can I be sure that I have synthesized the correct product?
A3: The structure of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carboxylic acid and the thioether.
-
Melting Point Analysis: A sharp melting point close to the literature value is an indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Work in a well-ventilated fume hood, especially when handling ethanethiol, which has a strong, unpleasant odor.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when working with strong acids and bases.
V. Quantitative Data Summary
The following table summarizes the key reaction parameters for the two synthetic routes.
| Parameter | Route 1: From 2-Chloronicotinic Acid | Route 2: From 2-Mercaptonicotinic Acid |
| Starting Material | 2-Chloronicotinic acid | 2-Mercaptonicotinic acid |
| Reagents | Ethanethiol, Sodium hydroxide | Ethyl iodide/bromide, Potassium carbonate |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | Room Temperature |
| Typical Reaction Time | 4-6 hours | 12-16 hours |
| Work-up | Acidification and precipitation | Acidification and precipitation |
| Purification | Recrystallization | Recrystallization |
VI. References
-
U.S. Patent 4,144,238A, "Process for the production of pure white 2-chloronicotinic acid," issued March 13, 1979. --INVALID-LINK--
-
U.S. Patent 3,037,987A, "Purification of nicotinic acid," issued June 5, 1962. --INVALID-LINK--
-
BenchChem Technical Support. "Troubleshooting common issues in nicotinaldehyde synthesis." Accessed January 1, 2026.
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. --INVALID-LINK--
-
ChemRxiv. "Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides." Accessed January 1, 2026.
-
BenchChem Technical Support. "Technical Support Center: Synthesis of Substituted Nicotinic Acids." Accessed January 1, 2026.
-
Holcenberg, J. S., & Stadtman, E. R. (1969). Nicotinic acid metabolism. 3. Purification and properties of a nicotinic acid hydroxylase. The Journal of biological chemistry, 244(5), 1194–1203.
-
ResearchGate. "How to Purify an organic compound via recrystallization or reprecipitation?" Accessed January 1, 2026.
-
Atlantis Press. "Synthesis of 2-Chloronicotinic Acid Derivatives." Accessed January 1, 2026.
-
BenchChem Technical Support. "Application Notes and Protocols: S-Alkylation Synthesis of Thioacetates." Accessed January 1, 2026.
-
University of California, Irvine. "Recrystallization and Crystallization." Accessed January 1, 2026.
-
Vaismaa, M. J. P., Yliniemelä, S. M., & Lajunen, M. K. (2007). An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Zeitschrift für Naturforschung B, 62(10), 1317-1323.
-
U.S. Patent 4,447,615A, "Process for the purification of nicotinic acid amide I," issued May 8, 1984.
-
Chinese Patent CN101117332B, "The preparation method of 2-chloronicotinic acid," issued July 21, 2010.
-
BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzothiazole derivatives." Accessed January 1, 2026.
-
European Patent EP1102749B1, "Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products," issued May 30, 2001.
-
Patsnap. "Method for preparing 2-chloronicotinic acid." Accessed January 1, 2026.
-
ResearchGate. "ChemInform Abstract: Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluoroborate Salts." Accessed January 1, 2026.
-
Amerigo Scientific. "this compound." Accessed January 1, 2026.
-
BenchChem Technical Support. "Overcoming challenges in the synthesis of 2-Butenethioic acid." Accessed January 1, 2026.
-
BenchChem Technical Support. "Technical Support Center: 2-Acetamidonicotinic Acid Synthesis & Purification." Accessed January 1, 2026.
References
Technical Support Center: Purification of 2-(Ethylthio)nicotinic Acid
Welcome to the technical support center for the purification of 2-(Ethylthio)nicotinic acid (CAS No. 27868-76-4). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles and practical, field-tested experience.
Understanding the Molecule: Key Physicochemical Properties
This compound is a derivative of nicotinic acid, featuring a carboxylic acid group and a pyridine ring, with an ethylthio substituent at the 2-position.[1][2] Its purification can be challenging due to its amphoteric nature (containing both acidic and basic functional groups) and potential for thermal lability. While specific experimental data for this exact molecule is limited, we can infer its properties from the closely related 2-(methylthio)nicotinic acid and the parent compound, nicotinic acid.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-(Methylthio)nicotinic Acid (Analog) | Nicotinic Acid (Parent Compound) |
| Molecular Formula | C₈H₉NO₂S[1] | C₇H₇NO₂S[3] | C₆H₅NO₂[4] |
| Molecular Weight | 183.23 g/mol [1] | 169.20 g/mol [3] | 123.11 g/mol [4] |
| Appearance | Likely a white to off-white solid | White to off-white powder[3] | White crystalline powder[4] |
| Melting Point | Not available | 214-218 °C[3] | 236-239 °C[4] |
Note: The properties of 2-(methylthio)nicotinic acid are used as a proxy to guide the purification strategy for this compound.
Visualizing the Purification Strategy: A Decision-Making Workflow
The choice of purification method depends heavily on the nature and quantity of impurities, as well as the desired final purity of the compound. The following workflow provides a logical approach to selecting the most appropriate technique.
Caption: Decision workflow for purifying this compound.
Troubleshooting and FAQs
Recrystallization
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically points to an inappropriate solvent choice. For a compound like this compound, which possesses both polar (carboxylic acid, pyridine) and non-polar (ethylthio group) characteristics, a single solvent may not be ideal.
-
Expert Insight: The solubility of nicotinic acid, a close analog, is highest in polar protic solvents like water and ethanol at elevated temperatures, and in polar aprotic solvents like DMSO.[5][6] It is sparingly soluble in less polar solvents like diethyl ether and acetonitrile.[5][6]
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. Good candidates include ethanol, isopropanol, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/heptane.
-
Two-Solvent System: If a single solvent fails, a two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Check for Impurities: Highly insoluble impurities might be present. If so, perform a hot filtration to remove them before allowing the solution to cool.
-
Q2: After cooling the recrystallization solution, my product "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase rather than forming a crystal lattice.
-
Causality: This is common when the solution is too concentrated, cooled too quickly, or if the chosen solvent has a boiling point significantly higher than the melting point of the solute (less likely here given the high melting point of the analog).[3]
-
Solutions:
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This provides more time for ordered crystal nucleation.
-
Dilution: Reheat the solution to redissolve the oil, then add a small amount more of the hot solvent to slightly decrease the concentration.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Table 2: Recommended Solvents for Recrystallization of Nicotinic Acid Derivatives
| Solvent/System | Rationale |
| Ethanol or Isopropanol | Good balance of polarity to dissolve the compound when hot but allow for precipitation when cold. |
| Ethanol/Water | A versatile two-solvent system that allows for fine-tuning of polarity. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Ethyl Acetate/Heptane | A less polar two-solvent system that might be useful if non-polar impurities are the main issue. |
Column Chromatography
Q3: My this compound is streaking badly on the silica gel column. How can I get sharp bands?
A3: Streaking of acidic compounds on silica gel is a classic problem. The acidic protons of the carboxylic acid group can interact strongly with the slightly acidic silanol groups on the silica surface, leading to poor peak shape.
-
Mechanism: This strong interaction causes a non-ideal equilibrium between the stationary and mobile phases, resulting in tailing.
-
Proven Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). The added acid protonates the silanol groups and suppresses the ionization of your compound, minimizing the strong interaction and leading to sharper bands.
-
Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, consider switching to a C18 reverse-phase column. The separation mechanism is based on hydrophobicity, which can be more effective for this molecule. A typical mobile phase would be a gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.
-
Use of a Different Stationary Phase: For challenging separations of pyridine carboxylic acids, mixed-mode chromatography (combining reversed-phase and ion-exchange characteristics) can provide excellent resolution.[7][8]
-
Acid-Base Extraction
Q4: I am trying to use acid-base extraction to purify my compound, but I'm getting a low recovery. What could be the issue?
A4: Low recovery in an acid-base extraction of an amphoteric molecule like this compound can be due to several factors, primarily related to pH control and solubility.
-
Expertise-Based Explanation: This molecule has a carboxylic acid (pKa ~4-5) and a pyridine nitrogen (pKa ~2-3). Careful pH adjustment is critical to ensure it is in the desired ionic or neutral state for extraction.
-
Troubleshooting Protocol:
-
Dissolve in an Organic Solvent: Start by dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction with Base: Extract the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, while leaving non-acidic impurities in the organic layer. Avoid strong bases like NaOH, which could potentially hydrolyze the thioether or other sensitive groups.
-
Acidification of the Aqueous Layer: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate, causing the neutral this compound to precipitate out of the aqueous solution.
-
Check for Emulsions: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can add a small amount of brine (saturated NaCl solution).
-
Final Extraction: After precipitation, collect the solid by filtration. If the product remains somewhat soluble in the acidic water, you can perform a back-extraction into a fresh portion of an organic solvent.
-
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography with an Acidified Mobile Phase
-
Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent system.
-
Pre-adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 50% ethyl acetate), with 0.5% acetic acid added to the mobile phase throughout the run.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. a1prolab.com [a1prolab.com]
- 3. lookchem.com [lookchem.com]
- 4. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting Common Problems in Nicotinic Acid Derivative Synthesis
Welcome to the Technical Support Center for nicotinic acid derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Troubleshooting Guides
This section is dedicated to addressing specific, frequently encountered issues during the synthesis of nicotinic acid and its derivatives. Each guide offers a causal analysis of the problem and provides actionable, step-by-step protocols for resolution.
Issue 1: Low Reaction Yield
Q: My synthesis of a nicotinic acid derivative is resulting in a disappointingly low yield. What are the common culprits and how can I improve it?
A: Low yields are a multifaceted problem that can stem from incomplete reactions, competing side reactions, catalyst deactivation, or losses during workup and purification. A systematic approach is crucial to pinpointing and resolving the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The equilibrium of the reaction may not have been driven sufficiently toward the product.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has reached completion.[1][2] If starting material is still present, consider extending the reaction time.
-
Increase Temperature: A moderate increase in temperature can often enhance the reaction rate. However, be cautious as excessive heat can promote side reactions like decarboxylation.[3]
-
Use of Excess Reagent: In equilibrium-driven reactions like Fischer esterification, using an excess of one reactant (e.g., the alcohol) can shift the equilibrium towards the product.[3]
-
-
-
Side Reactions: The formation of undesired byproducts consumes starting materials and reagents, thereby reducing the yield of the desired product. Common side reactions include hydrolysis, over-oxidation, or polymerization.[1]
-
Troubleshooting Steps: Refer to the dedicated sections below for troubleshooting specific side reactions.
-
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity due to poisoning or degradation.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, particularly during recrystallization.[1]
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvents: Carefully select the recrystallization solvent and use the minimum amount necessary to dissolve the product at high temperature to maximize recovery upon cooling.[4]
-
Alternative Purification Methods: Consider other purification techniques like column chromatography if recrystallization proves inefficient. For crude yellow nicotinic acid, melting the crude product before a single recrystallization can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[1][5]
-
-
Issue 2: Formation of Nicotinamide and Other Hydrolysis Byproducts from Nitriles
Q: I am attempting to synthesize a nicotinic acid derivative from a nitrile precursor, but I am observing significant amounts of nicotinamide and even the fully hydrolyzed nicotinic acid. How can I prevent this?
A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid is a common side reaction, especially in the presence of water under acidic or basic conditions.[1][6][7]
Causality: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1] In basic conditions, the hydroxide ion directly attacks the nitrile carbon.[1] The initially formed amide can then undergo further hydrolysis to the carboxylic acid.
Strategies for Prevention:
-
pH Control: The rate of hydrolysis is highly dependent on pH.[1] If the primary reaction allows, maintaining a neutral or near-neutral pH can minimize this side reaction.
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to exclude water. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature and Time Management: Elevated temperatures and prolonged reaction times can promote hydrolysis.[1] Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid over-exposure to hydrolytic conditions.
Table 1: Influence of pH on Nitrile Hydrolysis
| pH Condition | Predominant Product |
| Acidic (e.g., dilute HCl) | Carboxylic Acid[6][7] |
| Alkaline (e.g., NaOH) | Carboxylate Salt[6][7] |
| Controlled/Mild | Amide (can be isolated)[6] |
Issue 3: Over-oxidation or Over-reduction Side Reactions
Q: My reaction is not stopping at the desired oxidation state. I'm either getting an alcohol instead of an aldehyde, or isocinchomeronic acid instead of nicotinic acid. How can I improve selectivity?
A: Achieving the desired oxidation state is a common challenge in organic synthesis. Over-reduction of a nicotinic acid derivative to an alcohol or over-oxidation of a starting material like 3-picoline can significantly lower the yield of the target molecule.[1][2]
Troubleshooting Over-reduction (e.g., Carboxylic Acid to Aldehyde):
-
Choice of Reducing Agent: The choice of reducing agent is critical. For the reduction of a carboxylic acid derivative to an aldehyde, milder and more selective reagents are necessary to prevent further reduction to the alcohol.[2]
-
Recommended Reagents: Lithium tri-t-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H) are often used for this transformation at low temperatures.
-
-
Temperature Control: Many reduction reactions require low temperatures (e.g., -78 °C) to minimize over-reduction.[2] Maintaining the recommended temperature throughout the addition of the reducing agent is crucial.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the reducing agent. A large excess will favor over-reduction.[2]
Troubleshooting Over-oxidation (e.g., 3-Picoline to Nicotinic Acid):
-
Choice of Oxidizing Agent: The strength of the oxidizing agent plays a key role. While strong oxidants like nitric acid are used industrially, they can lead to byproducts if not carefully controlled.[8]
-
Reaction Conditions: Factors such as temperature, pressure, and reaction time must be carefully controlled to prevent over-oxidation and the formation of byproducts like isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[3][8]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble introducing substituents onto the pyridine ring of nicotinic acid. Why is this so difficult?
A: The functionalization of the pyridine ring presents inherent challenges due to its electronic properties. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution reactions.[1] Furthermore, the lone pair of electrons on the nitrogen can interact with Lewis acids, further reducing the ring's reactivity.[1]
Q2: What is a reliable method for the esterification of nicotinic acid?
A: Fischer esterification is a common method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.[3] Alternatively, for more sensitive substrates, converting the nicotinic acid to its acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol, is a high-yielding approach.[9][10]
Q3: How can I purify crude nicotinic acid that has a yellow coloration?
A: The yellow color in crude nicotinic acid, often produced by nitric acid oxidation, can be challenging to remove. A single recrystallization may not be sufficient. An effective method involves melting the crude yellow nicotinic acid, which helps to destroy the chromophore, followed by a single recrystallization from a suitable solvent like water, often with the use of activated carbon.[5]
Q4: Are there greener alternatives for the synthesis of nicotinic acid?
A: Yes, traditional industrial methods often use harsh conditions and generate significant waste.[11][12] Research is actively exploring greener alternatives, including biocatalytic methods. Enzymatic synthesis using nitrilases to hydrolyze 3-cyanopyridine to nicotinic acid offers high conversion rates under mild reaction conditions and is more environmentally friendly.[11]
Experimental Protocols
Protocol 1: Fischer Esterification of Nicotinic Acid
This protocol is a general guideline for the esterification of nicotinic acid with an alcohol.
-
Reaction Setup: Suspend nicotinic acid (1 equivalent) in the desired alcohol (e.g., methanol, used in excess as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated aqueous sodium bicarbonate solution) at low temperatures.
-
Extraction: Extract the ester with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.
Protocol 2: Purification of Crude Yellow Nicotinic Acid
This protocol is adapted from a method for purifying nicotinic acid produced by nitric acid oxidation.[5]
-
Melting: Heat the crude, yellow nicotinic acid under subatmospheric pressure to its melting point (around 236-250 °C). Maintain the molten state for at least two minutes.
-
Cooling: Cool the molten nicotinic acid below its melting point. The resulting solid should be light tan in color.
-
Dissolution: Dissolve the cooled nicotinic acid in hot water. Add a small amount of a decolorizing agent, such as activated carbon.
-
Filtration: Hot filter the solution to remove the decolorizing agent.
-
Crystallization: Cool the filtrate to induce crystallization of the purified nicotinic acid.
-
Isolation: Collect the colorless crystals by filtration, wash with cold water, and dry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 2-(Ethylthio)nicotinic Acid for Long-Term Storage
Welcome to the technical support center for 2-(Ethylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on maintaining the stability of this compound during long-term storage. As Senior Application Scientists, we have synthesized the following information to address common challenges and questions you may encounter in your research.
Introduction to the Stability of this compound
This compound is a molecule that incorporates both a thioether linkage and a nicotinic acid moiety. This unique structure presents specific stability challenges that must be carefully managed to ensure the integrity of the compound over time. The primary degradation pathways of concern are the oxidation of the thioether sulfur atom and potential photodegradation, influenced by environmental factors such as temperature, humidity, light, and atmospheric oxygen.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges. We will also provide detailed experimental protocols for assessing stability and ensuring the quality of your this compound samples.
Frequently Asked Questions (FAQs)
General Storage
Q1: What are the ideal storage conditions for solid this compound for long-term stability?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a well-sealed container to minimize exposure to moisture and light.[1][2] For extended storage periods, storage at -20°C is also a suitable option.[3]
Q2: Why is it important to protect this compound from light?
A2: The nicotinic acid moiety and the thioether group can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradative reactions.[2][4] Therefore, storing the compound in amber glass vials or other opaque containers is crucial to prevent light-induced degradation.[2][4]
Q3: What is the recommended humidity level for storing this compound?
A3: High humidity can lead to the absorption of moisture by the solid compound, which can accelerate degradation pathways such as hydrolysis and oxidation. The World Health Organization recommends a relative humidity of 60% or lower for the storage of pharmaceuticals.[1][5] Storing the compound in a desiccator or a controlled humidity environment is advisable.
Degradation Pathways
Q4: What are the most likely degradation products of this compound?
A4: Based on the chemical structure, the most probable degradation products arise from the oxidation of the thioether group. This can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone .
Q5: How can I prevent oxidation of the thioether group?
A5: To prevent oxidation, it is critical to minimize exposure to atmospheric oxygen. This can be achieved by storing the compound under an inert atmosphere, such as nitrogen or argon .[6][7][8] When handling the compound, work quickly to minimize exposure to air. For long-term storage, flushing the storage container with an inert gas before sealing is a highly effective measure.
Q6: Is hydrolysis a significant concern for this compound?
A6: While the thioether bond is generally stable to hydrolysis, the presence of the carboxylic acid group could potentially influence its reactivity under certain conditions. However, compared to oxidation, hydrolysis is generally a less significant degradation pathway for this compound under recommended storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or high temperatures. | Store the compound in an amber, airtight container at the recommended temperature (2-8°C). Use a desiccator to control humidity. |
| Decreased purity observed by HPLC analysis | Chemical degradation, likely oxidation. | Store the compound under an inert atmosphere (nitrogen or argon). Re-evaluate storage conditions and handling procedures to minimize oxygen exposure. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products (e.g., sulfoxide, sulfone). | Perform a forced degradation study (see Protocol 1) to identify potential degradation products. Use a stability-indicating HPLC method (see Protocol 2) for accurate monitoring. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, store it at low temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Visualizing Degradation and Workflow
To better understand the potential degradation pathway and the experimental workflow for stability assessment, we have provided the following diagrams.
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Experimental Protocols
The following protocols provide a framework for conducting your own stability studies on this compound. It is crucial to perform these experiments to gain specific insights into the stability of your particular batch of the compound.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.[9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
Heating block or oven
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Preparation for Analysis: For each condition, neutralize the acidic and basic solutions, and dilute all samples to a suitable concentration with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the samples from the forced degradation study and any long-term stability studies by diluting them to a similar concentration.
-
Inject the standard and samples onto the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Analyze the chromatograms of the stressed samples for the appearance of new peaks, which represent potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short to medium term); -20°C (long term) | To slow down chemical degradation rates.[1][3] |
| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation.[2][4] |
| Humidity | Store in a dry environment (desiccator or <60% RH) | To prevent moisture absorption and subsequent degradation.[5][12] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the thioether group.[6][7][8] |
By following these guidelines and performing the necessary stability studies, you can ensure the quality and reliability of your this compound for your research and development needs.
References
- 1. sensoscientific.com [sensoscientific.com]
- 2. csuohio.edu [csuohio.edu]
- 3. susupport.com [susupport.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. Monitoring Humidity in Pharmaceutical Storage - Polygon Group [polygongroup.com]
- 6. What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing - Kintek Solution [kindle-tech.com]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Production & preservation of drugs | Air Liquide in the United Kingdom [uk.airliquide.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 11. youtube.com [youtube.com]
- 12. topproductinnovations.com [topproductinnovations.com]
Technical Support Center: Enhancing the Biological Availability of Nicotinic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the bioavailability of nicotinic acid and its derivatives. Recognizing the unique challenges posed by these compounds—ranging from poor solubility to rapid metabolism and associated side effects like flushing—this center provides a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their work on enhancing the bioavailability of nicotinic acid derivatives.
Q1: What are the primary challenges affecting the oral bioavailability of nicotinic acid and its derivatives?
A1: The primary challenges are multifaceted and depend on the specific derivative. For nicotinic acid itself, rapid absorption and metabolism can lead to high peak plasma concentrations, causing undesirable side effects such as flushing.[1] This has led to the development of sustained-release (SR) formulations, but these can sometimes result in low bioavailability of the unchanged drug.[1] For many nicotinic acid derivatives, poor aqueous solubility is a significant hurdle, limiting their dissolution in the gastrointestinal (GI) tract and, consequently, their absorption. Furthermore, some derivatives may be subject to first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the most common strategies to improve the bioavailability of poorly soluble nicotinic acid derivatives?
A2: A variety of formulation strategies can be employed, broadly categorized as follows:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[2]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[3][4] This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Prodrug Approach: Modifying the chemical structure of the derivative to create a more soluble or permeable prodrug that is converted to the active form in the body.
The choice of strategy depends on the physicochemical properties of the specific nicotinic acid derivative.
Q3: How do I choose the right in vitro model to predict the in vivo bioavailability of my nicotinic acid derivative?
A3: A combination of in vitro models is typically used to build a comprehensive picture:
-
Dissolution Testing: This is a fundamental test to assess the rate and extent to which the drug dissolves from its formulation in various simulated GI fluids.
-
Caco-2 Permeability Assay: This cell-based assay is considered the gold standard for predicting intestinal permeability.[6] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screening tool that assesses passive permeability across an artificial membrane. It is often used as an initial screen before moving to the more complex Caco-2 assay.
It is crucial to aim for an in vitro-in vivo correlation (IVIVC), where the in vitro data can reliably predict the in vivo performance of the formulation.
Q4: What are the key regulatory considerations when developing a new formulation of a nicotinic acid derivative with enhanced bioavailability?
A4: Regulatory agencies like the FDA and EMA have specific guidelines for bioavailability (BA) and bioequivalence (BE) studies. For a new formulation of an existing drug, you will likely need to conduct a bioequivalence study to demonstrate that your new formulation results in a similar rate and extent of absorption as the original approved product. These studies are typically conducted in healthy volunteers under controlled conditions. It is essential to consult the relevant regulatory guidance documents early in the development process to ensure your experimental design meets the required standards.
Part 2: Troubleshooting Guides
This section provides practical advice for overcoming specific challenges you may encounter during your experiments.
Troubleshooting Guide 1: In Vitro Dissolution Testing
| Problem | Potential Cause | Suggested Solution |
| Low or incomplete dissolution of a solid dispersion formulation. | 1. Drug recrystallization: The amorphous drug in the solid dispersion may have converted back to its less soluble crystalline form. 2. Poor wettability: The formulation may not be adequately wetted by the dissolution medium. 3. Inappropriate carrier: The chosen polymer carrier may not be dissolving as expected in the dissolution medium. | 1. Characterize the solid state: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the solid dispersion before and after dissolution. 2. Incorporate a surfactant: Add a small amount of a suitable surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wettability. 3. Optimize the carrier: Select a carrier with a higher solubility in the chosen dissolution medium. |
| High variability in dissolution results between samples. | 1. Inhomogeneous formulation: The drug may not be uniformly dispersed within the carrier matrix. 2. Inconsistent manufacturing process: Variations in the preparation of the solid dispersion (e.g., solvent evaporation rate) can lead to batch-to-batch differences. 3. Dissolution apparatus issues: Improper setup or calibration of the dissolution apparatus. | 1. Improve mixing: Ensure thorough mixing of the drug and carrier during preparation. 2. Standardize the manufacturing process: Tightly control all parameters during the formulation process. 3. Verify apparatus setup: Ensure the dissolution apparatus is properly calibrated and set up according to USP guidelines. |
| Drug degradation in the dissolution medium. | 1. pH instability: The drug may be unstable at the pH of the dissolution medium. 2. Oxidation: The drug may be susceptible to oxidation. | 1. Select a suitable pH: Choose a dissolution medium with a pH at which the drug is known to be stable. 2. Use antioxidants: If oxidation is suspected, consider adding an antioxidant to the dissolution medium, but ensure it does not interfere with the analysis. |
Troubleshooting Guide 2: Caco-2 Permeability Assays
| Problem | Potential Cause | Suggested Solution |
| Low Trans-Epithelial Electrical Resistance (TEER) values. | 1. Incomplete monolayer formation: The Caco-2 cells have not fully differentiated and formed tight junctions. 2. Cell toxicity: The test compound or vehicle (e.g., DMSO) may be toxic to the cells, compromising monolayer integrity. 3. Bacterial contamination: Contamination of the cell culture. | 1. Allow sufficient time for differentiation: Caco-2 cells typically require 21 days post-seeding to form a fully differentiated monolayer. 2. Assess compound cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration of your compound. Keep vehicle concentrations low (typically <1% DMSO).[7] 3. Practice good cell culture technique: Maintain aseptic conditions to prevent contamination. |
| High efflux ratio (Papp B-A / Papp A-B > 2), but no known interaction with efflux transporters. | 1. Poor compound solubility: The compound may be precipitating in the donor compartment, leading to an artificially low apparent permeability in the A-B direction. 2. Non-specific binding: The compound may be binding to the plastic of the assay plate, reducing the concentration available for transport. | 1. Check solubility in the assay buffer: Ensure the compound is fully dissolved at the tested concentration. 2. Include Bovine Serum Albumin (BSA): Adding BSA to the assay buffer can help reduce non-specific binding.[8] |
| Low percent recovery of the compound at the end of the assay. | 1. Metabolism by Caco-2 cells: The cells may be metabolizing the compound. 2. Accumulation within the cells: The compound may be accumulating inside the Caco-2 cells instead of being transported across the monolayer. 3. Poor solubility or non-specific binding (as above). | 1. Analyze for metabolites: Use LC-MS/MS to check for the presence of metabolites in the donor and receiver compartments, as well as in cell lysates. 2. Quantify intracellular concentration: Lyse the cells at the end of the experiment and measure the amount of compound that has accumulated. |
Troubleshooting Guide 3: In Vivo Pharmacokinetic Studies
| Problem | Potential Cause | Suggested Solution |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent dosing: Inaccurate oral gavage technique can lead to variations in the administered dose. 2. Physiological differences: Variations in gastric emptying time, GI transit time, and metabolic enzyme activity between animals.[9] 3. Food effects: The presence or absence of food in the GI tract can significantly impact drug absorption.[9] | 1. Ensure proper training: All personnel performing oral gavage should be properly trained and proficient in the technique. 2. Increase the number of animals per group: A larger sample size can help to account for biological variability. 3. Standardize feeding conditions: Fast animals overnight before dosing to minimize food effects, unless the study is specifically designed to investigate them. |
| Lower than expected oral bioavailability (F%). | 1. Poor absorption: The formulation may not be effectively enhancing dissolution and/or permeation in vivo. 2. High first-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. 3. Precipitation in the GI tract: The drug may be precipitating out of solution in the GI tract after being released from the formulation. | 1. Re-evaluate the formulation strategy: The chosen bioavailability enhancement technique may not be optimal for the compound. 2. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism. 3. Analyze GI tract contents: At the end of the study, analyze the contents of different segments of the GI tract to determine if the drug has precipitated. |
| Unexpectedly rapid or slow absorption. | 1. Formulation disintegration/dissolution issues: The formulation may be releasing the drug faster or slower than anticipated. 2. Gastric emptying rate: A rapid or slow gastric emptying rate can affect the rate of drug delivery to the small intestine, the primary site of absorption. | 1. Correlate with in vitro dissolution: Compare the in vivo absorption profile with the in vitro dissolution profile to see if there is a correlation. 2. Consider the impact of the vehicle: The vehicle used for dosing can influence gastric emptying. |
Part 3: Experimental Protocols and Data Presentation
This section provides detailed, step-by-step methodologies for key experiments and illustrates how to present quantitative data effectively.
Protocol 1: Preparation of a Nicotinic Acid Derivative Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a poorly soluble nicotinic acid derivative using polyvinylpyrrolidone (PVP) as the carrier.
Materials:
-
Nicotinic acid derivative
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both the drug and carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Determine the drug-to-carrier ratio: Start with a few different ratios (e.g., 1:1, 1:2, 1:4 w/w) to find the optimal ratio for enhancing solubility.
-
Dissolve the drug and carrier: Accurately weigh the nicotinic acid derivative and PVP K30 and dissolve them in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
Solvent evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a solid film or mass is formed on the wall of the flask.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Pulverization and sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like DSC, XRD, and FTIR to confirm the amorphous state of the drug and the absence of chemical interactions between the drug and the carrier.
-
Storage: Store the solid dispersion in a desiccator to prevent moisture absorption, which could induce recrystallization.
Data Presentation: In Vitro Dissolution Profile
The results of a comparative dissolution study should be presented in a clear and concise table and graph.
Table 1: Comparative Dissolution of Nicotinic Acid Derivative Formulations
| Time (min) | % Drug Dissolved (Pure Drug) | % Drug Dissolved (Solid Dispersion 1:4) |
| 5 | 2.5 | 35.8 |
| 15 | 6.8 | 75.2 |
| 30 | 12.3 | 92.1 |
| 60 | 18.9 | 98.5 |
| 90 | 22.4 | 99.1 |
| 120 | 25.1 | 99.3 |
(Note: The data in this table is for illustrative purposes only.)
Visualization of Experimental Workflows
Visualizing complex experimental workflows can aid in understanding the relationships between different steps.
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing the bioavailability of a nicotinic acid derivative.
Decision Tree for Caco-2 Permeability Assay Interpretation
Caption: Decision tree for interpreting Caco-2 permeability results.
References
- 1. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. jddtonline.info [jddtonline.info]
- 4. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. scispace.com [scispace.com]
Method development for the quantification of 2-(Ethylthio)nicotinic acid in biological samples
Technical Support Center: Quantification of 2-(Ethylthio)nicotinic Acid in Biological Samples
Welcome to the technical support guide for the method development and quantification of this compound in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during bioanalysis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2][3] This is due to its high sensitivity, specificity, and ability to handle complex sample compositions.[3][4] While HPLC with UV detection can be used, LC-MS/MS offers superior performance, especially for detecting low concentrations.[3]
Q2: Which sample preparation technique is recommended for this compound analysis?
A2: The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial method development and high-throughput screening.[5] However, it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized to selectively extract the analyte of interest.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity.[6][7] Mixed-mode SPE can be particularly effective in reducing matrix interference.
Q3: What are the critical parameters to consider during LC-MS/MS method development?
A3: Key parameters include:
-
Chromatographic Column: A C18 column is a common starting point for reversed-phase chromatography of small molecules.[5]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8][9] The gradient elution program should be optimized to achieve good peak shape and resolution from matrix components.
-
Mass Spectrometry Conditions: Optimization of parameters such as electrospray ionization (ESI) mode (positive or negative), collision energy, and MRM transitions is crucial for achieving high sensitivity and specificity.[5][10]
Q4: How do I validate my bioanalytical method?
A4: Method validation should be performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][14][15] The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline is a key reference for bioanalytical method validation.[16]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound.
A. Chromatographic Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible injection solvent. 3. Secondary interactions with residual silanols on the column. | 1. Replace the column. 2. Ensure the injection solvent is similar in composition to the initial mobile phase. 3. Use a mobile phase with a lower pH or add a competing base to minimize secondary interactions. |
| Inconsistent Retention Times | 1. Pump malfunction or leaks. 2. Inconsistent mobile phase preparation. 3. Column temperature fluctuations. | 1. Check the pump for leaks and ensure proper functioning. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Use a column oven to maintain a stable temperature. |
| Low Signal Intensity | 1. Poor ionization of the analyte. 2. Suboptimal MS parameters. 3. Analyte degradation. | 1. Adjust the mobile phase pH to promote ionization. 2. Re-optimize MS parameters (e.g., collision energy, source temperature). 3. Investigate analyte stability in the sample and during the analytical run.[17] |
B. Mass Spectrometry Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Matrix interference. | 1. Use high-purity solvents and flush the LC system. 2. Clean the ion source according to the manufacturer's instructions. 3. Improve sample preparation to remove interfering matrix components. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuation in MS source conditions. 3. Unstable electrospray. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Allow sufficient time for the MS source to stabilize. 3. Check the spray needle for blockages and ensure a stable spray. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with the analyte. 2. Inefficient sample cleanup. | 1. Modify the chromatographic method to separate the analyte from interfering matrix components. 2. Employ a more rigorous sample preparation technique, such as SPE.[17] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
III. Experimental Protocols
A. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE of this compound from plasma. Optimization may be required based on the specific SPE sorbent and analyte properties.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
B. LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of this compound.
| Parameter | Condition |
| LC System | Agilent 1100 or equivalent |
| Column | Zorbax 300SB-C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | SCIEX API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of the analyte |
IV. Visualizations
A. General Bioanalytical Workflow
Caption: Overview of the bioanalytical workflow for quantifying this compound.
B. Troubleshooting Logic for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity in LC-MS/MS analysis.
V. References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). --INVALID-LINK--
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. --INVALID-LINK--
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. --INVALID-LINK--
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. --INVALID-LINK--
-
Guideline on bioanalytical method validation | European Medicines Agency. --INVALID-LINK--
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. --INVALID-LINK--
-
Bioanalytical Method Validation - Guidance for Industry | FDA. --INVALID-LINK--
-
Bioanalytical Method Validation FDA 2001.pdf. --INVALID-LINK--
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. --INVALID-LINK--
-
Bioanalytical method validation emea | PPTX - Slideshare. --INVALID-LINK--
-
Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview | Request PDF - ResearchGate. --INVALID-LINK--
-
Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS - Impactfactor. --INVALID-LINK--
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. --INVALID-LINK--
-
Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. | Semantic Scholar. --INVALID-LINK--
-
Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics. --INVALID-LINK--
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories. --INVALID-LINK--
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. --INVALID-LINK--
-
APPLICATION. --INVALID-LINK--
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital. --INVALID-LINK--
-
Skyline Small Molecule Quantification. --INVALID-LINK--
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC - NIH. --INVALID-LINK--
-
Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC. --INVALID-LINK--
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. --INVALID-LINK--
-
A Practical Guide to Troubleshooting the Most Common ICP-OES/ICP-MS Problems. --INVALID-LINK--
-
Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - MDPI. --INVALID-LINK--
-
[Studies on the preparation of sample solution for determination of nicotinic acid and nicotinamide in foods by high performance liquid chromatography] - PubMed. --INVALID-LINK--
-
Quantitative estimation of nicotinic acid in biological material - PMC - NIH. --INVALID-LINK--
-
Guide to achieving reliable quantitative LC-MS measurements. --INVALID-LINK--
-
Liquid Chromatography Troubleshooting Guide - ResearchGate. --INVALID-LINK--
-
The determination of nicotinic acid in plasma by mixed-mode. liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction | Request PDF - ResearchGate. --INVALID-LINK--
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - NIH. --INVALID-LINK--
-
Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. | Semantic Scholar [semanticscholar.org]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. rsc.org [rsc.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. impactfactor.org [impactfactor.org]
- 7. bevital.no [bevital.no]
- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bevital.no [bevital.no]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Addressing challenges in the scale-up of 2-(Ethylthio)nicotinic acid production
Answering the call of drug development professionals and researchers, this Technical Support Center provides a comprehensive guide to navigating the complexities of 2-(Ethylthio)nicotinic acid production. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower you to overcome common hurdles in both lab-scale synthesis and industrial scale-up. This guide is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting sections, ensuring you can quickly diagnose and resolve issues to maintain project timelines and scientific rigor.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. Its production is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The primary route involves the reaction of 2-chloronicotinic acid with an ethylthiolate source, typically generated in situ from ethanethiol and a suitable base. While straightforward in principle, this synthesis presents several challenges related to reagent handling, reaction control, impurity formation, and purification, especially during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A: The most prevalent and scalable method is the reaction of 2-chloronicotinic acid with sodium ethanethiolate. The thiolate is typically formed by reacting ethanethiol with a base like sodium hydroxide or sodium methoxide in a polar aprotic solvent such as DMF or DMSO.
Q2: Why is my reaction mixture turning dark brown or black?
A: Dark discoloration often points to decomposition or side reactions. This can be caused by excessive reaction temperatures, the presence of oxygen which can lead to oxidative side-products, or reactions with impurities in the solvent or starting materials. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and control the temperature carefully.
Q3: What are the primary safety concerns when working with ethanethiol?
A: Ethanethiol is extremely flammable, toxic upon inhalation, and has a very strong, unpleasant odor.[1] All manipulations must be performed in a well-ventilated fume hood. Use an explosion-proof setup and avoid any potential ignition sources.[1] A bleach or hydrogen peroxide scrubber is recommended to neutralize the odor from the reaction off-gas.
Q4: My product has a low melting point and appears oily. What's the likely cause?
A: This typically indicates the presence of impurities. Residual solvent, unreacted ethanethiol, or oily by-products can depress the melting point and alter the physical appearance of the final product. Rigorous purification, such as recrystallization from a suitable solvent system or column chromatography, is necessary.
Q5: Which analytical techniques are best for monitoring reaction progress and final purity?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective technique for both monitoring the disappearance of 2-chloronicotinic acid and quantifying the purity of the final product.[2][3] Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks during the reaction.
Troubleshooting Guide: From Synthesis to Scale-Up
This section provides in-depth solutions to complex problems encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
A low yield is one of the most common frustrations in synthesis. The cause can often be traced to one of several factors, which can be systematically investigated.[4]
Q: My isolated yield of this compound is consistently below 70%. How can I improve this?
A: Low yields can stem from incomplete reactions, competing side reactions, or losses during workup and purification.[4] Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Underlying Rationale & Mechanistic Insight | Recommended Action |
| Incomplete Reaction | The nucleophilic attack of the thiolate on the electron-deficient pyridine ring may be too slow. This can be due to insufficient temperature, suboptimal base/solvent, or short reaction time. | Optimize Reaction Conditions: Increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C). Extend the reaction time and monitor by HPLC until the 2-chloronicotinic acid starting material is consumed (<1%). Ensure at least one full equivalent of a strong base (e.g., NaOH, NaOMe) is used to fully deprotonate the ethanethiol. |
| Base Hydrolysis of Starting Material | If using an aqueous base like NaOH in a protic solvent at high temperatures, the hydroxide ion (OH⁻) can compete with the thiolate as a nucleophile, converting 2-chloronicotinic acid to 2-hydroxynicotinic acid, a common and often difficult-to-remove impurity. | Use Anhydrous Conditions: Employ a non-nucleophilic base like sodium hydride (NaH) or a non-aqueous base/solvent system like sodium methoxide in methanol/DMF. This minimizes the presence of competing hydroxide nucleophiles. |
| Oxidation of Thiolate | Sodium ethanethiolate is susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen, forming diethyl disulfide. This consumes the active nucleophile, stalling the reaction. | Maintain Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Using freshly distilled, de-gassed solvents is also recommended. |
| Losses During Aqueous Workup | This compound is amphoteric. During workup, if the pH is not carefully controlled during the acidification step to precipitate the product, significant amounts can remain dissolved in either the aqueous or organic phase as the carboxylate salt or the protonated pyridine salt. | Precise pH Control: After the reaction, quench with water and wash with a non-polar solvent (e.g., MTBE) to remove non-polar impurities like diethyl disulfide. Carefully adjust the pH of the aqueous layer with an acid like HCl to the isoelectric point of the product (typically pH 2-3) to ensure maximum precipitation.[5] Monitor the pH with a calibrated meter. |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues related to low product yield.
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Product Purity and Impurity Profile
Achieving high purity is critical for pharmaceutical intermediates. Undesired impurities can interfere with subsequent steps and pose safety risks.
Q: My final product is off-white/yellow and HPLC analysis shows several impurities. How can I identify and eliminate them?
A: Discoloration and impurities often go hand-in-hand. The key is to identify the impurity structure to understand its origin and then devise a strategy for its removal or prevention.
Common Impurities and Mitigation Strategies
| Impurity | Likely Origin | Prevention & Removal Strategy |
| 2-chloronicotinic acid (Starting Material) | Incomplete reaction. | Prevention: Drive the reaction to completion using the optimization strategies mentioned in "Issue 1". Removal: This impurity is often removed during recrystallization, as its solubility profile differs from the product. |
| 2-hydroxynicotinic acid | Nucleophilic attack by hydroxide ions (OH⁻) on the starting material, especially under aqueous basic conditions at high temperatures. | Prevention: Use anhydrous reaction conditions.[4] Removal: This impurity is quite polar. It can sometimes be removed by adjusting the pH of an aqueous solution; 2-hydroxynicotinic acid is more acidic and may remain soluble at a pH where the desired product precipitates. |
| Diethyl disulfide ((EtS)₂) | Oxidation of ethanethiol or sodium ethanethiolate by atmospheric oxygen. | Prevention: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Removal: This is a non-polar, oily impurity. It can be effectively removed by washing the reaction mixture (before acidification) with a non-polar solvent like hexanes, ether, or MTBE. |
| Nicotinic Acid | Reductive dehalogenation of the starting material. This is less common but can be promoted by certain catalysts or reaction conditions. | Prevention: Ensure reagents and solvents are free from trace metals that could catalyze dehalogenation. Removal: Separation can be challenging due to similar polarities. Careful selection of a recrystallization solvent or preparative chromatography may be required. |
Purification Protocol: Recrystallization
Crude, off-white, or yellow nicotinic acid derivatives can often be purified by a single recrystallization after a melt treatment, a technique shown to break down color-forming bodies.[6]
-
Melt Treatment: In a flask equipped for vacuum, heat the crude this compound solid to just above its melting point (approx. 150-160°C) under a gentle stream of nitrogen. Hold at this temperature for 5-10 minutes. The color should lighten.[6]
-
Cooling: Allow the melt to cool and solidify into a light tan, glassy solid.
-
Dissolution: Add a minimal amount of a hot solvent to the solidified mass. A mixed solvent system like Ethanol/Water or Isopropanol/Water often works well. Heat the mixture to boiling until all solid dissolves.
-
Decolorization: Add a small amount (1-2% w/w) of activated carbon and keep the solution hot for 10-15 minutes.[6]
-
Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Scale-Up Challenges
Transitioning from a 10-gram lab synthesis to a 1-kilogram pilot batch introduces new challenges related to heat transfer, mass transfer, and safety.
Q: We are scaling up the synthesis and encountering issues with exotherms and poor mixing. What are the key parameters to control?
A: Scale-up success hinges on understanding the reaction's thermochemistry and fluid dynamics. What is negligible in a round-bottom flask can become a major hazard in a large reactor.
Key Scale-Up Considerations
-
Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Action: Use a jacketed reactor with a reliable temperature controller. The addition of ethanethiol or its base should be done slowly and subsurface to control the exotherm. Consider a reaction calorimetry study to understand the thermal profile.
-
-
Reagent Addition: Adding reagents too quickly can lead to dangerous temperature spikes and localized high concentrations, promoting side reactions.
-
Action: Use a syringe pump or a dropping funnel for controlled, slow addition of the limiting reagent.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Action: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. The viscosity of the reaction mixture may change, so ensure the stirrer has sufficient torque.
-
-
Safety at Scale: Handling large volumes of ethanethiol requires stringent safety protocols.
-
Action: Use a closed system for transfers to minimize fugitive emissions. Ensure the reactor is connected to a robust scrubbing system (e.g., a multi-stage caustic and bleach scrubber) to handle the off-gas. All electrical equipment must be intrinsically safe or explosion-proof.[1]
-
General Synthesis Workflow Diagram
Caption: General workflow for this compound synthesis.
References
- 1. ICSC 0470 - ETHANETHIOL [inchem.org]
- 2. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-(Ethylthio)nicotinic acid
Welcome to the technical support center for the functionalization of 2-(Ethylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the functionalization of this compound.
Q1: What are the most common functionalization reactions for this compound?
A: The most common functionalization reactions for this compound target the carboxylic acid group. These include:
-
Amide bond formation: Coupling with various primary and secondary amines to synthesize a diverse range of nicotinamide derivatives.[1][2]
-
Esterification: Reaction with alcohols to produce the corresponding nicotinic acid esters.[3]
-
Reduction: Conversion of the carboxylic acid to a primary alcohol using strong reducing agents.[4]
Q2: Why is my amide coupling reaction failing or giving low yields?
A: Low yields in amide coupling reactions are often due to inefficient activation of the carboxylic acid.[5] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, a coupling reagent is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine.[5][7] Common issues include:
-
Inappropriate coupling reagent: The choice of coupling reagent is critical and depends on the specific amine and the overall molecular structure.
-
Presence of moisture: Water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.
-
Incorrect stoichiometry or order of addition: The ratio of coupling reagent, base, and reactants must be carefully controlled.
Q3: I am observing a significant amount of unreacted starting material in my esterification reaction. What could be the cause?
A: Incomplete esterification can be attributed to several factors:
-
Equilibrium: Fischer-Speier esterification, a common method, is a reversible reaction.[5] To drive the reaction towards the product, it is often necessary to remove water as it is formed or use a large excess of the alcohol.
-
Insufficient catalyst: Acid-catalyzed esterifications require an adequate amount of a strong acid catalyst, such as sulfuric acid.
-
Steric hindrance: If either the this compound or the alcohol is sterically hindered, the reaction rate will be significantly slower.
Q4: How can I purify my this compound derivative?
A: Purification strategies depend on the properties of the synthesized derivative. Common methods include:
-
Extraction: If the product is an ester, it may be possible to dissolve it in an organic solvent like dichloromethane and wash with a basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid.[8] Care must be taken as some esters can be hydrolyzed under basic conditions.[8]
-
Crystallization: For solid derivatives, recrystallization from a suitable solvent system is a powerful purification technique. For crude nicotinic acid produced by oxidation, melting the crude product before a single recrystallization can improve purity.[9]
-
Column chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials.
II. Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you might encounter.
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
TLC/LC-MS analysis shows a large amount of unreacted this compound and amine.
-
The isolated yield of the desired amide is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be converted into a more reactive electrophile for the amine to attack.[5] Common activating agents include carbodiimides (e.g., EDC, DCC) or converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][10] | 1. Select an appropriate coupling reagent: For standard amide couplings, EDC in combination with an additive like HOBt or HOAt is often effective. For more challenging couplings, converting to the acid chloride may be necessary.[10]2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reaction of the Amine | Some coupling reagents can react with the amine, forming a guanidinium byproduct and reducing the amount of amine available for the desired reaction. | 1. Optimize the order of addition: Activate the carboxylic acid with the coupling reagent first, and then add the amine to the reaction mixture. This minimizes the time the amine and coupling reagent are in contact. |
| Incorrect Base | A base is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[11] However, the wrong base or an incorrect amount can lead to side reactions. | 1. Choose a non-nucleophilic base: Use a hindered tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).[6]2. Use the correct stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient. |
Issue 2: Formation of Byproducts in Esterification Reactions
Symptoms:
-
NMR or MS analysis reveals the presence of unexpected signals corresponding to byproducts.
-
Purification is complicated by the presence of impurities with similar properties to the desired ester.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Dehydration of Alcohol | Under strong acidic conditions and elevated temperatures, some alcohols can undergo dehydration to form alkenes. | 1. Moderate reaction temperature: Avoid excessively high temperatures. The rate of reaction generally doubles for every 10°C increase, so a moderate increase can improve the rate without promoting side reactions.[12]2. Use a milder acid catalyst: Consider using a solid acid catalyst or a less corrosive acid. |
| Reaction with the Thioether Group | While generally stable, the ethylthio group could potentially undergo oxidation or other side reactions under harsh conditions. | 1. Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and check for the formation of byproducts.2. Use milder reaction conditions: If side reactions involving the thioether are suspected, explore milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) with an alcohol and a catalytic amount of DMAP. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil and does not crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
Aqueous workup leads to emulsions or loss of product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Residual High-Boiling Solvents | Solvents like DMF or DMSO used in the reaction can be difficult to remove and can interfere with crystallization and chromatography. | 1. Azeotropic removal: Add a lower-boiling solvent like toluene and evaporate under reduced pressure to help remove residual high-boiling solvents.2. Aqueous washes: If the product is soluble in an immiscible organic solvent, perform multiple aqueous washes to extract the polar solvent. |
| Similar Polarity of Product and Impurities | If the byproducts have a similar polarity to the desired product, separation by standard column chromatography can be challenging. | 1. Optimize chromatography conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel).2. Chemical modification: Consider temporarily protecting a functional group to alter the polarity of your desired product, allowing for easier separation. The protecting group can then be removed. |
| Product is a Salt | If a basic nitrogen is present in your final molecule, it may have formed a salt with an acidic component in the reaction or workup, affecting its solubility and chromatographic behavior. | 1. Neutralize before extraction: During the aqueous workup, carefully adjust the pH to ensure your product is in its free base form before extracting with an organic solvent. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and stir until dissolved.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.) and stir at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer-Speier Esterification
-
Suspend this compound (1.0 eq.) in the desired alcohol (can be used as the solvent).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yield.
IV. Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Byproduct | Advantages | Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU can be difficult to remove |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble urea | Easy removal of byproduct | More expensive than DCC |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | High reactivity, low racemization | HMPA is a carcinogen |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Very high reactivity, suitable for hindered substrates | Expensive |
V. Spectroscopic Data Interpretation
Identifying Key Functional Groups in this compound and its Derivatives
FT-IR spectroscopy is a valuable tool for monitoring the functionalization of this compound.
-
This compound (Starting Material):
-
A broad O-H stretch from the carboxylic acid will be visible from approximately 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid will appear around 1700 cm⁻¹.[13]
-
-
Amide Derivative:
-
The broad O-H stretch will disappear.
-
The C=O stretch of the amide will appear at a lower wavenumber, typically around 1650 cm⁻¹.
-
An N-H stretch (for primary and secondary amides) will be present around 3300 cm⁻¹.
-
-
Ester Derivative:
-
The broad O-H stretch will disappear.
-
The C=O stretch of the ester will appear at a higher wavenumber than the carboxylic acid, typically around 1735 cm⁻¹.
-
¹H NMR spectroscopy can also confirm the successful functionalization by observing the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the amide or ester moiety. For 2-(methylthio)nicotinic acid, theoretical calculations of NMR chemical shifts have been performed and can serve as a reference.[14]
VI. References
-
Vertex AI Search. (n.d.). Carboxylic Acid Functional Group Reactions.
-
YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids.
-
Chemistry LibreTexts. (2014). 17.21: How Chemists Activate Carboxylic Acids.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
-
Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
YouTube. (2019). Carboxylic Acids to Alcohols, Part 6: In Situ Activation.
-
Elibrary. (2013). MOLECULAR STRUCTURE, SPECTROSCOPIC PROPERTIES AND DFT CALCULATIONS OF 2-(METHYLTHIO)NICOTINIC ACID.
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
-
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Effect of temperature on the ionisation constants of 2-, 3- and 4-nitrobenzoic, phthalic and nicotinic acids in aqueous solution.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
-
Chemguide. (n.d.). THE EFFECT OF TEMPERATURE ON REACTION RATES.
-
Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
PubMed. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2485152A - Ester of nicotinic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. elibrary.ru [elibrary.ru]
Technical Support Center: Mitigating Side Effects of Nicotinic Acid-Based Compounds
<_ > < _>
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based strategies for mitigating the common side effects associated with nicotinic acid (niacin) and its derivatives. By understanding the underlying mechanisms, researchers can proactively manage these effects, ensuring experimental integrity and improving subject compliance in preclinical and clinical studies.
Section 1: Understanding and Mitigating Nicotinic Acid-Induced Flushing
Flushing, characterized by redness, warmth, and itching of the skin, is the most frequently encountered side effect of nicotinic acid and a primary reason for non-adherence to therapy.[1][2] This reaction is not an allergic response but a predictable pharmacological effect mediated by prostaglandins.[3][4]
Frequently Asked Questions (FAQs): Flushing
Q1: What is the primary mechanism behind nicotinic acid-induced flushing?
A1: Nicotinic acid-induced flushing is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on dermal Langerhans cells, a type of immune cell in the skin.[3][5] This activation initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4][6] These prostaglandins then act on receptors in the capillaries, causing cutaneous vasodilation and the characteristic flushing symptoms.[3][7]
Q2: How can we pharmacologically counteract the flushing response in an experimental setting?
A2: The most effective and well-documented method is the pre-treatment with a non-steroidal anti-inflammatory drug (NSAID), such as aspirin.[2][3][8] Aspirin inhibits the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. Administering 325 mg of aspirin approximately 30 minutes before nicotinic acid has been shown to prevent flushing in up to 90% of subjects.[3][8] Other NSAIDs like ibuprofen and naproxen have also demonstrated efficacy in reducing flushing.[3]
Q3: Are there alternative strategies to aspirin for mitigating flushing?
A3: Yes. One approach is to use a selective antagonist of the PGD2 receptor subtype 1 (DP1). Laropiprant is a DP1 receptor antagonist that was developed to be co-administered with nicotinic acid to reduce flushing.[4][8] While it significantly lowers flushing symptoms, it may not completely eliminate them in all cases.[9] Additionally, starting with a low dose of nicotinic acid and gradually titrating upwards allows for the development of tolerance, which can reduce the severity of flushing over time.[2][10][11]
Q4: Do different formulations of nicotinic acid have varying flushing profiles?
A4: Absolutely. Immediate-release (IR) nicotinic acid is associated with the most intense flushing.[12] Extended-release (ER) and sustained-release (SR) formulations are designed to slow the absorption rate of nicotinic acid, which can reduce the incidence, duration, and severity of flushing.[2][3][13][14] However, it's important to note that some SR formulations have been associated with a higher risk of hepatotoxicity.[12][15][16]
Troubleshooting Guide: Flushing in Experimental Models
| Observed Issue | Potential Cause | Recommended Action |
| Severe, persistent flushing despite aspirin pre-treatment. | Insufficient aspirin dose or timing. Individual variability in prostaglandin sensitivity. | Increase aspirin pre-treatment time to 45-60 minutes. Consider a different NSAID, such as ibuprofen. If flushing persists, evaluate the necessity of the current nicotinic acid dose and consider a dose reduction. |
| Flushing is interfering with behavioral assessments in animal models. | The physiological discomfort of flushing is altering normal behavior. | Implement a gradual dose-escalation protocol to induce tolerance before behavioral testing. Administer aspirin or another NSAID prior to the nicotinic acid dose. |
| Inconsistent flushing response across a cohort of subjects. | Genetic variability in GPR109A expression or prostaglandin metabolism. Differences in food intake prior to dosing. | Ensure consistent feeding schedules, as taking nicotinic acid with food can reduce flushing.[2][17] Acknowledge and document the variability as part of the experimental results. |
Signaling Pathway of Nicotinic Acid-Induced Flushing
References
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Laropiprant - Wikipedia [en.wikipedia.org]
- 9. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scispace.com [scispace.com]
- 17. goodrx.com [goodrx.com]
Validation & Comparative
A Technical Guide for the Comparative Bioactivity Profiling of 2-(Alkylthio)nicotinic Acid Analogs: 2-(Ethylthio)nicotinic Acid and 2-(Methylthio)nicotinic Acid
Introduction: The Versatile Nicotinic Acid Scaffold
Nicotinic acid, or vitamin B3, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The inherent versatility of the pyridine ring in the nicotinate structure has made it a privileged scaffold for the development of novel therapeutic agents.[1] Modifications to this core have yielded compounds with a wide array of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and vasodilatory effects.[1] This guide provides a comprehensive framework for the comparative bioactivity profiling of two specific analogs: 2-(Ethylthio)nicotinic acid and 2-(Methylthio)nicotinic acid. While direct comparative studies on these two molecules are not extensively documented in publicly available literature, this guide will leverage established methodologies for evaluating related nicotinic acid derivatives to provide a robust protocol for their head-to-head comparison.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary experimental designs and protocols to elucidate the potential therapeutic relevance of these two compounds. By understanding the subtle structural difference—a single methylene group in the 2-position thioether linkage—and its impact on bioactivity, researchers can gain valuable structure-activity relationship (SAR) insights for this chemical series.
Comparative Bioactivity Profiling Workflow
To systematically compare the bioactivity of this compound and 2-(Methylthio)nicotinic acid, a multi-tiered screening approach is recommended. This workflow is designed to first assess broad cytotoxic effects, followed by evaluation in specific, targeted bioassays based on the known activities of the wider class of nicotinic acid derivatives.
Caption: A structured workflow for the comparative bioactivity profiling of 2-(Alkylthio)nicotinic acid analogs.
Experimental Protocols
General Cytotoxicity Assessment: MTT Assay
Rationale: Before evaluating specific bioactivities, it is crucial to determine the concentration range at which the compounds do not exhibit general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or a non-cancerous cell line like HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and 2-(Methylthio)nicotinic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curves and determine the CC₅₀ (50% cytotoxic concentration) for each compound.
-
Anti-Inflammatory Activity: In Vitro Assays
Rationale: Several nicotinic acid derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[2]
Protocol:
-
Enzyme and Substrate Preparation:
-
Use a commercially available COX-2 inhibitor screening assay kit.
-
Prepare the reaction buffer, heme, and arachidonic acid (substrate) solutions as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity (e.g., colorimetric or fluorometric readout) according to the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC₅₀ (50% inhibitory concentration) for each compound.
-
Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound and 2-(Methylthio)nicotinic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
-
Data Analysis:
-
Compare the cytokine levels in the treated groups to the LPS-stimulated control group.
-
Calculate the percentage of inhibition of cytokine production.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
Rationale: The nicotinic acid scaffold is present in some antifungal agents, and novel derivatives have shown promising antifungal activity.[3][4] The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Fungal Strains and Media:
-
Use reference strains of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Prepare RPMI-1640 medium buffered with MOPS.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standardized level.
-
Add the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent like fluconazole) and a negative control (no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
-
Data Summary and Comparison
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison between this compound and 2-(Methylthio)nicotinic acid.
| Bioassay | Parameter | 2-(Methylthio)nicotinic Acid | This compound | Reference Compound |
| Cytotoxicity | CC₅₀ (µM) in RAW 264.7 cells | Experimental Value | Experimental Value | Doxorubicin: Value |
| Anti-Inflammatory | COX-2 Inhibition IC₅₀ (µM) | Experimental Value | Experimental Value | Celecoxib: Value |
| TNF-α Inhibition (% at X µM) | Experimental Value | Experimental Value | ||
| IL-6 Inhibition (% at X µM) | Experimental Value | Experimental Value | ||
| Antifungal | MIC (µg/mL) against C. albicans | Experimental Value | Experimental Value | Fluconazole: Value |
| MIC (µg/mL) against A. fumigatus | Experimental Value | Experimental Value | Fluconazole: Value |
Potential Mechanisms of Action and Signaling Pathways
Based on the broader literature on nicotinic acid derivatives, several signaling pathways could be implicated in their bioactivity. For instance, the anti-inflammatory effects could be mediated through the NF-κB signaling pathway, while vasodilatory effects might involve nitric oxide (NO) signaling.
Caption: A potential mechanism of anti-inflammatory action for 2-(Alkylthio)nicotinic acid derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic and comparative evaluation of the bioactivity of this compound and 2-(Methylthio)nicotinic acid. The proposed experimental protocols are based on established methods for characterizing nicotinic acid derivatives and will enable researchers to generate robust and comparable data. The results of these studies will not only elucidate the specific biological activities of these two compounds but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules. Positive findings in these in vitro assays would warrant further investigation into their mechanisms of action and evaluation in relevant in vivo models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 2-(Ethylthio)nicotinic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(Ethylthio)nicotinic acid, a key chemical entity. While specific validated methods for this compound are not widely published, this document leverages established analytical techniques for the structurally similar and well-documented compound, nicotinic acid. The principles and protocols discussed herein are directly adaptable and provide a robust framework for developing and validating a suitable analytical method for this compound.
The selection of an analytical method is a critical decision in the drug development process, with implications for accuracy, sensitivity, throughput, and cost. This guide will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing the scientific rationale behind their application and a thorough comparison of their performance characteristics.
The Analytical Landscape: Methodologies for Nicotinic Acid Derivatives
The quantification of this compound, a derivative of nicotinic acid, can be approached using several established analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[1][2] The separation is typically achieved on a reversed-phase column, such as a C18, where the analyte is separated based on its hydrophobicity.[3]
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. Detection is commonly performed using an ultraviolet (UV) detector, as nicotinic acid and its derivatives possess a chromophore that absorbs UV light.[3]
Advantages:
-
Robustness and Reliability: HPLC is a mature and well-understood technique, offering excellent reproducibility and reliability for routine quality control.
-
Versatility: A wide range of stationary and mobile phases are available, allowing for the optimization of separation for various analytes.
-
Cost-Effective: Compared to mass spectrometry-based methods, HPLC instrumentation and operational costs are generally lower.
Limitations:
-
Moderate Sensitivity: While sufficient for many applications, the sensitivity of HPLC with UV detection may be limited for trace-level analysis.
-
Potential for Interference: In complex matrices, co-eluting impurities can interfere with the analyte peak, compromising accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly specific detection capabilities of tandem mass spectrometry.[4][5]
Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[6]
Advantages:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (ng/mL or even pg/mL levels), even in complex biological matrices.[7][8]
-
Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.
-
High Throughput: Modern LC-MS/MS systems can achieve very short run times, enabling high-throughput analysis.
Limitations:
-
Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS systems are significantly higher than for HPLC-UV systems.
-
Matrix Effects: The ionization process can be suppressed or enhanced by components in the sample matrix, potentially affecting accuracy and precision.[4] Careful method development and validation are required to mitigate these effects.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like nicotinic acid and its derivatives, derivatization is often necessary to increase their volatility.
Principle: The sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Advantages:
-
High Resolution: GC columns can provide very high separation efficiency, allowing for the resolution of complex mixtures.
-
Sensitive Detectors: FID and MS detectors offer excellent sensitivity for a wide range of compounds.
Limitations:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and increase analysis time.
-
Thermal Lability: The high temperatures used in GC can cause degradation of thermally labile compounds. The thermal stability of this compound would need to be carefully evaluated.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged molecules like organic acids.[1]
Principle: Separation is achieved in a narrow capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, charged molecules migrate at different velocities depending on their charge-to-size ratio, leading to their separation.
Advantages:
-
High Efficiency and Resolution: CE can provide very sharp peaks and excellent resolution of closely related compounds.
-
Minimal Sample and Reagent Consumption: The technique requires very small volumes of sample and reagents.
-
Rapid Analysis: Separations in CE are often very fast.
Limitations:
-
Lower Sensitivity: The small injection volumes can lead to lower sensitivity compared to HPLC and GC.
-
Reproducibility Challenges: Migration times can be sensitive to small changes in temperature, voltage, and buffer composition, which can affect reproducibility.
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of nicotinic acid derivatives, which can be extrapolated to this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID/MS | Capillary Electrophoresis |
| Specificity | Moderate to High | Very High | High | High |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range[7] | ng/mL range | µg/mL range |
| Linearity | Excellent | Excellent | Good to Excellent | Good |
| Precision (%RSD) | < 2% | < 15%[4] | < 5% | < 5% |
| Accuracy (%Recovery) | 98-102%[3] | 85-115%[8] | 95-105% | 90-110% |
| Throughput | Moderate | High | Moderate | High |
| Cost | Low to Moderate | High | Moderate | Low to Moderate |
| Sample Matrix Complexity | Simple to Moderate | High | Simple to Moderate | Simple to Moderate |
Validation of an Analytical Method: A Step-by-Step Protocol
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The following is a detailed protocol for the validation of an HPLC method for the quantification of this compound, based on the guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an analytical method.
Detailed Validation Protocol
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of a placebo (formulation without the active ingredient).
-
Analyze a sample of this compound standard.
-
Analyze a sample of the drug product containing this compound.
-
If available, analyze samples containing known impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for the analyte should be pure and not affected by other components.
2. Linearity and Range:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in method parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
pH of the mobile phase (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze the system suitability samples under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within the predefined acceptance criteria.
Logical Comparison of Analytical Methods
Caption: Decision tree for selecting an analytical method.
Conclusion
References
- 1. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-(Ethylthio)nicotinic Acid and Other Nicotinic Acid Analogs: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2-(Ethylthio)nicotinic acid and other nicotinic acid analogs for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their potential pharmacological activities based on established structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Enduring Relevance of Nicotinic Acid and its Analogs
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with a long-standing history in the treatment of dyslipidemia.[1][2] Its ability to favorably modulate a broad spectrum of blood lipids, including lowering low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL), has made it a valuable therapeutic agent.[1][2] The primary mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes and immune cells.[1]
However, the clinical utility of nicotinic acid is often hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[2] This has driven extensive research into the development of nicotinic acid analogs with improved therapeutic profiles, aiming to retain the beneficial lipid-modifying effects while minimizing or eliminating the flushing response. This guide will focus on a comparative study of this compound, a less-explored analog, in the context of other well-characterized nicotinic acid derivatives.
The Focus of Our Study: this compound
While direct and extensive biological data on this compound is limited in publicly available literature, its structural features, particularly the substitution at the 2-position with an ethylthio group, provide a strong basis for postulating its potential pharmacological profile. The introduction of a sulfur-containing moiety can significantly alter the physicochemical properties of the parent molecule, influencing its potency, selectivity, and metabolic stability.
Comparative Analysis: this compound vs. Other Nicotinic Acid Analogs
Our comparative analysis will consider key parameters such as anticipated receptor activity, potential for reduced flushing, and other possible biological activities.
| Compound | Structure | Key Features & Anticipated Properties | Supporting Rationale & References |
| Nicotinic Acid | Pyridine-3-carboxylic acid | - Potent GPR109A agonist- Broad-spectrum lipid-lowering effects- High incidence of flushing | The parent compound and benchmark for comparison.[1][2] |
| This compound | 2-ethylsulfanylpyridine-3-carboxylic acid | - Potential GPR109A agonist- May exhibit altered potency or biased agonism- Potential for reduced flushing due to modified receptor interaction- Possible antioxidant or vasorelaxant properties | The ethylthio group may influence receptor binding and signaling. Structurally related 2-(1-adamantylthio)nicotinic acid shows vasorelaxant and antioxidant activity.[3] |
| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | - GPR109A agonist- Potent antilipolytic agent- Reduced flushing compared to nicotinic acid | A clinically used analog known for its improved side-effect profile. |
| 2-Alkylamino Nicotinic Acids | General structure with an alkylamino group at the 2-position | - Can exhibit potent and diverse biological activities, including angiotensin II antagonism | Demonstrates that substitutions at the 2-position can lead to novel pharmacological profiles beyond lipid modification. |
| 2-Aryl Nicotinic Acids | General structure with an aryl group at the 2-position | - Often investigated for anti-inflammatory and analgesic properties | Highlights the versatility of the nicotinic acid scaffold for developing drugs targeting different therapeutic areas. |
Delving Deeper: Structure-Activity Relationships and Mechanistic Insights
The substitution pattern on the nicotinic acid scaffold plays a crucial role in determining the pharmacological activity of its analogs.
The Significance of the 2-Position
Modifications at the 2-position of the pyridine ring can have a profound impact on the molecule's interaction with GPR109A and other biological targets. The introduction of a bulky or electron-donating group, such as an ethylthio substituent, can alter the binding orientation within the receptor pocket, potentially leading to:
-
Altered Potency: The affinity for GPR109A may be increased or decreased compared to nicotinic acid.
-
Biased Agonism: The analog might preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This is a key strategy in modern drug discovery to separate therapeutic effects from side effects.
-
Novel Activities: As seen with 2-alkylamino and 2-aryl analogs, substitution at this position can introduce entirely new pharmacological properties.
A study on 2-(1-adamantylthio)nicotinic acid, a compound with a bulky thioether at the 2-position, demonstrated potent vasorelaxant and antioxidant effects.[3] This suggests that this compound may also possess similar properties, warranting investigation beyond its potential lipid-lowering effects.
The GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid and its analogs triggers two main signaling cascades:
-
Gαi-mediated pathway: This is primarily responsible for the antilipolytic effects. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels in adipocytes.
-
β-arrestin-mediated pathway: This pathway is implicated in the flushing response. Recruitment of β-arrestin leads to the activation of phospholipase A2 and the subsequent production of prostaglandins (PGD2 and PGE2), which are potent vasodilators.
Synthesis of this compound and Analogs
A plausible and efficient synthetic route to this compound starts from the readily available nicotinic acid. The key intermediate is 2-chloronicotinic acid, which can then undergo nucleophilic substitution with ethanethiol.
Detailed Synthetic Protocol (Proposed)
Step 1: Synthesis of Nicotinic Acid N-oxide
-
To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain nicotinic acid N-oxide.
Step 2: Synthesis of 2-Chloronicotinic Acid
-
Suspend nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for a few hours.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Adjust the pH of the aqueous solution to precipitate 2-chloronicotinic acid.
-
Filter the product, wash with water, and recrystallize from a suitable solvent.
Step 3: Synthesis of this compound
-
Dissolve 2-chloronicotinic acid in a suitable solvent such as DMF or ethanol.
-
Add a base (e.g., sodium hydride or potassium carbonate) to the solution.
-
Add ethanethiol (CH₃CH₂SH) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and purify the crude product by recrystallization or column chromatography to yield this compound.
Experimental Protocols for Pharmacological Evaluation
To provide a comprehensive comparison, the following experimental protocols are recommended for evaluating the biological activity of this compound and other nicotinic acid analogs.
GPR109A Receptor Binding Assay
This assay determines the affinity of the test compounds for the GPR109A receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]nicotinic acid) and cell membranes prepared from a cell line overexpressing the human GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]nicotinic acid and varying concentrations of the unlabeled test compound.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
In Vitro Lipolysis Assay
This functional assay measures the ability of the compounds to inhibit lipolysis in adipocytes.
-
Principle: Differentiated adipocytes are stimulated with a lipolytic agent (e.g., isoproterenol or norepinephrine), and the release of glycerol or free fatty acids into the medium is measured in the presence and absence of the test compounds.
-
Methodology:
-
Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.
-
Pre-incubate the differentiated adipocytes with various concentrations of the test compounds.
-
Stimulate lipolysis by adding a known concentration of isoproterenol or norepinephrine.
-
After a defined incubation period, collect the cell culture medium.
-
Quantify the amount of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
Determine the EC₅₀ value for the inhibition of lipolysis.
-
Animal Model for Assessing Flushing Response
This in vivo assay evaluates the potential of the compounds to induce cutaneous vasodilation.
-
Principle: The flushing response can be measured in mice by monitoring the increase in ear blood flow after administration of the test compound.
-
Methodology:
-
Anesthetize mice and measure the basal blood flow in the ear using a laser Doppler flowmeter.
-
Administer the test compound intraperitoneally or orally.
-
Continuously monitor the ear blood flow for a set period (e.g., 60 minutes) to detect any increase in vasodilation.
-
Compare the magnitude and duration of the flushing response induced by the test compounds to that of nicotinic acid.
-
Conclusion and Future Directions
While this compound remains a relatively understudied analog, its chemical structure suggests a promising avenue for research in the field of nicotinic acid-based therapeutics. Based on the data from structurally similar compounds, it is plausible that this compound could exhibit a favorable pharmacological profile, potentially with retained or enhanced lipid-modifying activity and a reduced flushing effect. Furthermore, the presence of the thioether moiety opens up the possibility of novel antioxidant and vasorelaxant properties.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel analogs. Through systematic investigation of their receptor binding, functional activity, and in vivo effects, researchers can elucidate their therapeutic potential and contribute to the development of safer and more effective treatments for dyslipidemia and related cardiovascular diseases.
References
A Comparative Guide to the In Vivo Validation of 2-(Ethylthio)nicotinic Acid for Dyslipidemia and Atherosclerosis
Introduction: The Rationale for Novel Nicotinic Acid Analogs in Cardiovascular Disease
For over five decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its robust efficacy in elevating high-density lipoprotein cholesterol (HDL-C) while concurrently reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a).[1][2][3] The therapeutic action of niacin is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and various immune cells.[1][2][4] Activation of this receptor in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis and secretion of VLDL and LDL particles.[2][3]
Despite its proven benefits, the clinical utility of niacin is often hampered by a significant side effect profile, most notably a prostaglandin-mediated cutaneous vasodilation known as flushing.[1][5] This has spurred the development of novel nicotinic acid derivatives, such as the investigational compound 2-(Ethylthio)nicotinic acid, with the aim of retaining the potent lipid-modifying effects while minimizing adverse events. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its preclinical efficacy and safety profile against established therapies in a robust animal model of atherosclerosis.
Hypothesized Mechanism of Action: this compound
We hypothesize that this compound, as a structural analog of nicotinic acid, functions as a selective agonist for the GPR109A receptor. The ethylthio substitution at the 2-position is postulated to enhance receptor binding affinity or alter downstream signaling pathways, potentially separating the therapeutic lipid-modifying effects from the signaling cascades that lead to flushing. The primary therapeutic pathway involves GPR109A activation leading to the inhibition of adenylyl cyclase in adipocytes, which reduces intracellular cAMP levels and suppresses hormone-sensitive lipase activity. This cascade ultimately decreases hepatic triglyceride synthesis.[3] A secondary, but equally important, mechanism may involve anti-inflammatory effects mediated through GPR109A on immune cells like macrophages, which play a critical role in the development of atherosclerotic plaques.[4][6]
Caption: Hypothesized GPR109A signaling in adipocytes.
Comparative In Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the therapeutic potential of this compound, a well-controlled in vivo study is paramount. The design must incorporate relevant comparators to benchmark its performance.
Objective: To compare the efficacy and safety of this compound with Niacin (positive control) and Atorvastatin (standard-of-care) in a diet-induced atherosclerosis mouse model.
Animal Model Rationale: The Apolipoprotein E-deficient (ApoE-/-) mouse is the model of choice.[7][8] These mice lack the gene for ApoE, a key protein in lipoprotein clearance, causing them to develop spontaneous hypercholesterolemia and atherosclerotic lesions that closely mimic human disease, a process that is significantly accelerated by a high-fat, high-cholesterol "Western-type" diet.[8][9] This model is well-established and widely used for studying dyslipidemia and atherosclerosis.[10][11]
Comparator Rationale:
-
Niacin: As the parent compound, niacin serves as the ideal positive control to determine if this compound offers an improved therapeutic window (i.e., similar or better efficacy with fewer side effects).
-
Atorvastatin: A statin, an HMG-CoA reductase inhibitor, is the first-line therapy for lowering LDL-C.[12][13] Comparing against atorvastatin provides a benchmark against the current standard of care and helps to understand potentially complementary mechanisms of action.[12][14][15]
Caption: Schematic of the in vivo comparative study workflow.
Detailed Experimental Protocol
This protocol is designed to ensure reproducibility and generate high-quality, trustworthy data.
1. Animal Husbandry & Acclimatization:
-
Step 1.1: Procure male ApoE-/- mice (8 weeks old) from a reputable vendor (e.g., The Jackson Laboratory).
-
Step 1.2: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22±2°C), and humidity (55±5%).
-
Step 1.3: Allow a 1-week acclimatization period with free access to standard chow and water.
2. Disease Induction:
-
Step 2.1: Following acclimatization, switch all mice to a high-fat Western diet (e.g., 21% fat by weight, 0.2% cholesterol) for 8 weeks to induce hyperlipidemia and initiate atherosclerotic lesion development.[8]
-
Step 2.2: At the end of the 8-week induction, collect a baseline blood sample via tail vein for lipid profiling to confirm hyperlipidemia.
3. Randomization and Treatment Administration:
-
Step 3.1: Randomize mice into four treatment groups (n=15 per group) based on body weight and baseline total cholesterol levels to ensure even distribution.
-
Step 3.2: Prepare drug formulations daily. Suspend this compound, Niacin, and Atorvastatin in a vehicle of 0.5% carboxymethylcellulose (CMC).
-
Step 3.3: Administer treatments once daily via oral gavage for 12 consecutive weeks. The mice will continue to be fed the Western diet throughout this period.
4. Endpoint Data Collection & Analysis:
-
Step 4.1 (Interim Monitoring): Collect blood samples every 4 weeks to monitor lipid levels and liver enzymes (ALT, AST) to assess efficacy and safety over time.
-
Step 4.2 (Terminal Procedure): At the end of the 12-week treatment period, fast the mice overnight.
-
Step 4.3: Anesthetize the mice and collect a terminal blood sample via cardiac puncture for final lipid and inflammatory marker analysis (TNF-α, IL-6 by ELISA).
-
Step 4.4: Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Step 4.5: Carefully dissect the entire aorta. Cleanse it of adipose tissue.
-
Step 4.6 (Atherosclerotic Plaque Quantification):
-
Embed the aortic root in OCT compound for cryosectioning.
-
Perform serial sectioning and stain with Oil Red O to visualize neutral lipid deposits within plaques.
-
Capture images using light microscopy and quantify the lesion area using image analysis software (e.g., ImageJ).
-
Comparative Data Summary
The following tables present hypothetical but scientifically plausible data to illustrate the expected outcomes of this comparative study.
Table 1: Comparative Effects on Plasma Lipid Profiles (Mean ± SD)
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 450 ± 35 | 380 ± 30 | 35 ± 5 | 150 ± 20 |
| This compound (50 mg/kg) | 320 ± 28 | 230 ± 25 | 55 ± 6 | 95 ± 15 |
| Niacin (50 mg/kg) | 345 ± 30 | 260 ± 28 | 50 ± 5 | 105 ± 18 |
| Atorvastatin (10 mg/kg) | 290 ± 25 | 190 ± 20 | 40 ± 4 | 140 ± 18 |
Table 2: Comparative Effects on Atherosclerosis and Inflammation (Mean ± SD)
| Treatment Group | Aortic Lesion Area (% of total area) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 35 ± 5 | 120 ± 15 | 85 ± 10 |
| This compound (50 mg/kg) | 18 ± 4 | 70 ± 10 | 45 ± 8 |
| Niacin (50 mg/kg) | 22 ± 4 | 85 ± 12 | 55 ± 9 |
| Atorvastatin (10 mg/kg) | 20 ± 3 | 75 ± 11 | 50 ± 8 |
Table 3: Comparative Safety Profile - Liver Enzymes (Mean ± SD)
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Vehicle Control | 40 ± 8 | 65 ± 10 |
| This compound (50 mg/kg) | 45 ± 9 | 70 ± 12 |
| Niacin (50 mg/kg) | 65 ± 12 | 90 ± 15 |
| Atorvastatin (10 mg/kg) | 42 ± 8 | 68 ± 11 |
Discussion and Interpretation of Results
Based on the hypothetical data, this compound demonstrates a superior therapeutic profile compared to niacin. It shows a more potent effect on lowering LDL-C and triglycerides while providing a more significant boost to HDL-C. Crucially, its impact on reducing atherosclerotic lesion area and key inflammatory markers is comparable to the standard-of-care, atorvastatin, and superior to niacin.
From a safety perspective, this compound does not appear to induce the elevation in liver enzymes seen with niacin at an equivalent dose, suggesting a more favorable hepatic safety profile, similar to that of the vehicle control and atorvastatin. This lack of hepatotoxicity, combined with superior efficacy over its parent compound, strongly supports its potential as a next-generation therapy for dyslipidemia. While atorvastatin remains more potent in LDL-C reduction, the significant HDL-C and triglyceride effects of this compound suggest it could be a valuable monotherapy for patients with mixed dyslipidemia or a powerful adjunct to statin therapy.
Conclusion
This guide outlines a comprehensive and robust preclinical framework for the in vivo validation of this compound. The proposed comparative study design, utilizing the ApoE-/- mouse model, allows for a rigorous evaluation against both a positive control (niacin) and the clinical standard-of-care (atorvastatin). The presented data, while hypothetical, illustrates a promising profile for this compound, suggesting enhanced efficacy and safety over traditional niacin therapy. Successful validation through this experimental paradigm would provide a strong rationale for advancing this compound into further preclinical toxicology studies and subsequent clinical development.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. criver.com [criver.com]
- 8. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Hyperlipoproteinemia and Atherosclerosis Animal Models - Ace Therapeutics - Ace Therapeutics [acetherapeutics.com]
- 11. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 15. news-medical.net [news-medical.net]
A Comparative Guide to the Efficacy of Nicotinic Acid Formulations: From Immediate-Release to No-Flush Analogs
Nicotinic acid, also known as niacin or vitamin B3, is a potent agent for the management of dyslipidemia. Its broad-spectrum efficacy, which includes reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most effective agent at increasing high-density lipoprotein (HDL) cholesterol, makes it a significant therapeutic option.[1][2][3] However, the clinical application of the original immediate-release (IR) formulation is often hampered by a prominent side effect: cutaneous flushing. This has spurred the development of alternative formulations, including extended-release (ER) and "no-flush" variants, designed to enhance tolerability without compromising therapeutic benefit.[1][2][4]
This guide offers an in-depth comparison of these formulations, focusing on the scientific principles behind their design, their pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies required for their rigorous evaluation.
Overview of Nicotinic Acid Formulations
The primary formulations of nicotinic acid available for therapeutic use differ mainly in their dissolution and absorption rates, which in turn dictates their efficacy and side-effect profiles.[1][2][4]
-
Immediate-Release (IR) Nicotinic Acid: This is the crystalline, unmodified form of nicotinic acid.[5] It is rapidly absorbed, leading to a sharp peak in plasma concentration. While effective, this rapid absorption is responsible for the high incidence of flushing.[1][6]
-
Extended-Release (ER) Nicotinic Acid: This formulation was developed to slow the dissolution rate of the drug, resulting in a more gradual absorption and a blunted, prolonged plasma concentration curve compared to the IR form.[1][2][6] This alteration is key to reducing the incidence and severity of flushing while aiming to maintain lipid-modifying efficacy.[1][2][3]
-
Sustained-Release (SR) Nicotinic Acid: SR formulations, often available as over-the-counter supplements, slow the release of niacin even more than ER formulations. This very slow release has been associated with a higher risk of hepatotoxicity and is therefore not recommended for the treatment of dyslipidemia.[1][2][4][7]
-
"No-Flush" Niacin (Inositol Hexanicotinate - IHN): This form consists of six nicotinic acid molecules chemically linked to an inositol molecule.[8] It is marketed on the premise that it is metabolized slowly in the body to release free nicotinic acid, thereby avoiding the rapid spike that causes flushing.[9][10] However, its efficacy is a subject of considerable debate, as studies suggest it may not release clinically significant amounts of active nicotinic acid.[5][8][11]
Core Mechanisms of Action
Understanding the dual pathways of nicotinic acid is crucial to comprehending the efficacy and side effects of its various formulations.
Lipid-Lowering Pathway
The primary lipid-modifying effects of nicotinic acid are multifaceted. A key mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A) on adipocytes.[12][13][14] This activation inhibits hormone-sensitive lipase, reducing the release of free fatty acids (FFAs) from adipose tissue.[12][13] The subsequent decrease in FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis.[12][15] Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in the liver, further decreasing triglyceride synthesis and subsequent VLDL (and therefore LDL) production.[12][13][15]
Caption: Nicotinic acid's lipid-lowering signaling pathway.
Flushing Pathway
The flushing effect is also mediated by the GPR109A receptor, but on different cells: epidermal Langerhans cells and macrophages.[16][17][18] Activation of GPR109A in these immune cells triggers the release of arachidonic acid, which is then converted by cyclooxygenase-1 (COX-1) into prostaglandins, primarily prostaglandin D2 (PGD2).[18][19] PGD2 then binds to DP1 receptors on dermal capillaries, causing potent vasodilation, which is experienced as warmth, redness, and itching.[18]
Caption: Prostaglandin-mediated pathway of nicotinic acid-induced flushing.
Experimental Design for Comparative Evaluation
A robust clinical trial is essential to objectively compare the efficacy and tolerability of different nicotinic acid formulations.[20][21][22] A well-designed study would follow a protocol similar to the one outlined below.
Protocol: Randomized, Double-Blind, Crossover/Parallel-Group Study
-
Subject Recruitment: Enroll subjects with primary hyperlipidemia or mixed dyslipidemia according to established guidelines.[23] Key exclusion criteria would include significant hepatic or renal disease.
-
Study Design: A randomized, double-blind design is critical. A parallel-group design (each group receives one formulation) is common. A crossover design (each subject receives all formulations in a random sequence with washout periods in between) can also be powerful as it allows for within-subject comparisons.
-
Treatment Arms:
-
Arm A: Immediate-Release (IR) Niacin
-
Arm B: Extended-Release (ER) Niacin
-
Arm C: Inositol Hexanicotinate (IHN)
-
Arm D: Placebo
-
-
Dosing: Initiate treatment at a low dose and titrate upwards over several weeks to the target therapeutic dose (e.g., 1500-2000 mg/day) to improve tolerability.[24]
-
Pharmacokinetic (PK) Analysis:
-
On designated study days, collect serial blood samples at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma for concentrations of nicotinic acid and its primary metabolite, nicotinuric acid, using a validated LC-MS/MS method.[25]
-
Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (total drug exposure).[25]
-
-
Pharmacodynamic (PD) / Efficacy Assessment:
-
Measure a full fasting lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides) at baseline and at the end of the treatment period.
-
-
Tolerability and Safety Assessment:
-
Flushing: Administer a validated patient-reported outcome tool, such as the Flushing Symptom Questionnaire (FSQ) or Flushing Assessment Tool (FAST), daily.[26][27][28] These tools quantify the severity, duration, and bothersomeness of flushing episodes on a numerical scale (e.g., 0-10).[27][29]
-
Hepatotoxicity: Monitor liver function tests (ALT, AST) at baseline and regular intervals throughout the study.[7]
-
Record all other adverse events.
-
Caption: Workflow for a comparative clinical trial of niacin formulations.
Comparative Data Analysis
The data derived from such a trial allows for a direct, evidence-based comparison of the formulations.
Table 1: Comparative Pharmacokinetics
The pharmacokinetic profile is the foundational determinant of a formulation's properties. The rapid Tmax and high Cmax of IR niacin directly correlate with its high rate of flushing, while the slower absorption of ER niacin mitigates this effect.[1][2] Critically, studies have shown that IHN often fails to produce a significant increase in free nicotinic acid in the plasma, questioning its bioavailability and mechanism of action.[11]
| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Inositol Hexanicotinate (IHN) |
| Tmax (Time to Peak) | ~0.5 - 1 hour | ~4 - 5 hours | No significant peak observed[11] |
| Cmax (Peak Conc.) | High / Sharp | Lower / Blunted | Negligible free nicotinic acid[11] |
| AUC (Total Exposure) | High | High | Low to negligible bioavailability[11][30] |
| Primary Flushing Driver | High Cmax | Rate of concentration increase | N/A |
Table 2: Comparative Efficacy on Lipid Parameters
Both IR and ER niacin demonstrate robust, dose-dependent efficacy in improving the lipid profile. In contrast, the clinical evidence for IHN shows it to be largely ineffective, performing no better than placebo in rigorous trials.[11]
| Lipid Parameter | Immediate-Release (IR) | Extended-Release (ER) | Inositol Hexanicotinate (IHN) |
| LDL-C Reduction | 10 - 25%[6] | 10 - 25%[31] | No significant change[11] |
| HDL-C Increase | 15 - 35%[6] | 15 - 35% | No significant change[11] |
| Triglyceride Reduction | 20 - 50%[6] | 20 - 50% | No significant change[11] |
Note: Efficacy ranges are typical and can vary based on dose and patient population.
Table 3: Comparative Tolerability and Safety
The primary trade-off between formulations lies in their side-effect profiles. ER niacin was specifically designed to offer a more tolerable experience than IR niacin.[1][2][3] While some studies suggest IHN is well-tolerated, this is likely due to its lack of systemic bioavailability.[11]
| Adverse Effect | Immediate-Release (IR) | Extended-Release (ER) | Inositol Hexanicotinate (IHN) |
| Flushing (Incidence) | Very High | Moderate, reduced vs. IR[1][2][3] | Very Low / Placebo-level[11] |
| Flushing (Severity) | High | Mild to Moderate | Negligible[11] |
| Hepatotoxicity Risk | Low | Low (at therapeutic doses) | Unknown (lack of systemic exposure) |
Synthesis and Conclusion
The choice of nicotinic acid formulation represents a critical balance between pharmacokinetics, efficacy, and patient tolerability.
-
Immediate-Release (IR) Niacin offers proven efficacy but is limited by a high incidence of severe flushing, which often leads to poor patient adherence. Its rapid absorption kinetics are directly responsible for this effect.
-
Extended-Release (ER) Niacin stands as the most optimized formulation. By slowing the rate of drug absorption, it significantly reduces the incidence and severity of flushing compared to IR niacin while preserving the full spectrum of lipid-modifying benefits.[1][2][3]
-
"No-Flush" Niacin (Inositol Hexanicotinate) , despite its appealing name, lacks robust clinical evidence of efficacy.[8][11] The absence of flushing appears to be a direct consequence of its failure to deliver therapeutic concentrations of free nicotinic acid into the bloodstream. Therefore, it cannot be considered an effective alternative for dyslipidemia management.
For researchers and drug development professionals, this comparative analysis underscores the critical link between formulation science and clinical outcomes. The success of ER niacin demonstrates that thoughtful modification of a drug's release profile can transform its therapeutic utility. Future research may focus on novel GPR109A agonists that can separate the lipid-modifying effects from the prostaglandin-mediated flushing pathway, though this has proven to be a significant challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. crnusa.org [crnusa.org]
- 6. droracle.ai [droracle.ai]
- 7. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 8. medscape.com [medscape.com]
- 9. Medical and Research Publications [medicalandresearch.com]
- 10. troscriptions.com [troscriptions.com]
- 11. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. refp.cohlife.org [refp.cohlife.org]
- 14. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 15. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 22. heartuk.org.uk [heartuk.org.uk]
- 23. ahajournals.org [ahajournals.org]
- 24. ahajournals.org [ahajournals.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of a questionnaire to assess niacin-induced cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring niacin-associated skin toxicity (NASTy) stigmata along with symptoms to aid development of niacin mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Reactivity and Specificity of 2-(Ethylthio)nicotinic acid
This guide provides a comprehensive analysis of the binding specificity and cross-reactivity profile of 2-(Ethylthio)nicotinic acid, a nicotinic acid analog. Designed for researchers, scientists, and drug development professionals, this document outlines the critical importance of specificity for this class of compounds, compares its hypothetical performance with established alternatives, and provides detailed experimental protocols for validation.
Introduction: The Quest for Specificity in GPR109A Agonism
This compound is a derivative of nicotinic acid (Niacin/Vitamin B3), a molecule renowned for its lipid-modifying effects.[1][2] The primary therapeutic actions of nicotinic acid are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[3][4] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells like Langerhans cells.[5][6] Agonist binding to GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade in adipocytes is responsible for the potent inhibition of lipolysis, which contributes to the reduction of circulating free fatty acids and, consequently, VLDL and LDL cholesterol.[8][9]
However, the therapeutic utility of GPR109A agonists is often hampered by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A activation, but in epidermal Langerhans cells and keratinocytes, which triggers the release of prostaglandins (PGD2 and PGE2).[10][11] Furthermore, a closely related receptor, GPR109B (HCA3), exists and exhibits high structural homology to GPR109A, presenting a primary potential for cross-reactivity.[12] While nicotinic acid itself binds to GPR109B with significantly lower affinity, developing novel agonists requires a thorough evaluation of their activity at both receptors to ensure a targeted therapeutic effect.[]
Therefore, the development of new analogs like this compound is driven by the goal of retaining the therapeutic anti-lipolytic effects while minimizing or eliminating the flushing response and off-target activities. A rigorous analysis of its specificity is not merely a characterization step but the very foundation of its potential clinical viability.
Comparative Analysis of Receptor Specificity
To contextualize the performance of this compound, we compare its hypothetical specificity profile against nicotinic acid and other well-characterized GPR109A agonists. The critical parameters for evaluation are high-affinity binding and potent functional activity at GPR109A, coupled with low to negligible activity at the key off-target, GPR109B.
Disclaimer: As this compound is a research compound, the following data is presented for illustrative purposes to guide experimental design and interpretation. It is based on expected outcomes for a successful selective agonist.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | GPR109A (Target) | GPR109B (Off-Target) | Selectivity Ratio (Ki GPR109B / Ki GPR109A) |
|---|---|---|---|
| Nicotinic Acid | 450 | >10,000 | >22x |
| This compound (Hypothetical) | 25 | >5,000 | >200x |
| Acifran | 300 | >10,000 | >33x |
| MK-6892 | 4 | 150 | 37.5x |
| GSK256073 | 3.2 | 320 | 100x |
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Inhibition Assay
| Compound | GPR109A (Target) | GPR109B (Off-Target) | Selectivity Ratio (EC50 GPR109B / EC50 GPR109A) |
|---|---|---|---|
| Nicotinic Acid | 800 | >30,000 | >37.5x |
| This compound (Hypothetical) | 50 | >15,000 | >300x |
| Acifran | 600 | >25,000 | >41x |
| MK-6892 | 16 | 450 | 28x |
| GSK256073 | 10 | 1,000 | 100x |
Interpretation: The hypothetical data illustrates the ideal profile for a compound like this compound. A significantly lower Ki and EC50 value at GPR109A compared to the parent compound, nicotinic acid, indicates higher affinity and potency. More importantly, a high selectivity ratio (>200-fold) for GPR109A over GPR109B is crucial. This suggests that the compound is much less likely to elicit biological responses through GPR109B at concentrations where it fully engages its primary target, potentially leading to a cleaner pharmacological profile.
Experimental Workflows for Specificity Profiling
A multi-tiered approach is essential for a conclusive specificity analysis. This workflow ensures that binding events are correlated with functional activity and potential off-target effects are systematically ruled out.
Caption: Tiered workflow for specificity and cross-reactivity analysis.
GPR109A Signaling Pathway
Understanding the mechanism of action is key to designing relevant functional assays. Activation of GPR109A by an agonist like this compound initiates a well-defined intracellular signaling cascade.
Caption: GPR109A-mediated inhibition of the cAMP signaling pathway.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Causality: The choice of [³H]-nicotinic acid as the radioligand is critical because it is the endogenous ligand for GPR109A, ensuring that the binding site being probed is orthosteric and physiologically relevant.[7][12]
-
Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled agonist) to define the specific binding window. A known reference compound (e.g., unlabeled nicotinic acid) is run in parallel to validate assay performance.
Materials:
-
Cell membranes from HEK293 cells stably expressing human GPR109A or GPR109B.
-
Radioligand: [³H]-nicotinic acid.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Nicotinic acid (for non-specific binding and positive control), this compound (test compound).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound (nicotinic acid) in Binding Buffer. Final concentrations should typically range from 1 pM to 100 µM.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of 100 µM unlabeled nicotinic acid.
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-nicotinic acid (at a final concentration near its Kd, e.g., 250 nM) to all wells.[12]
-
Membrane Addition: Add 100 µL of the appropriate cell membrane preparation (e.g., 20 µg protein/well) to all wells. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold Wash Buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional consequence of GPR109A activation—the inhibition of cAMP production.
-
Causality: Since GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin, a potent activator. The ability of an agonist to reduce this forskolin-stimulated cAMP level is a direct measure of its functional potency (EC50).[7]
-
Self-Validation: The assay includes a "forskolin only" control to establish the maximum signal and a "basal" control (no forskolin, no agonist) to define the baseline. A known GPR109A agonist serves as a positive control. The use of pertussis toxin, which uncouples Gi proteins from receptors, can be used to confirm that the observed signal is indeed Gi-mediated.[12]
Materials:
-
HEK293 cells stably expressing human GPR109A or GPR109B.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin solution.
-
Test compound (this compound) and reference agonist.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the GPR109A- or GPR109B-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells once with Assay Buffer.
-
Add 50 µL of serially diluted test compound or reference agonist to the appropriate wells.
-
Add 50 µL of forskolin solution (at a final concentration that gives ~80% of maximal stimulation, e.g., 1-10 µM).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Perform the detection reaction (e.g., adding HTRF reagents).
-
-
Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
Data Analysis:
-
Normalize the data: Set the signal from the "forskolin only" wells to 100% and the "basal" wells to 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Conclusion
A thorough investigation into the specificity and cross-reactivity of this compound is paramount to defining its therapeutic potential. The ideal candidate will exhibit high potency and affinity for the GPR109A receptor while demonstrating a wide selectivity margin against the homologous GPR109B receptor and other potential off-targets. The experimental workflows detailed in this guide, combining competitive binding assays with functional assessments, provide a robust framework for generating the necessary data. By systematically comparing its performance against established compounds, researchers can confidently determine if this compound represents a meaningful advancement in the development of safer and more effective GPR109A-targeted therapeutics.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Niacin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-(Ethylthio)nicotinic Acid Versus Nicotinic Acid in the Landscape of Dyslipidemia Therapeutics
This guide provides a comprehensive framework for the preclinical benchmarking of 2-(Ethylthio)nicotinic acid, a derivative of nicotinic acid, against its parent compound, a long-standing therapeutic agent for dyslipidemia. While public domain data on the specific pharmacological profile of this compound is limited, its structural similarity to nicotinic acid provides a strong rationale for its evaluation as a modulator of lipid metabolism. This document outlines a scientifically rigorous, head-to-head comparison strategy, grounded in established experimental protocols, to elucidate the potential therapeutic advantages and liabilities of this novel chemical entity. Our approach is designed to provide researchers and drug development professionals with a robust roadmap for assessing its potential as a next-generation dyslipidemia therapy.
Introduction: The Rationale for Nicotinic Acid Derivatives
Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its broad-spectrum efficacy, including the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), coupled with a significant increase in high-density lipoprotein (HDL) cholesterol, makes it a unique therapeutic agent.[1][2][3] However, its clinical utility is often hampered by a prominent side effect: cutaneous flushing, a prostaglandin-mediated vasodilation that leads to poor patient compliance.[4][5]
The synthesis of nicotinic acid derivatives, such as this compound, represents a rational drug design strategy aimed at preserving the beneficial lipid-modifying properties of the parent molecule while mitigating its undesirable side effects. The ethylthio substitution at the 2-position of the pyridine ring may alter the compound's physicochemical properties, potentially influencing its pharmacokinetics, receptor binding affinity, and downstream signaling, thereby offering a potentially improved therapeutic window.
Comparative Mechanism of Action: Targeting the Nicotinic Acid Pathway
The primary mechanism of nicotinic acid's lipid-lowering effects is mediated through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes and immune cells.[4][6] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the mobilization of free fatty acids from adipose tissue to the liver, a key substrate for triglyceride and VLDL synthesis.[1]
Furthermore, nicotinic acid has been shown to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes, a critical enzyme in triglyceride synthesis.[2][7] This leads to decreased VLDL production and, consequently, lower LDL levels. The HDL-raising effect is believed to be due to a reduction in the hepatic catabolism of apolipoprotein A-I, the primary protein component of HDL.[7]
It is hypothesized that this compound will engage the same molecular targets as nicotinic acid. The key scientific questions to be addressed in a benchmarking study are whether the ethylthio substitution alters the binding affinity and/or functional activity at GPR109A, and how this translates to its effects on downstream lipid metabolism and off-target effects like flushing.
Caption: Comparative signaling pathways of Nicotinic Acid and hypothesized pathways for this compound.
Head-to-Head Experimental Benchmarking Protocols
A tiered approach to benchmarking is recommended, starting with in vitro assays to establish molecular and cellular activity, followed by in vivo studies to assess efficacy and safety in a physiological context.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor in comparison to nicotinic acid.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a known concentration of a radiolabeled ligand for GPR109A (e.g., [³H]-Nicotinic Acid).
-
Add increasing concentrations of unlabeled this compound or nicotinic acid (as a competitor).
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of competitor that displaces 50% of the radioligand) and convert to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional activity (EC50 and Emax) of this compound as an agonist or antagonist at the GPR109A receptor.
-
Methodology:
-
Culture GPR109A-expressing cells in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Treat the cells with increasing concentrations of this compound or nicotinic acid.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Plot the concentration-response curves and determine the EC50 and Emax values.
-
-
Objective: To measure the inhibitory effect of this compound on lipolysis in primary adipocytes.
-
Methodology:
-
Isolate primary adipocytes from the epididymal fat pads of rodents (e.g., rats or mice) by collagenase digestion.
-
Incubate the adipocytes in a buffer containing a lipolytic stimulus (e.g., isoproterenol).
-
Concurrently, treat the cells with increasing concentrations of this compound or nicotinic acid.
-
After incubation, collect the medium and measure the concentration of glycerol or free fatty acids released, which are products of lipolysis, using a commercially available colorimetric or fluorometric assay kit.
-
Calculate the IC50 for the inhibition of lipolysis.
-
In Vivo Studies
-
Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound and nicotinic acid in a relevant animal model.
-
Methodology:
-
Administer a single oral dose of each compound to a cohort of rodents (e.g., Sprague-Dawley rats).
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Calculate the PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
-
Objective: To compare the lipid-modifying efficacy of this compound and nicotinic acid in a relevant disease model.
-
Methodology:
-
Use a well-established model of dyslipidemia, such as the high-fat diet-fed hamster or the ApoE knockout mouse.
-
Acclimatize the animals and establish baseline lipid profiles.
-
Administer the test compounds or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Compare the changes in lipid parameters between the treatment groups and the vehicle control group.
-
-
Objective: To evaluate the propensity of this compound to induce cutaneous flushing compared to nicotinic acid.
-
Methodology:
-
Use a suitable animal model that exhibits a measurable flushing response, such as the mouse ear skin vasodilation model.
-
Administer the test compounds orally.
-
Measure changes in ear skin temperature or blood flow using an infrared thermometer or laser Doppler flowmetry at various time points after dosing.
-
A significant increase in temperature or blood flow indicates a flushing response. Compare the magnitude and duration of the response between the two compounds.
-
Comparative Data Summary
The following tables present hypothetical, yet plausible, data from the proposed benchmarking studies to illustrate a potential outcome where this compound exhibits an improved therapeutic profile.
Table 1: In Vitro Activity Profile
| Parameter | This compound | Nicotinic Acid |
| GPR109A Binding Affinity (Ki, nM) | 150 | 500 |
| GPR109A Functional Activity (EC50, nM) | 250 | 800 |
| Adipocyte Lipolysis Inhibition (IC50, µM) | 1.5 | 5.0 |
Table 2: In Vivo Efficacy in Dyslipidemic Hamsters (4-week study)
| Parameter | Vehicle Control | This compound (30 mg/kg) | Nicotinic Acid (100 mg/kg) |
| % Change in LDL-C | +5% | -35% | -25% |
| % Change in HDL-C | -2% | +40% | +30% |
| % Change in Triglycerides | +10% | -50% | -40% |
Table 3: In Vivo Flushing Assessment (Mouse Ear Temperature)
| Parameter | This compound (30 mg/kg) | Nicotinic Acid (100 mg/kg) |
| Peak Increase in Ear Temperature (°C) | 0.5 | 2.5 |
| Duration of Flushing Response (min) | 20 | 90 |
Experimental Workflow Visualization
Caption: A streamlined workflow for benchmarking novel nicotinic acid derivatives.
Conclusion
The benchmarking framework presented in this guide provides a clear and comprehensive path for the evaluation of this compound as a potential therapeutic agent for dyslipidemia. By systematically comparing its in vitro and in vivo pharmacological properties with those of nicotinic acid, researchers can generate the critical data necessary to determine if this novel derivative offers a meaningful improvement in efficacy, safety, or both. The hypothetical data presented herein illustrates a desirable outcome, where the novel compound demonstrates enhanced potency and a significantly reduced flushing liability. Such a profile would warrant its advancement into further preclinical and clinical development as a promising next-generation lipid-modifying agent.
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety and Toxicity Profile of 2-(Ethylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the available safety and toxicity data for 2-(Ethylthio)nicotinic acid. In the absence of extensive direct experimental studies on this specific compound, this document synthesizes information from supplier safety data sheets and establishes a comparative framework based on the well-documented toxicological profile of its parent compound, nicotinic acid, and other relevant derivatives. This approach allows for an informed, albeit preliminary, assessment of its potential safety profile.
Introduction to this compound: A Profile
This compound is a derivative of nicotinic acid (niacin or vitamin B3), characterized by an ethylthio group at the 2-position of the pyridine ring. While nicotinic acid and its derivatives have been extensively studied for their therapeutic effects, particularly in the management of dyslipidemia, the specific biological and toxicological properties of this compound are not well-documented in publicly available literature.[1][2] Its primary availability is through chemical suppliers for research purposes.[3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂S | [4] |
| Molecular Weight | 183.23 g/mol | [4] |
| CAS Number | 27868-76-4 | [4] |
Hazard Identification and Precautionary Measures
Safety Data Sheets (SDS) from suppliers provide the primary source of hazard information for this compound. It is crucial for researchers to adhere to these guidelines to ensure safe handling.
Summary of Hazard Statements:
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | Category 2A | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
This information is based on supplier SDS and may not be exhaustive. Always consult the specific SDS for the material you are using.
Comparative Toxicology: Insights from Nicotinic Acid
Due to the limited specific toxicological data for this compound, a detailed examination of the safety profile of its parent compound, nicotinic acid, is essential for a predictive assessment. Nicotinic acid's toxicity is well-characterized, particularly at pharmacological doses.[5][6]
Hepatotoxicity
One of the most significant dose-limiting toxicities of nicotinic acid is hepatotoxicity.[5][6] This can range from asymptomatic elevations in liver enzymes to more severe liver damage, particularly with high doses and certain sustained-release formulations.[5][6] The mechanism is thought to be related to the metabolic burden on the liver at high concentrations.
Cutaneous Reactions (Flushing)
A very common side effect of nicotinic acid is cutaneous flushing, characterized by redness, warmth, and itching of the skin. This reaction is prostaglandin-mediated and, while generally harmless, can affect patient compliance.
Gastrointestinal Distress
High doses of nicotinic acid can lead to gastrointestinal issues, including nausea, vomiting, and abdominal discomfort.[6]
Genotoxicity and Cytotoxicity
Studies on the genotoxicity of nicotinic acid have generally shown it to be non-mutagenic in microbial assays.[7] However, some derivatives of nicotinic acid have been investigated for their cytotoxic effects, particularly in the context of cancer research, with some showing potent activity against various cancer cell lines.[8] For instance, certain novel nicotinic acid analogs have demonstrated IC50 values comparable to established chemotherapeutic agents.[8]
The Influence of the Ethylthio- Moiety: A Predictive Analysis
The introduction of an ethylthio- group at the 2-position of the nicotinic acid scaffold can be expected to alter its pharmacokinetic and toxicological properties.
Metabolic Fate
The sulfur atom in the ethylthio- group provides a site for potential metabolism, such as oxidation to a sulfoxide or sulfone. The metabolic fate of the compound would significantly influence its toxicity. The metabolism of excess nicotinic acid in rats is known to involve the formation of nicotinuric acid and methylated derivatives.[9] The presence of the ethylthio- group could potentially alter these metabolic pathways.
Below is a conceptual workflow for investigating the metabolic fate of this compound.
Caption: Proposed workflow for elucidating the metabolic fate of this compound.
Potential for Altered Toxicity
The ethylthio- group may modulate the interaction of the molecule with biological targets, potentially altering its efficacy and toxicity profile compared to nicotinic acid. For instance, the lipophilicity of the molecule will be increased, which could affect its absorption, distribution, and ability to cross cell membranes.
Recommended Experimental Protocols for a Comprehensive Safety Assessment
To address the current data gap, a systematic toxicological evaluation of this compound is necessary. The following experimental protocols are recommended.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in relevant cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate at a predetermined density and allow for overnight attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity assessment using the MTT assay.
Genotoxicity Assessment (Ames Test)
Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion and Future Directions
The current safety and toxicity profile of this compound is incomplete and relies heavily on extrapolation from its parent compound, nicotinic acid. While preliminary hazard identification from supplier data suggests it should be handled with care as a potential skin, eye, and respiratory irritant, a comprehensive understanding of its toxicological properties requires dedicated experimental investigation.
Future research should prioritize in vitro cytotoxicity and genotoxicity studies, followed by in vivo acute and sub-chronic toxicity studies in animal models if warranted. Elucidating the metabolic fate of this compound will be crucial in understanding its potential for bioaccumulation and the formation of toxic metabolites. Until such data becomes available, researchers should exercise caution and adhere to strict safety protocols when handling this compound.
References
- 1. Toxicity of nicotinic acid and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. a1prolab.com [a1prolab.com]
- 5. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 6. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 7. Mutagenicity Evaluation of FDA 75-88 Niacin (Nicotinic Acid). | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fate of excess nicotinamide and nicotinic acid differs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Ethylthio)nicotinic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-(Ethylthio)nicotinic acid. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Essential Safety Data
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that requires careful management based on its specific toxicological and chemical properties.
According to its Safety Data Sheet (SDS), this compound presents several hazards that must be addressed during handling and disposal.[1] The primary classifications under the Globally Harmonized System (GHS) are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Data sourced from Fisher Scientific Safety Data Sheet.[1] |
These classifications dictate the minimum personal protective equipment (PPE) required and inform the necessary precautions for waste containment to prevent accidental exposure.[1][2]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is full. It starts with implementing proper controls during the experimental phase to minimize exposure and ensure waste is handled correctly from the point of generation.
Engineering Controls: All work involving this compound, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood.[2] This primary engineering control minimizes the inhalation of any dusts or aerosols, directly addressing the H335 respiratory irritation hazard.
Personal Protective Equipment (PPE): The SDS for this compound explicitly requires the use of protective gear.[1] The following PPE constitutes the minimum requirement for handling the pure compound and its waste:
-
Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[2]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process that complies with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[4][5] The following protocol outlines the cradle-to-grave management of this chemical waste within a laboratory setting.
Step 1: Waste Characterization The first step in any disposal procedure is to determine if the waste is hazardous.[4][5]
-
Assume Hazardous: As a best practice and institutional policy in many organizations, all chemical waste should be managed as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[4]
-
Regulatory Definition: this compound waste, due to its irritant properties, meets the criteria for hazardous waste. Contaminated labware (e.g., gloves, weigh boats, pipette tips) that has come into contact with the chemical must also be disposed of as hazardous solid waste.
Step 2: Select a Compatible Waste Container Container integrity is crucial for preventing leaks and reactions.
-
Solid Waste: For solid this compound and contaminated debris, use a sealable, sturdy plastic container or a polyethylene-lined drum.
-
Liquid Waste: For solutions containing this compound, use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container material is compatible with the solvent used. Never use food-grade containers like milk jugs for chemical storage.[4]
Step 3: Waste Segregation Proper segregation prevents dangerous chemical reactions.
-
Do Not Mix: Do not mix this compound waste with other waste streams. It should be collected in its own dedicated container.
-
Incompatibilities: Based on data for the parent compound, nicotinic acid, this waste should be kept separate from strong acids, bases, and oxidizing agents.[6]
Step 4: Proper Labeling and Accumulation Accurate labeling is a key EPA compliance requirement.[7][8]
-
Label Contents: The container must be clearly labeled with the words "Hazardous Waste."[9]
-
Identify Constituents: List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate concentrations.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][8] Leaving a funnel in an open container is a common and serious regulatory violation.[4]
Step 5: Requesting Disposal Waste should be disposed of in a timely manner.
-
Contact EHS: Once the container is full (no more than 90% capacity) or has reached the local time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Professional Disposal: The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.
The decision-making process for proper disposal is visualized in the flowchart below.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is essential for mitigating risks.[2]
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Containment: For a small, solid spill, carefully sweep up the material to avoid creating dust.[10] Place the collected material and all cleanup supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
By adhering to these rigorous, safety-first procedures, you contribute to a secure research environment and ensure that chemical waste is managed responsibly from creation to final disposal.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. ipgsf.com [ipgsf.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. kirbyagri.com [kirbyagri.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. nswai.org [nswai.org]
- 10. cdn.accentuate.io [cdn.accentuate.io]
Personal protective equipment for handling 2-(Ethylthio)nicotinic acid
Comprehensive Safety & Handling Guide: 2-(Ethylthio)nicotinic Acid
As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; it includes empowering our partners in research with the knowledge to handle these materials safely and effectively. This guide provides essential, field-proven safety protocols for this compound (CAS No. 27868-76-4), ensuring the protection of laboratory personnel and the integrity of your research. The procedures outlined below are built upon a foundation of risk mitigation and established laboratory best practices.
Hazard Identification and Risk Profile
Understanding the specific risks associated with this compound is the first step in developing a robust safety plan. According to its Safety Data Sheet (SDS), this compound presents several key hazards that dictate the required level of personal protection and handling care.[1]
The primary risks involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] The signal word for this chemical is "Warning".[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: Fisher Scientific SDS [1] |
These classifications are the causal basis for the stringent PPE and handling protocols that follow. Exposure can lead to discomfort, inflammation, and potential injury, making preventative measures paramount.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of each component is directly linked to the identified hazards of this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (minimum) | Required to prevent skin contact and subsequent irritation (H315). Gloves must be inspected for integrity before each use. For prolonged handling or in case of submersion, consider thicker, chemical-resistant gloves. Always use proper glove removal technique to avoid contaminating your skin.[2][3] Contaminated gloves must be disposed of as hazardous waste.[2][4] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended. | Mandatory to protect against eye irritation (H319) from dust particles or splashes.[2][5] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and personal clothing from accidental contamination. Ensure the coat is fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[4] |
| Respiratory Protection | Not required under normal conditions with proper engineering controls. | If engineering controls (i.e., a fume hood) are not available or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be required to prevent respiratory irritation (H335).[3] A site-specific risk assessment should confirm this need. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound in a solid form, from weighing to preparation for an experiment. The causality for these steps is rooted in minimizing exposure and preventing contamination.
Location: All handling of solid this compound should be performed inside a certified chemical fume hood to utilize local exhaust ventilation, mitigating the risk of inhaling airborne particles.
Step 1: Preparation and Pre-Donning Inspection
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Lay down a disposable, absorbent bench liner to contain any potential spills.
-
Inspect all required PPE for defects (e.g., holes in gloves, cracks in safety glasses).
Step 2: Donning PPE
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Weighing the Compound
-
Place an analytical balance inside the fume hood if possible. If not, tare a closed container (e.g., a vial with a lid), remove it from the balance, and add the chemical inside the fume hood.
-
Carefully scoop the solid this compound using a clean spatula. Avoid generating dust.
-
Close the primary container of the chemical immediately after dispensing.
-
Securely cap the weighing container before moving it outside the fume hood to the balance to measure the final weight.
Step 4: Dissolution
-
Perform the dissolution of the solid within the fume hood.
-
Slowly add the weighed compound to the solvent in your reaction vessel.
-
Stir as required by your experimental protocol.
Step 5: Post-Handling and Doffing PPE
-
Clean all non-disposable equipment (spatulas, glassware) used during the process.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated disposable items (e.g., bench liner, weighing paper, gloves) in a designated hazardous waste container.[2]
-
To doff PPE, first remove gloves using the proper technique.
-
Remove the lab coat, turning it inside out if you suspect contamination.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[2]
Safe Handling Workflow Visualization
The following diagram illustrates the critical path for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
First Aid Measures: [1]
-
Inhalation: If you feel unwell after potential inhalation, move to fresh air and keep comfortable for breathing. Call a poison center or doctor.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Disposal Plan: Waste generated from handling this compound is classified as hazardous waste.[1]
-
All unused product and contaminated disposables (gloves, bench liners, etc.) must be collected in a clearly labeled, sealed container for hazardous waste.[2]
-
Disposal must be carried out in accordance with all local, regional, and national regulations. Do not dispose of it down the drain or in regular trash.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
